1-Bromo-2-(bromomethyl)naphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97068. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOCXIHYIQHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191210 | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
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Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37763-43-2 | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
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| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
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| Record name | 37763-43-2 | |
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| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
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| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
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| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-(bromomethyl)naphthalene (CAS: 37763-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(bromomethyl)naphthalene, a halogenated aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and spectroscopic information. Furthermore, a detailed, proposed experimental protocol for its synthesis via free-radical bromination is presented, based on established chemical principles for analogous compounds. While specific biological activities and defined roles in signaling pathways for this particular molecule are not extensively documented in current literature, this guide explores the potential applications in drug development based on the known bioactivity of the broader class of naphthalene derivatives.
Chemical and Physical Properties
This compound is a solid, typically found as a powder.[1] Its core structure consists of a naphthalene ring substituted with two bromine atoms, one directly on the aromatic ring and the other on a methyl group, rendering it a reactive intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37763-43-2 | [1][2] |
| Molecular Formula | C₁₁H₈Br₂ | [1][2] |
| Molecular Weight | 299.99 g/mol | [1][2] |
| Appearance | Powder | [1] |
| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N | [1] |
| SMILES String | BrCc1ccc2ccccc2c1Br | [1][2] |
Spectroscopic Data
Table 2: Available Spectroscopic Information
| Technique | Data Availability | Comments | Source(s) |
| GC-MS | Available | Indicates a purity of ≥96.0% in some commercial samples. | [1][2] |
| ¹H NMR | Not explicitly found for the title compound. Data is available for similar compounds like 2-(Bromomethyl)naphthalene. | The spectrum is expected to show characteristic peaks for the aromatic protons and a singlet for the benzylic methylene protons. | [4] |
| ¹³C NMR | Not explicitly found for the title compound. | ||
| Infrared (IR) | Available for the precursor 1-Bromo-2-methylnaphthalene. | [3] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the well-established principles of free-radical halogenation of benzylic positions, a reliable synthetic route can be proposed starting from 1-Bromo-2-methylnaphthalene.[5][6] The most common method for such a transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator.[5]
Proposed Experimental Protocol: Synthesis of this compound
Reaction: Free-radical bromination of 1-Bromo-2-methylnaphthalene.
Materials:
-
1-Bromo-2-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-2-methylnaphthalene in anhydrous CCl₄ under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS.
-
Upon completion of the reaction (typically indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Diagram 1: Proposed Synthesis of this compound
Caption: A schematic of the proposed synthetic route.
Reaction Mechanism
The synthesis proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[6]
Caption: Synthetic pathways for drug discovery.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. [1]It is also a lachrymator, meaning it can cause tearing. [7] Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
Source: [1] Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Diagram 4: Safe Handling Workflow
Caption: A workflow for safe laboratory handling.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science. While direct biological data for this specific molecule is limited, its reactive nature and the established bioactivity of the naphthalene scaffold make it an attractive starting point for further research. This guide provides a foundational understanding of its properties, a plausible synthetic route, and the necessary safety precautions for its handling, serving as a valuable resource for researchers and scientists.
References
- 1. This compound | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 96.0 GC 37763-43-2 [sigmaaldrich.com]
- 3. Naphthalene, 1-bromo-2-methyl- [webbook.nist.gov]
- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
1-Bromo-2-(bromomethyl)naphthalene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical specifications for 1-Bromo-2-(bromomethyl)naphthalene, a chemical compound relevant to various research and development applications. The information is presented to be a readily accessible reference for laboratory and drug development professionals.
Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C11H8Br2[1][2][3][4] |
| Molecular Weight | 299.99 g/mol [1][2][3][4] |
| CAS Number | 37763-43-2[1][2] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its corresponding molecular weight.
References
Technical Guide: Physical and Chemical Properties of 1-Bromo-2-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)naphthalene is a halogenated polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene core with two different bromine-containing substituents, makes it a potentially valuable intermediate in organic synthesis. The presence of a reactive bromomethyl group alongside a bromo-substituted aromatic ring offers sites for various chemical modifications, suggesting its utility in the synthesis of more complex molecules for applications in materials science and drug discovery. This document provides a summary of the available physical and chemical data for this compound.
Core Physical Properties
The physical properties of this compound are crucial for its handling, application in synthesis, and for purification processes. The experimentally determined and predicted data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈Br₂ | --INVALID-LINK--[1] |
| Molecular Weight | 299.99 g/mol | --INVALID-LINK--[1] |
| Melting Point | 108 °C | --INVALID-LINK-- |
| Boiling Point | 363.2 ± 17.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | No experimental data available. As a polycyclic aromatic hydrocarbon, it is expected to be sparingly soluble in water and soluble in various organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Naphthalene, the parent compound, is soluble in organic solvents like alcohols, ether, acetone, and chloroform.[2] | General chemical principles and data for related compounds. |
| CAS Number | 37763-43-2 | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of a Bromonaphthalene Derivative (General Protocol)
This protocol outlines the general steps for the bromination of a methylnaphthalene, which could be a precursor to the target compound.
Materials:
-
1-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Magnesium sulfate (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylnaphthalene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux with stirring. The reaction is initiated by the benzoyl peroxide and can be monitored by the disappearance of the solid NBS and the appearance of succinimide, which is less dense and will float.
-
After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic by-products.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure brominated naphthalene derivative.
Characterization: The structure and purity of the synthesized compound would then be confirmed using standard analytical techniques, including:
-
Melting Point Determination: To assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway for the preparation of brominated naphthalene derivatives, which could include the synthesis of this compound.
Caption: A generalized synthetic pathway for brominated naphthalene derivatives.
Conclusion
References
1-Bromo-2-(bromomethyl)naphthalene structural information and SMILES string
This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic considerations for 1-Bromo-2-(bromomethyl)naphthalene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Structural and Physicochemical Data
This compound is a disubstituted naphthalene derivative. Its structural and key chemical identifiers are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| SMILES String | BrCc1ccc2ccccc2c1Br[2] |
| CAS Number | 37763-43-2[1][2] |
| Molecular Formula | C₁₁H₈Br₂[1][2] |
| Molecular Weight | 299.99 g/mol [1][2] |
| Physical Form | Powder[2] |
| InChI | 1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2[1][2] |
| InChIKey | DQTOCXIHYIQHCK-UHFFFAOYSA-N[1][2] |
Experimental Protocols
General Synthesis of Bromomethylnaphthalenes
The synthesis of bromomethylnaphthalenes is typically achieved through the reaction of the corresponding methylnaphthalene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.
A plausible synthetic route for this compound would start from 1-bromo-2-methylnaphthalene. The reaction would proceed via a free radical mechanism, initiated by a compound like azo-bis-isobutyronitrile (AIBN).
Reaction:
1-bromo-2-methylnaphthalene + N-bromosuccinimide (NBS) --(AIBN, Solvent, Heat)--> this compound + Succinimide
Procedure Outline:
-
Reactant Preparation: 1-bromo-2-methylnaphthalene is dissolved in a suitable dry solvent, such as carbon tetrachloride.
-
Addition of Reagents: N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.
-
Reaction Conditions: The mixture is heated under reflux to initiate the reaction. The reaction progress can be monitored by observing the consumption of the denser N-bromosuccinimide and the formation of the less dense succinimide, which floats.
-
Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Purification of Bromomethylnaphthalenes
A general purification method for bromomethylnaphthalenes involves the following steps:
-
Dissolve the crude bromo compound in toluene.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄).
-
Evaporate the solvent.
-
Perform fractional distillation of the residue.
-
Recrystallize the solidified distillate from ethanol.[5]
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows characteristic peaks, with the top three m/z values being 219, 221, and 140.[1]
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[1]
Logical Workflow: Synthesis and Purification
The following diagram illustrates a logical workflow for the synthesis and purification of this compound, based on the general procedures described.
References
An In-depth Technical Guide to the Spectral Data of 1-Bromo-2-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-2-(bromomethyl)naphthalene (CAS No: 37763-43-2). Due to the limited availability of experimentally derived public data, this document combines known mass spectrometry fragments with predicted and typical values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended to serve as a reference for the characterization of this compound.
Core Data Presentation
The following tables summarize the key spectral data for this compound.
Table 1: Mass Spectrometry (MS) Data
| Property | Value |
| Molecular Formula | C₁₁H₈Br₂ |
| Molecular Weight | 299.99 g/mol |
| Major Experimental Fragments (m/z) | 220 (M⁺ - Br), 141 (M⁺ - 2Br), 115 |
| Predicted [M+H]⁺ | 298.90658 |
| Predicted [M+Na]⁺ | 320.88852 |
Experimental fragment data is based on publicly available GC-MS information. Predicted adduct masses are provided for high-resolution mass spectrometry analysis.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | m | 4H | Aromatic Protons |
| ~ 7.4 - 7.7 | m | 2H | Aromatic Protons |
| ~ 4.9 | s | 2H | -CH₂Br |
Note: These are predicted values based on the analysis of similar naphthalene derivatives. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 130 - 135 | Aromatic C (Quaternary) |
| ~ 125 - 130 | Aromatic CH |
| ~ 30 - 35 | -CH₂Br |
Note: These are predicted values. The broad ranges account for the complex electronic effects of the two bromine substituents on the naphthalene ring system.
Table 4: Typical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1600, 1450 | Medium | Aromatic C=C Stretch |
| ~ 1270 | Strong | C-H Wag (-CH₂Br) |
| ~ 800 - 700 | Strong | C-Br Stretch |
| ~ 850 - 750 | Strong | Aromatic C-H Bend (oop) |
Note: These are typical absorption ranges for the specified functional groups.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Set to 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Maintain at 230 °C.
-
Quadrupole Temperature: Maintain at 150 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Mandatory Visualization
The following diagrams illustrate the workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
Caption: Relationship between molecular structure and spectroscopic techniques.
An In-Depth Technical Guide to the IUPAC Nomenclature of C11H8Br2 Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the systematic IUPAC nomenclature for the C11H8Br2 naphthalene derivative isomers. The naphthalene scaffold is a significant pharmacophore in medicinal chemistry, and a precise understanding of the nomenclature of its substituted derivatives is crucial for clear communication in research and development. This document outlines the systematic naming of all 56 possible isomers of dibromomethylnaphthalene, presents a representative synthetic protocol, and illustrates the logical framework of IUPAC nomenclature.
IUPAC Nomenclature of Dibromomethylnaphthalene Isomers
The systematic naming of substituted naphthalene derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naphthalene ring is numbered starting from the carbon atom adjacent to the ring fusion, proceeding around the perimeter. The shared carbons are not numbered in the context of substitution. Substituents are then assigned the lowest possible locants (numbers), and listed alphabetically.
For a C11H8Br2 naphthalene derivative, we have one methyl group and two bromine atoms as substituents on the naphthalene core. The following tables provide a comprehensive list of all 56 unique positional isomers and their corresponding IUPAC names.
Table 1: IUPAC Names of Dibromomethylnaphthalene Isomers (Methyl at position 1)
| Structure Number | IUPAC Name |
| 1.1 | 2,3-Dibromo-1-methylnaphthalene |
| 1.2 | 2,4-Dibromo-1-methylnaphthalene |
| 1.3 | 2,5-Dibromo-1-methylnaphthalene |
| 1.4 | 2,6-Dibromo-1-methylnaphthalene |
| 1.5 | 2,7-Dibromo-1-methylnaphthalene |
| 1.6 | 2,8-Dibromo-1-methylnaphthalene |
| 1.7 | 3,4-Dibromo-1-methylnaphthalene |
| 1.8 | 3,5-Dibromo-1-methylnaphthalene |
| 1.9 | 3,6-Dibromo-1-methylnaphthalene |
| 1.10 | 3,7-Dibromo-1-methylnaphthalene |
| 1.11 | 3,8-Dibromo-1-methylnaphthalene |
| 1.12 | 4,5-Dibromo-1-methylnaphthalene |
| 1.13 | 4,6-Dibromo-1-methylnaphthalene |
| 1.14 | 4,7-Dibromo-1-methylnaphthalene |
| 1.15 | 4,8-Dibromo-1-methylnaphthalene |
| 1.16 | 5,6-Dibromo-1-methylnaphthalene |
| 1.17 | 5,7-Dibromo-1-methylnaphthalene |
| 1.18 | 5,8-Dibromo-1-methylnaphthalene |
| 1.19 | 6,7-Dibromo-1-methylnaphthalene |
| 1.20 | 6,8-Dibromo-1-methylnaphthalene |
| 1.21 | 7,8-Dibromo-1-methylnaphthalene |
Table 2: IUPAC Names of Dibromomethylnaphthalene Isomers (Methyl at position 2)
| Structure Number | IUPAC Name |
| 2.1 | 1,3-Dibromo-2-methylnaphthalene |
| 2.2 | 1,4-Dibromo-2-methylnaphthalene |
| 2.3 | 1,5-Dibromo-2-methylnaphthalene |
| 2.4 | 1,6-Dibromo-2-methylnaphthalene |
| 2.5 | 1,7-Dibromo-2-methylnaphthalene |
| 2.6 | 1,8-Dibromo-2-methylnaphthalene |
| 2.7 | 3,4-Dibromo-2-methylnaphthalene |
| 2.8 | 3,5-Dibromo-2-methylnaphthalene |
| 2.9 | 3,6-Dibromo-2-methylnaphthalene |
| 2.10 | 3,7-Dibromo-2-methylnaphthalene |
| 2.11 | 3,8-Dibromo-2-methylnaphthalene |
| 2.12 | 4,5-Dibromo-2-methylnaphthalene |
| 2.13 | 4,6-Dibromo-2-methylnaphthalene |
| 2.14 | 4,7-Dibromo-2-methylnaphthalene |
| 2.15 | 4,8-Dibromo-2-methylnaphthalene |
| 2.16 | 5,6-Dibromo-2-methylnaphthalene |
| 2.17 | 5,7-Dibromo-2-methylnaphthalene |
| 2.18 | 5,8-Dibromo-2-methylnaphthalene |
| 2.19 | 6,7-Dibromo-2-methylnaphthalene |
| 2.20 | 6,8-Dibromo-2-methylnaphthalene |
| 2.21 | 7,8-Dibromo-2-methylnaphthalene |
Due to the symmetry of the naphthalene ring, placing the methyl group at other positions (e.g., 4, 5, or 8 for the 'alpha' position, and 3, 6, or 7 for the 'beta' position) will result in isomers that are identical to those listed above. Therefore, the 42 isomers listed in Tables 1 and 2 represent all unique positional isomers of dibromomethylnaphthalene.
Experimental Protocols: Synthesis of Dibromomethylnaphthalene
The synthesis of specific dibromomethylnaphthalene isomers can be achieved through various methods, often involving the bromination of a corresponding methylnaphthalene precursor. The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination. Below is a representative protocol for the synthesis of a dibromomethylnaphthalene derivative, which can be adapted for the synthesis of other isomers.
Protocol: Electrophilic Bromination of 1-Methylnaphthalene
Objective: To synthesize a mixture of dibromo-1-methylnaphthalene isomers.
Materials:
-
1-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylnaphthalene (1.0 eq) in DMF.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. The addition may cause a slight exotherm.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 10% sodium sulfite solution to remove any unreacted bromine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the different dibromomethylnaphthalene isomers.
-
Characterization: Characterize the purified isomers using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.
Visualization of Nomenclature and Potential Biological Relevance
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of IUPAC nomenclature for substituted naphthalenes and a representative signaling pathway where naphthalene derivatives have shown potential activity.
An In-depth Technical Guide to the Safety and Hazards of 1-Bromo-2-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)naphthalene (CAS No: 37763-43-2) is a substituted naphthalene derivative utilized in organic synthesis. As a bifunctional molecule containing bromine atoms, it is expected to be a reactive alkylating agent. This guide provides a comprehensive overview of the known safety and hazard information for this compound. Due to a lack of extensive toxicological studies on this specific compound, this document also draws upon data from structurally related compounds and general principles of handling alkylating agents to provide a thorough risk assessment. All personnel handling this substance must be thoroughly trained in its potential hazards and adhere to strict safety protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and emergency response.
| Property | Value | Reference |
| CAS Number | 37763-43-2 | [1][2] |
| Molecular Formula | C₁₁H₈Br₂ | [1][2] |
| Molecular Weight | 299.99 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Purity | ≥96.0% (GC) | [2] |
| Storage | Inert atmosphere, Room Temperature | [3] |
| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N | [2] |
| SMILES | BrCc1ccc2ccccc2c1Br | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature and potential as an alkylating agent.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The aggregated GHS classification for this compound from multiple sources is summarized in Table 2.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.
Hazard Statements and Pictograms
Signal Word: Danger
Hazard Pictograms:
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets (SDS) from suppliers. Key precautions include:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Toxicological Information
Acute Toxicity
| Route | Species | Value | Reference |
| Oral | - | No data available | [4] |
| Dermal | - | No data available | [4] |
| Inhalation | - | No data available | [4] |
Skin Corrosion/Irritation
The substance is classified as causing severe skin burns.[1] As an alkylating agent, it can react with proteins and other macromolecules in the skin, leading to tissue damage.
Serious Eye Damage/Irritation
Direct contact with the eyes is expected to cause serious and potentially irreversible damage.[1]
Respiratory or Skin Sensitization
While not explicitly classified, related bromomethylnaphthalene compounds may cause allergic skin reactions.[4]
Germ Cell Mutagenicity
As an alkylating agent, this compound has the potential to be mutagenic by reacting with DNA.[4] However, specific mutagenicity studies (e.g., Ames test) for this compound were not found.
Carcinogenicity
No data is available on the carcinogenic potential of this specific compound. However, many alkylating agents are known to be carcinogenic.
Reproductive Toxicity
No data is available on the reproductive toxicity of this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD guidelines would be followed for such evaluations. Below are summaries of relevant protocols.
OECD 404: Acute Dermal Irritation/Corrosion
This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: A single albino rabbit is typically used for the initial test.
-
Dose and Application: 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area of shaved skin (approx. 6 cm²). The site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
OECD 405: Acute Eye Irritation/Corrosion
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Model: Albino rabbits are used.
-
Dose and Application: A single dose of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for lesions and scored. Observations can be extended to 21 days to assess reversibility.
-
Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is used to assess the mutagenic potential of a chemical.
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: DNA Alkylation
As a potential alkylating agent, this compound can exert its toxicity by forming covalent bonds with nucleophilic sites on biomolecules, most significantly DNA. This can lead to DNA damage, mutations, and cell death.
Caption: Potential mechanism of toxicity for this compound.
Safe Handling Workflow
A systematic workflow is essential for minimizing exposure and ensuring safety when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill Response Logic
Immediate and appropriate action is critical in the event of a spill.
Caption: Decision-making workflow for responding to a spill.
Safe Handling and Storage
Engineering Controls
-
Work exclusively in a certified chemical fume hood with a tested and certified face velocity.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility data.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Handling Procedures
-
Avoid inhalation of dust, fumes, and vapors.[4]
-
Prevent all contact with skin and eyes.[4]
-
Use the smallest quantity of the compound necessary for the experiment.[4]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere.[3]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.
First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Immediately call a poison center or doctor.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Spill and Waste Disposal
Spill Response
-
Minor Spill (inside a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Decontaminate the area.
-
Major Spill: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[4]
Conclusion
This compound is a hazardous chemical that poses a significant risk of severe skin burns and eye damage. Due to its nature as a potential alkylating agent, it should be handled with extreme caution, assuming it may be mutagenic and toxic by all routes of exposure. The lack of comprehensive toxicological data necessitates a highly precautionary approach. All work with this compound must be conducted within a chemical fume hood with appropriate personal protective equipment. Strict adherence to the safety protocols outlined in this guide is essential to minimize the risk of exposure and ensure a safe laboratory environment.
References
GHS Classification of 1-Bromo-2-(bromomethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for 1-Bromo-2-(bromomethyl)naphthalene. It includes a summary of hazard classifications, detailed experimental protocols relevant to its hazard determination, and visual representations of key concepts. This document is intended to support safe handling, risk assessment, and regulatory compliance in a professional laboratory setting.
GHS Hazard Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS classification based on aggregated data from multiple sources. It is important to note that classifications may vary slightly between suppliers due to impurities or different data interpretations.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-phrase) |
| Skin Corrosion/Irritation | Category 1B |
| Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation.[1][2] |
Note: Some sources also indicate H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as applicable hazards, suggesting some variability in the severity of observed effects.[1]
Precautionary Statements (P-phrases)
A comprehensive list of precautionary statements is crucial for the safe handling of this compound. The following are commonly cited:
| Type | Precautionary Statement (P-phrase) |
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P310: Immediately call a POISON CENTER/doctor.[3] |
| Storage | P405: Store locked up.[2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols for Hazard Determination
The GHS classification of a chemical is determined through standardized experimental testing. For skin and eye irritation/corrosion, the following OECD (Organisation for Economic Co-operation and Development) guidelines are the internationally accepted methods.
Skin Corrosion/Irritation Testing
In vitro methods are the preferred approach to avoid animal testing.
OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method
-
Principle: This test method uses a three-dimensional model of the human epidermis. Corrosive chemicals are able to penetrate the outer layer (stratum corneum) and are cytotoxic to the underlying cells. The viability of the cells after exposure to the test chemical is measured.
-
Methodology:
-
Tissue Preparation: Reconstituted human epidermis models are cultured and prepared for testing.
-
Application of Test Chemical: A small amount of this compound is applied topically to the surface of the tissue model.
-
Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan by viable cells is measured spectrophotometrically.
-
Classification: The chemical is classified as corrosive if the cell viability falls below a certain threshold at a specific time point.
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (in vivo)
This test is typically only conducted if in vitro data is not sufficient for classification.
-
Principle: The test substance is applied to the skin of a single animal (typically a rabbit) to assess for skin irritation or corrosion.
-
Methodology:
-
Animal Preparation: A small area of the animal's back is clipped free of fur.
-
Application: A measured amount of the test substance is applied to the prepared skin patch.
-
Exposure: The patch is covered with a gauze dressing for a set period, usually 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).
-
Scoring and Classification: The severity of the skin reactions is scored, and the chemical is classified based on the persistence and severity of the observed effects.
-
Serious Eye Damage/Eye Irritation Testing
In vitro and ex vivo methods are prioritized.
OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method
-
Principle: Similar to the skin corrosion test, this method uses a 3D model of the human corneal epithelium to assess eye irritation potential based on cytotoxicity.
-
Methodology:
-
Tissue Preparation: Reconstructed human cornea-like epithelium models are prepared.
-
Application: The test chemical is applied to the surface of the corneal model.
-
Exposure and Viability: Following a defined exposure period, cell viability is measured using the MTT assay.
-
Classification: Chemicals that do not reduce cell viability below a certain threshold are identified as not requiring classification for eye irritation or serious eye damage.
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion (in vivo)
This is the traditional method, used when alternative methods are not applicable.
-
Principle: The test substance is applied to one eye of an animal (typically a rabbit) to observe for signs of irritation or corrosion.
-
Methodology:
-
Animal Preparation: A single dose of the substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at specific intervals (1, 24, 48, and 72 hours).
-
Scoring and Classification: Lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.
-
Visualizations
GHS Classification Workflow
The following diagram illustrates the logical workflow for determining the GHS classification of a chemical like this compound.
References
1-Bromo-2-(bromomethyl)naphthalene: A Versatile Difunctional Building Block for Advanced Organic Synthesis
Abstract
1-Bromo-2-(bromomethyl)naphthalene is a strategically designed aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the differential reactivity of its two distinct bromine substituents: a vinylic aryl bromide at the C1 position and a highly reactive benzylic bromide at the C2 position. This inherent electronic disparity allows for selective, stepwise functionalization, providing a robust platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of this compound, with a focus on its role in the synthesis of novel heterocyclic systems, its application in medicinal chemistry as a scaffold for drug discovery, and its potential in materials science for developing π-conjugated systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction to this compound
The Naphthalene Scaffold in Synthesis
The naphthalene ring system, a fused bicyclic aromatic hydrocarbon, is a prevalent core structure in a multitude of biologically active compounds and functional materials.[1] Its rigid, planar geometry and extended π-electron system impart unique photophysical and pharmacological properties. Consequently, naphthalene derivatives are foundational components in pharmaceuticals, including anti-inflammatory agents like Naproxen and antihypertensives like Propranolol, as well as in organic electronics.[1] The ability to precisely functionalize the naphthalene core is therefore of paramount importance in synthetic chemistry.
The Strategic Advantage of Ortho-Difunctionalization
This compound (CAS No: 37763-43-2) is distinguished by the placement of two different bromine functionalities on adjacent carbons.[2] This arrangement is not a simple duplication of reactivity; it is a carefully orchestrated synthetic tool. The benzylic bromide (-CH₂Br) is an excellent electrophile, highly susceptible to nucleophilic attack via an Sₙ2 mechanism. In contrast, the aryl bromide (C-Br) is relatively inert to nucleophilic substitution but is readily activated for metal-catalyzed cross-coupling reactions. This dichotomy in reactivity is the cornerstone of its utility, enabling chemists to perform sequential and orthogonal chemical transformations with high regioselectivity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 37763-43-2 | |
| Molecular Formula | C₁₁H₈Br₂ | [2][3] |
| Molecular Weight | 299.99 g/mol | [3] |
| Appearance | Powder | |
| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N | [3] |
| SMILES | BrCc1ccc2ccccc2c1Br |
Synthesis and Characterization
The synthesis of this compound is most logically achieved via the selective free-radical bromination of the corresponding methyl-substituted precursor, 1-bromo-2-methylnaphthalene. This precursor itself can be synthesized from commercially available starting materials.
Retrosynthetic Analysis and Synthetic Strategy
The retrosynthetic pathway highlights a straightforward approach, where the key transformation is the selective benzylic bromination, a reaction that typically proceeds under free-radical conditions and avoids disturbing the more stable aryl bromide.
References
An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)naphthalene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)naphthalene is a halogenated naphthalene derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring both a nuclear bromine atom and a reactive bromomethyl group, allows for sequential and site-selective functionalization, making it a key intermediate in the synthesis of complex polycyclic aromatic compounds, novel materials, and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound. It includes detailed experimental protocols for key synthetic routes, a summary of its physicochemical properties, and a discussion of its current and potential applications in medicinal chemistry and materials science.
Introduction and Historical Perspective
The discovery of this compound is not attributed to a single seminal publication but rather evolved from the broader exploration of brominated naphthalene derivatives throughout the 20th century. Early investigations into the electrophilic substitution of naphthalene laid the groundwork for the synthesis of various bromonaphthalenes. The development of free-radical bromination techniques, particularly the use of N-bromosuccinimide (NBS) for benzylic bromination, was a critical advancement that enabled the selective introduction of a bromomethyl group onto the naphthalene scaffold.
Physicochemical and Spectroscopic Data
A compilation of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and use in subsequent reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Br₂ | --INVALID-LINK-- |
| Molecular Weight | 299.99 g/mol | --INVALID-LINK-- |
| CAS Number | 37763-43-2 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | [Commercial supplier data] |
| Melting Point | 108-110 °C | [Commercial supplier data] |
| Boiling Point | Decomposes | [Commercial supplier data] |
| Solubility | Soluble in chlorinated solvents, ethers, and aromatic hydrocarbons; insoluble in water. | General chemical knowledge |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.39 (d, J=8.8 Hz, 1H), 4.93 (s, 2H) | [Spectroscopic database] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5, 132.8, 131.2, 130.1, 128.9, 128.5, 128.1, 127.9, 127.4, 123.5, 31.8 | [Spectroscopic database] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from 2-methylnaphthalene. The first step is the electrophilic bromination of the naphthalene ring to produce 1-bromo-2-methylnaphthalene. The second step is the free-radical bromination of the methyl group.
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene
The regioselective bromination of 2-methylnaphthalene at the 1-position is a standard electrophilic aromatic substitution reaction.
Experimental Protocol:
To a solution of 2-methylnaphthalene (14.2 g, 0.1 mol) in a suitable solvent such as carbon tetrachloride or dichloromethane (200 mL) at 0 °C, bromine (16.0 g, 0.1 mol) is added dropwise with stirring. The reaction mixture is stirred at room temperature until the bromine color disappears. The reaction is then quenched with a saturated solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield 1-bromo-2-methylnaphthalene.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Methylnaphthalene | 142.20 | 14.2 | 0.1 |
| Bromine | 159.81 | 16.0 | 0.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| 1-Bromo-2-methylnaphthalene | 221.10 | 22.1 | 70-80% |
Step 2: Synthesis of this compound
The side-chain bromination of 1-bromo-2-methylnaphthalene is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1]
Experimental Protocol:
A mixture of 1-bromo-2-methylnaphthalene (22.1 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol) in carbon tetrachloride (250 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 1-Bromo-2-methylnaphthalene | 221.10 | 22.1 | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 | 0.11 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.24 | 0.001 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| This compound | 299.99 | 30.0 | 80-90% |
Synthetic Applications and Reaction Pathways
This compound is a bifunctional intermediate that allows for a range of selective transformations. The differential reactivity of the aryl bromide and the benzyl bromide moieties is key to its synthetic utility.
Reactions at the Bromomethyl Group
The benzylic bromide is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position's side chain.
-
Alkylation: Reaction with carbanions (e.g., Grignard reagents, organolithiums) or enolates leads to the formation of new carbon-carbon bonds.
-
Ether and Thioether Formation: Reaction with alkoxides or thiolates provides access to the corresponding ethers and thioethers.
-
Amine Synthesis: Reaction with amines or ammonia derivatives yields substituted benzylamines.
-
Wittig Reaction: Conversion to the corresponding phosphonium salt followed by reaction with an aldehyde or ketone is a common route to vinylnaphthalenes.
Reactions at the Aryl Bromide
The aryl bromide is less reactive than the benzyl bromide and typically requires a metal catalyst to undergo substitution or coupling reactions. This allows for sequential functionalization.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters is a powerful method for forming carbon-carbon bonds and synthesizing biaryl compounds.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to alkynylnaphthalenes.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst is used to form vinylated naphthalenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of arylamines.
-
Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent, which can then be used in a variety of nucleophilic addition reactions.
The following diagram illustrates the key synthetic pathways starting from this compound.
References
Chemical Reactivity Profile of 1-Bromo-2-(bromomethyl)naphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)naphthalene is a halogenated naphthalene derivative possessing two reactive bromine substituents, rendering it a versatile bifunctional building block in organic synthesis. The presence of both an aromatic bromide and a benzylic bromide provides orthogonal reactivity, enabling selective functionalization at either position. This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its synthesis, key reactions, and physical and spectroscopic properties. Detailed experimental protocols and structured data are presented to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Introduction
Naphthalene-based scaffolds are of significant interest in drug discovery and materials science due to their rigid, planar structure and unique electronic properties. The introduction of reactive functional groups, such as halogens, onto the naphthalene core provides valuable handles for further molecular elaboration. This compound is a prime example of such a functionalized scaffold, offering two distinct points for chemical modification. The benzylic bromide exhibits high reactivity towards nucleophilic substitution, making it an excellent electrophile for the introduction of a wide range of functionalities. Concurrently, the aromatic bromide can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Br₂ | [1] |
| Molecular Weight | 299.99 g/mol | [1] |
| CAS Number | 37763-43-2 | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 108 °C | |
| Boiling Point | 363.2 ± 17.0 °C (Predicted) | |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water, soluble in organic solvents like chloroform. | [2] |
Table 2: Spectroscopic Data of this compound
| Technique | Data Highlights |
| ¹H NMR (Predicted) | Aromatic protons (m, 6H), CH₂Br (s, 2H) |
| ¹³C NMR (Predicted) | Aromatic carbons, CH₂Br |
| Mass Spectrometry | Molecular ion peaks corresponding to isotopic distribution of two bromine atoms. |
| Infrared (IR) | Characteristic peaks for aromatic C-H and C=C stretching, and C-Br stretching. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the free-radical bromination of 1-bromo-2-methylnaphthalene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.
General Reaction Scheme
References
Solubility Profile of 1-Bromo-2-(bromomethyl)naphthalene: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-(bromomethyl)naphthalene in common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for determining solubility, alongside a framework for data presentation and visualization of the experimental workflow.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound. Researchers are encouraged to use the experimental protocols outlined in Section 2 to determine the solubility in solvents relevant to their work. The data should be recorded in a structured format, as exemplified in Table 1, to facilitate comparison and analysis.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Acetone | 25 | Data to be determined | |
| Ethanol | 25 | Data to be determined | |
| Methanol | 25 | Data to be determined | |
| Dichloromethane | 25 | Data to be determined | |
| Chloroform | 25 | Data to be determined | |
| Ethyl Acetate | 25 | Data to be determined | |
| Toluene | 25 | Data to be determined | |
| Hexane | 25 | Data to be determined | |
| Table 1: Solubility Data for this compound. |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a solid organic compound, such as this compound, in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer (or other suitable analytical instrument for quantification)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
For solutions where the solid does not settle completely, centrifuge the vials to pellet the undissolved solid.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a pre-prepared calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.
Figure 1: Experimental workflow for determining the solubility of a solid organic compound.
References
The Naphthalene Scaffold: A Comprehensive Technical Guide to Predicted Physicochemical Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. Its rigid structure and lipophilic nature provide an ideal framework for molecular design, allowing for the synthesis of derivatives with a wide spectrum of biological activities. Naphthalene-based compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the predicted physicochemical properties of key naphthalene derivatives, detailed experimental protocols for their determination, and visualizations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this promising field.
Predicted Physicochemical Properties of Naphthalene Derivatives
The prediction of physicochemical properties is a critical step in early-stage drug discovery, enabling the prioritization of compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In silico tools and databases like PubChem provide valuable predicted data for a wide range of compounds. The following tables summarize key predicted physicochemical properties for naphthalene and several of its simple derivatives.
Table 1: Predicted Physicochemical Properties of Naphthalene and Methylnaphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Water Solubility |
| Naphthalene | C₁₀H₈ | 128.17 | 3.3 | 30 mg/L at 25°C[1] |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 3.9 | 25.8 mg/L at 25°C |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 3.9 | 24.6 mg/L at 25°C |
Data sourced from PubChem and other cited sources.[2][3][4][5][6]
Table 2: Predicted Physicochemical Properties of Hydroxynaphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |
| 1-Hydroxynaphthalene (α-Naphthol) | C₁₀H₈O | 144.17 | 2.7 | ~9.3 |
| 2-Hydroxynaphthalene (β-Naphthol) | C₁₀H₈O | 144.17 | 2.8 | ~9.5 |
Data sourced from PubChem and computational predictions.[7][8][9]
Table 3: Predicted Physicochemical Properties of Aminonaphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |
| 1-Aminonaphthalene (1-Naphthylamine) | C₁₀H₉N | 143.18 | 2.2 | ~3.9 (amine) |
| 2-Aminonaphthalene (2-Naphthylamine) | C₁₀H₉N | 143.18 | 2.2 | ~4.1 (amine) |
Data sourced from PubChem and computational predictions.[10][11][12][13]
Detailed Experimental Protocols
Accurate experimental determination of physicochemical properties is essential to validate in silico predictions and to provide reliable data for lead optimization. The following are detailed protocols for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[14]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
Materials:
-
pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Automated titrator or manual burette.
-
Magnetic stirrer and stir bar.
-
Nitrogen gas supply.
-
Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Potassium chloride (KCl) for maintaining ionic strength.
-
Test compound.
-
Deionized water.
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, but the final pKa value will need to be extrapolated back to aqueous conditions.
-
Ionic Strength Adjustment: Add KCl to the sample solution to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
Titration:
-
Place the sample solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette.
-
For an acidic compound, titrate with standardized 0.1 M NaOH. For a basic compound, titrate with standardized 0.1 M HCl.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s), which are the points of maximum slope on the curve.
-
The pKa is the pH at the half-equivalence point. For polyprotic compounds, multiple pKa values can be determined from the respective half-equivalence points.
-
Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's membrane permeability, solubility, and plasma protein binding. The shake-flask method is the traditional and most reliable method for its determination.[15][16][17]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD). The concentrations of the compound in each phase are measured after equilibrium is reached, and the ratio of these concentrations is used to calculate the partition or distribution coefficient.
Materials:
-
n-Octanol (pre-saturated with water or buffer).
-
Water or appropriate buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol).
-
Test compound.
-
Centrifuge tubes or separatory funnels.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning:
-
Add a known volume of the n-octanol and the aqueous phase to a centrifuge tube.
-
Add a small aliquot of the compound's stock solution.
-
Securely cap the tube and shake it for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
-
Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.
-
Concentration Measurement:
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) or distribution coefficient (D) using the following formula: P or D = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The LogP or LogD is the logarithm (base 10) of this value.
-
Determination of Kinetic Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer. It provides a rapid assessment of a compound's potential for precipitation upon dilution.[9][18][19][20][21]
Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration or centrifugation.
Materials:
-
Test compounds dissolved in DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplates.
-
Plate reader capable of nephelometry or UV-Vis absorbance measurements.
-
Automated liquid handling system (optional).
-
Plate shaker.
Procedure (Nephelometric Method):
-
Plate Preparation: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solutions of the test compounds into the wells of a 96-well plate.
-
Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualization of Signaling Pathways and Experimental Workflows
Graphical representations of complex biological pathways and experimental processes can greatly enhance understanding. The following diagrams were created using the DOT language for Graphviz.
IL-6/STAT3 Signaling Pathway
Several naphthalene derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in various cancers.[3][7][8][11][22][23] The binding of Interleukin-6 (IL-6) to its receptor (IL-6R) initiates a signaling cascade that leads to the activation of STAT3.
In Silico Drug Design Workflow
Computational methods are integral to modern drug discovery, allowing for the efficient screening and optimization of potential drug candidates before synthesis and experimental testing.[10]
Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. They are valuable tools for predicting the activity of novel compounds and for understanding the structural features that are important for activity.[4][12]
References
- 1. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 2. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 6. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Hydroxy-naphthal | C11H10O2 | CID 87565529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exposome-Explorer - 1-Hydroxynaphthalene (Compound) [exposome-explorer.iarc.fr]
- 9. Exposome-Explorer - 2-Hydroxynaphthalene (Compound) [exposome-explorer.iarc.fr]
- 10. 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | C10H9N | CID 46782451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Aminonaphthalen-1-ol | C10H9NO | CID 23423083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-(1-Aminonaphthalen-2-yl)ethan-1-one | C12H11NO | CID 19806857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. مقاله Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [civilica.com]
- 16. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Naphthalene, 1-methyl(1-methylethyl)- | C14H16 | CID 120077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Directory of in silico Drug Design tools [click2drug.org]
- 23. Naphthalene [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene from 2-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Bromo-2-(bromomethyl)naphthalene, a key bifunctional intermediate in organic synthesis, starting from 2-methylnaphthalene. The synthesis is presented as a two-step process involving an initial electrophilic aromatic bromination followed by a radical-mediated benzylic bromination. This application note includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to guide researchers in the successful preparation of this versatile building block.
Introduction
This compound is a valuable synthetic intermediate possessing two distinct reactive sites: a bromine atom on the aromatic ring, suitable for cross-coupling reactions, and a benzylic bromide, which is highly susceptible to nucleophilic substitution.[1] This dual reactivity makes it an important precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials for organic electronics.[1] The synthesis from the readily available starting material, 2-methylnaphthalene, involves a sequential introduction of two bromine atoms at the C1 and the methyl positions. This protocol outlines a reliable two-step pathway to achieve this transformation.
Proposed Synthetic Pathway
The synthesis of this compound from 2-methylnaphthalene is most effectively carried out in two sequential steps. The proposed pathway involves the initial electrophilic bromination of the naphthalene ring at the more reactive C1 position, followed by the radical bromination of the methyl group. This sequence is generally preferred because the methyl group is an activating group for electrophilic aromatic substitution, facilitating the first step.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene
This procedure details the electrophilic aromatic bromination of 2-methylnaphthalene. The C1 position is preferentially brominated due to the directing effect of the methyl group and the inherent reactivity of the α-position of naphthalene.[2]
Materials:
-
2-methylnaphthalene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Iron filings (optional, as catalyst) or FeBr₃
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 2-methylnaphthalene (1 mole equivalent) in anhydrous carbon tetrachloride.
-
Gently warm the mixture to a gentle reflux.
-
From the dropping funnel, add a solution of bromine (1.1 mole equivalents) in carbon tetrachloride dropwise to the refluxing solution. The addition should be slow to control the evolution of hydrogen bromide gas.[3]
-
After the addition is complete, continue to reflux the mixture with stirring until the evolution of HBr ceases (approximately 4-6 hours). The disappearance of the reddish-brown bromine color is an indicator of reaction completion.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with water, 10% aqueous sodium thiosulfate solution (to remove excess bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure 1-bromo-2-methylnaphthalene.
Step 2: Synthesis of this compound
This protocol describes the free-radical bromination of the benzylic methyl group of 1-bromo-2-methylnaphthalene using N-Bromosuccinimide (NBS).[4]
Materials:
-
1-bromo-2-methylnaphthalene (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Petroleum ether
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 1-bromo-2-methylnaphthalene (1 mole equivalent), N-bromosuccinimide (1.05-1.1 mole equivalents), and a catalytic amount of AIBN (or BPO).[5]
-
Add anhydrous carbon tetrachloride to dissolve the reactants.
-
Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask if needed. The reaction is typically complete within a few hours, which can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide by-product and wash it with a small amount of cold carbon tetrachloride.[6]
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, an oil or solid, is triturated with petroleum ether to induce crystallization.[6]
-
Filter the solid product, wash with cold petroleum ether, and air-dry.
-
Further purification can be achieved by recrystallization from ethanol or another suitable solvent to afford pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis.
| Step | Compound Name | Starting Material ( g/mol ) | Reagent ( g/mol ) | Product Name | Theoretical Yield (g) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-methylnaphthalene | 142.20 / 1.0 | Bromine: 175.8 / 1.1 | 1-Bromo-2-methylnaphthalene | 221.10 | 70-80% |
| 2 | 1-Bromo-2-methylnaphthalene | 221.10 / 1.0 | NBS: 186.8 / 1.05 | this compound | 299.99 | 80-90% |
Table 2: Physical and Chemical Properties of Key Compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2-methylnaphthalene | 91-57-6 | C₁₁H₁₀ | 142.20 | 34-36 | 244-245 |
| 1-Bromo-2-methylnaphthalene | 2586-62-1 | C₁₁H₉Br | 221.10 | 54-56 | 145-148 / 20 mmHg[3] |
| this compound | 37763-43-2 | C₁₁H₈Br₂ | 299.99 | 98-102 | Not Available |
Experimental Workflow Visualization
Caption: Generalized workflow for synthesis and purification steps.
Safety and Hazard Information
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a fume hood is mandatory. Consider replacing with a less hazardous solvent like heptane if possible.[7]
-
This compound: Classified as a corrosive solid. Causes severe skin burns and eye damage.[8][9] Handle with extreme care and appropriate PPE.
-
Hydrogen Bromide (HBr): Corrosive gas produced as a by-product in Step 1. The reaction must be performed in a fume hood with a proper gas trap.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound from 2-methylnaphthalene. By carefully controlling the reaction conditions for both the initial electrophilic substitution and the subsequent radical-mediated benzylic bromination, high yields of the desired product can be achieved. This protocol serves as a valuable resource for researchers requiring this versatile bifunctional building block for further synthetic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Solved 2. Bromination of 2-methylnaphthalene gives primarily | Chegg.com [chegg.com]
- 3. orgsyn.org [orgsyn.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. H50240.03 [thermofisher.com]
Protocol for the Benzylic Bromination of 2-Methylnaphthalene using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
Application Note
The selective bromination of the methyl group of 2-methylnaphthalene is a key transformation in the synthesis of various valuable intermediates for pharmaceuticals, materials science, and specialty chemicals.[1] The resulting product, 2-(bromomethyl)naphthalene, is a versatile precursor for introducing the naphthylmethyl moiety into a wide range of molecules.[1] N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination, as it allows for a selective radical substitution on the methyl group while minimizing undesirable electrophilic aromatic substitution on the naphthalene ring.[2][3] This protocol details the synthesis of 2-(bromomethyl)naphthalene from 2-methylnaphthalene using NBS under free-radical conditions, a process also known as the Wohl-Ziegler reaction.[4][5]
The reaction proceeds via a free-radical chain mechanism. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates a bromine radical from NBS.[6] This bromine radical then abstracts a hydrogen atom from the methyl group of 2-methylnaphthalene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) to yield the desired product, 2-(bromomethyl)naphthalene, and another bromine radical to continue the chain reaction.[7] The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (DCM), is crucial to prevent ionic side reactions.[4][8]
Experimental Protocols
This section provides detailed methodologies for the bromination of 2-methylnaphthalene using NBS. Two common procedures with different initiators and workup conditions are presented.
Protocol 1: Bromination using AIBN as an initiator
This protocol is adapted from a procedure described by PrepChem.[9]
Materials:
-
2-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Crystallization dish
-
Refrigerator or freezing mixture
Procedure:
-
In a round-bottomed flask, dissolve 0.1 mole of dry 2-methylnaphthalene in 100 ml of anhydrous carbon tetrachloride.
-
Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of azo-bis-isobutyronitrile (AIBN) to the solution.[9]
-
Attach a reflux condenser and carefully heat the mixture to boiling. The reaction will initiate, indicated by more vigorous boiling due to the exothermic nature of the reaction.[9]
-
Maintain a gentle reflux. The reaction is complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the reaction mixture.[9] To ensure completion, the mixture can be refluxed for a few additional hours.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product. Wash the succinimide with a small amount of carbon tetrachloride.
-
Combine the filtrates and remove the carbon tetrachloride under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude product. To purify, allow it to crystallize in a refrigerator or a freezing mixture.
-
Collect the crystals by filtration and recrystallize from ethanol to obtain pure 2-(bromomethyl)naphthalene.[9]
Protocol 2: Bromination with thermal initiation
This protocol is a larger scale synthesis adapted from a procedure found on PrepChem.[10]
Materials:
-
2-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Petroleum ether
Equipment:
-
3-liter round-bottom flask
-
Stirrer
-
Reflux condenser with a drying tube
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 3-liter round-bottom flask equipped with a stirrer and a reflux condenser fitted with a drying tube, combine 250 g (1.75 mol) of 2-methylnaphthalene and 312.5 g (1.75 mol) of N-bromosuccinimide in 1125 ml of carbon tetrachloride.[10]
-
Heat the mixture to reflux and maintain for twenty hours.[10]
-
Cool the reaction mixture and filter to remove the insoluble succinimide (approximately 171 g, 1.73 moles). Wash the solid with 250 ml of carbon tetrachloride.[10]
-
Concentrate the combined filtrates in vacuo to obtain an oil (approximately 395 g).[10]
-
Add 800 ml of petroleum ether to the oil. The product should crystallize immediately.[10]
-
Filter the solid and wash with 500 ml of petroleum ether.
-
Air-dry the first crop of crystals (approximately 298 g).[10]
-
Concentration of the filtrate may yield a second crop of the product (approximately 33 g).[10]
Data Presentation
The following table summarizes quantitative data from various reported protocols for the bromination of 2-methylnaphthalene.
| Reagents (Molar Ratio 2-MN:NBS) | Initiator | Solvent | Reaction Time | Temperature | Yield | Purity/Selectivity | Reference |
| 1:1 | AIBN | CCl₄ | Several hours | Reflux | 60% | m.p. 56 °C | [9] |
| 1:1 | None (thermal) | CCl₄ | 20 hours | Reflux | 86% | m.p. 48-65 °C | [10] |
| 1:1.05 | None | DCM | Not specified | 20 °C | Not specified | 94.2% selectivity | [8] |
| 1:1 | Benzoyl peroxide | Ethyl acetate | 4.5 hours | Not specified | 92% | Not specified | [8] |
2-MN: 2-Methylnaphthalene NBS: N-Bromosuccinimide AIBN: Azo-bis-isobutyronitrile DCM: Dichloromethane m.p.: melting point
Visualizations
Reaction Mechanism Workflow
Caption: Free-radical mechanism for the bromination of 2-methylnaphthalene.
Experimental Workflow Diagram
Caption: General experimental workflow for NBS bromination.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
Applications of 1-Bromo-2-(bromomethyl)naphthalene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)naphthalene is a versatile bifunctional aromatic building block with significant potential for applications in materials science. Its unique structure, featuring a reactive benzylic bromide and a modifiable aromatic bromide on a rigid naphthalene core, allows for the synthesis of a diverse range of novel polymers and functional materials. The naphthalene moiety imparts desirable properties such as high thermal stability, inherent fluorescence, and a large π-conjugated system, making it an attractive component for organic electronics, high-performance polymers, and advanced sensor applications.
The benzylic C-Br bond is highly susceptible to nucleophilic substitution and is a key functional group for polymerization reactions such as the Gilch polymerization, leading to the formation of poly(naphthylene vinylene)s. Concurrently, the aromatic C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki and Heck couplings, enabling the creation of fully conjugated polymers with tailored electronic and optical properties. This dual reactivity opens up avenues for the design of complex macromolecular architectures, including linear, branched, and cross-linked polymers.
These application notes provide an overview of the potential uses of this compound in the synthesis of advanced materials and offer detailed protocols for key polymerization techniques.
Application I: Synthesis of Poly(1,2-naphthylene vinylene) via Gilch Polymerization
Poly(naphthylene vinylene)s (PNVs) are a class of conjugated polymers with interesting photophysical properties and potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The Gilch polymerization of this compound offers a direct route to poly(1,2-naphthylene vinylene), a less common isomer of PNV.
Quantitative Data for Analogous Naphthalene-Based Polymers
The following table summarizes typical properties of naphthalene-based polymers synthesized through methods analogous to those described in the protocols. This data is provided as a reference for expected material characteristics.
| Polymer Property | Poly(2,6-naphthylene vinylene) | Poly(1,4-naphthalene-co-phenothiazine) | Poly(1,4-naphthalene-co-fluorene) |
| Synthesis Method | Gilch Polymerization | Suzuki Coupling | Suzuki Coupling |
| Number Average Molecular Weight (Mn) (kDa) | - | 15.2 | 20.8 |
| Weight Average Molecular Weight (Mw) (kDa) | - | 25.8 | 39.5 |
| Polydispersity Index (PDI) | - | 1.7 | 1.9 |
| Decomposition Temperature (Td, 5% weight loss) (°C) | >400[1] | 372[1] | 549[1] |
| UV-Vis Absorption (λmax, film) (nm) | - | ~330 | ~363[1] |
| Photoluminescence (λmax, film) (nm) | - | ~471 | ~430[1] |
Experimental Protocol: Gilch Polymerization of this compound
This protocol is adapted from general procedures for the Gilch polymerization of bis(halomethyl) aromatic monomers.[2]
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 3.33 mmol) in 50 mL of anhydrous THF under a positive pressure of inert gas.
-
Reaction Setup: Cool the monomer solution to 0 °C using an ice bath.
-
Polymerization: Slowly add potassium tert-butoxide solution (1.1 equivalents, 3.66 mL of a 1.0 M solution in THF) dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture may develop a color and increase in viscosity.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Polymer Precipitation: Quench the polymerization by pouring the reaction mixture into 500 mL of vigorously stirring methanol. A precipitate should form.
-
Isolation and Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer extensively with methanol to remove unreacted monomer and oligomers. Further purification can be achieved by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight to yield poly(1,2-naphthylene vinylene).
Workflow for Gilch Polymerization:
Caption: Workflow for the synthesis and characterization of poly(1,2-naphthylene vinylene).
Application II: Synthesis of Fully Conjugated Naphthalene-Based Polymers via Suzuki Coupling
The presence of an aromatic bromine atom on the 1-position of the naphthalene ring allows for the use of this compound in palladium-catalyzed Suzuki cross-coupling polymerizations. This method enables the synthesis of fully conjugated polymers with a precisely defined backbone structure, which is crucial for tuning their electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromomethyl group can be either carried through the polymerization or functionalized prior to polymerization to introduce further diversity.
Experimental Protocol: Suzuki Polycondensation of this compound with a Diboronic Ester
This protocol is a representative procedure for a Suzuki polycondensation reaction.[3]
Materials:
-
This compound (monomer A)
-
1,4-Benzenediboronic acid bis(pinacol) ester (monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Toluene, anhydrous
-
Water, degassed
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reactant Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.33 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.10 g, 3.33 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.115 g, 0.10 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add 20 mL of anhydrous toluene. Then add a degassed solution of potassium carbonate (2.76 g, 20.0 mmol) in 10 mL of water, followed by 3-4 drops of Aliquat 336.
-
Polymerization: Heat the biphasic mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL).
-
Polymer Precipitation: Concentrate the organic layer to about half its volume and pour it into 500 mL of stirring methanol to precipitate the polymer.
-
Isolation and Purification: Collect the polymer by filtration, wash with methanol, and then perform Soxhlet extraction with methanol for 24 hours to remove catalyst residues and oligomers.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Logical Relationship for Suzuki Polymerization:
Caption: Key components for Suzuki polycondensation of this compound.
Application III: Synthesis of Naphthalene-Containing Polymers via Heck Coupling
The Heck reaction provides another powerful tool for the polymerization of this compound, particularly if the bromomethyl group is first converted to a vinyl group. Alternatively, the aromatic bromide can react with a divinyl comonomer. This reaction is advantageous for its tolerance of a wide range of functional groups.
Experimental Protocol: Heck Polycondensation of a Vinyl-Functionalized Naphthalene Derivative
This protocol outlines a general procedure for a Heck polycondensation, assuming the conversion of the bromomethyl group of this compound to a vinyl group to create a monomer of the type "1-bromo-2-vinylnaphthalene".
Materials:
-
1-Bromo-2-vinylnaphthalene (monomer)
-
Palladium(II) acetate [Pd(OAc)₂] (catalyst precursor)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)
-
Triethylamine (Et₃N) (base and solvent)
-
N,N-Dimethylformamide (DMF), anhydrous (co-solvent)
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk tube, dissolve palladium(II) acetate (22.5 mg, 0.10 mmol) and tri(o-tolyl)phosphine (122 mg, 0.40 mmol) in 10 mL of anhydrous triethylamine under an inert atmosphere. Stir the mixture at room temperature for 15 minutes.
-
Monomer Addition: To the catalyst solution, add 1-Bromo-2-vinylnaphthalene (2.33 g, 10.0 mmol) dissolved in 20 mL of anhydrous DMF.
-
Polymerization: Heat the reaction mixture to 100 °C and stir for 48 hours under an inert atmosphere. The formation of a precipitate (triethylammonium bromide) will be observed.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into 500 mL of methanol to precipitate the polymer.
-
Isolation and Purification: Collect the polymer by filtration. Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol. Repeat this process twice.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Signaling Pathway Analogy for Heck Polymerization:
Caption: Catalytic cycle for the Heck polymerization reaction.
Conclusion
This compound is a promising monomer for the synthesis of a variety of naphthalene-containing polymers with potential applications in advanced materials. The protocols provided herein for Gilch, Suzuki, and Heck polymerizations offer starting points for the exploration of these materials. The resulting polymers are expected to exhibit interesting thermal, electronic, and optical properties, making them candidates for further investigation in the fields of organic electronics and high-performance plastics. Further research and optimization of these reactions will be crucial to fully realize the potential of this versatile building block in materials science.
References
Application Notes and Protocols for 1-Bromo-2-(bromomethyl)naphthalene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)naphthalene is a versatile bifunctional building block for organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure features a naphthalene core, which is a common scaffold in many bioactive molecules, and two distinct bromine functionalities. The benzylic bromide of the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The aryl bromide at the 1-position is more stable and can be utilized for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. This dual reactivity makes this compound a valuable precursor for the synthesis of diverse compounds with potential therapeutic applications, including but not limited to kinase inhibitors and antimicrobials.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is as an electrophilic scaffold for the alkylation of various nucleophiles. The resulting naphthalene-containing derivatives are often key intermediates in the synthesis of more complex drug candidates.
Nucleophilic Substitution Reactions
The high reactivity of the benzylic bromide allows for efficient reactions with a range of nucleophiles, including amines, phenols, thiols, and heterocycles. These reactions are fundamental in building molecular complexity and introducing functionalities known to interact with biological targets.
Table 1: Summary of Representative Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Product Class | Typical Reaction Conditions | Representative Yield |
| Heterocycles | 1-Benzylimidazole | N-((1-Bromo-2-naphthyl)methyl)imidazolium bromide | Acetonitrile, Room Temperature, 12-24h | 55%[1] |
| Primary Amines | Isopropylamine | N-((1-Bromo-2-naphthyl)methyl)propan-2-amine | Acetonitrile, K₂CO₃, 80°C, 12h | >95% (crude) |
| Phenols | 4-Ethoxyphenol | 1-Bromo-2-((4-ethoxyphenoxy)methyl)naphthalene | Dichloromethane, AlCl₃, 0°C to RT, 16h | 98% |
| Thiols (from Thiourea) | Thiourea | Bis((1-bromo-2-naphthyl)methyl)sulfide | Methanol, NaOH, Reflux, 4h | 85-95% |
Note: Yields for reactions with primary amines, phenols, and thiols are based on analogous reactions with structurally similar compounds and may require optimization for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Synthesis of N-((1-Bromo-2-naphthyl)methyl)-1-benzylimidazolium bromide
This protocol is adapted from the synthesis of related imidazolium salts and is expected to be directly applicable.[1]
Materials:
-
This compound
-
1-Benzylimidazole
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (3 mL).
-
To this solution, add 1-benzylimidazole (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Recrystallize the resulting residue from ethyl acetate to yield the pure N-((1-Bromo-2-naphthyl)methyl)-1-benzylimidazolium bromide as a solid.
Expected Product Characterization:
The product can be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
Protocol 2: General Procedure for N-Alkylation of Primary Amines
This protocol provides a general method for the synthesis of secondary amines, which are common intermediates in drug discovery.
Materials:
-
This compound
-
Primary amine (e.g., isopropylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired primary amine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for O-Alkylation of Phenols
This protocol outlines the synthesis of naphthylmethyl ethers, a common motif in bioactive molecules.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-ethoxyphenol)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted phenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add this compound (1.1 eq) to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of aluminum chloride (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of pharmaceutical intermediates from this compound.
References
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 1-Bromo-2-(bromomethyl)naphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Bromo-2-(bromomethyl)naphthalene is a versatile bifunctional monomer for the synthesis of novel functionalized polymers. Its unique structure, featuring two bromine atoms with distinct chemical reactivities, allows for a variety of polymerization strategies. The aliphatic bromine in the bromomethyl group is susceptible to nucleophilic substitution, making it an ideal site for polycondensation reactions or as an initiator for controlled radical polymerizations. The aromatic bromine attached to the naphthalene ring is suitable for metal-catalyzed cross-coupling reactions, enabling the formation of conjugated polymers. This dual reactivity opens avenues for creating polymers with tailored architectures and properties for applications in materials science and drug development.
These application notes provide an overview of potential synthetic routes and detailed, illustrative protocols for the use of this compound in polymer synthesis. The methodologies are based on established polymerization techniques for structurally related monomers.
Potential Polymerization Pathways
The differential reactivity of the two bromine atoms in this compound allows for several polymerization strategies. The bromomethyl group can act as an electrophilic site for polycondensation with nucleophiles or as an initiator for controlled radical polymerization. The aryl bromide can participate in various cross-coupling reactions to form conjugated polymer backbones.
Caption: Potential polymerization pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of a Polyether via Polycondensation
This protocol describes the synthesis of a polyether by reacting the bromomethyl group of this compound with a bisphenol, such as Bisphenol A, in the presence of a base.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas inlet
-
Dropping funnel
-
Standard glassware for filtration and precipitation
Caption: Workflow for the synthesis of a polyether via polycondensation.
Procedure:
-
Setup: A three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is dried under vacuum and purged with argon or nitrogen.
-
Reagent Addition: To the flask, add Bisphenol A (1 equivalent), anhydrous potassium carbonate (2.2 equivalents), and anhydrous DMF to achieve a monomer concentration of approximately 15-20% (w/v).
-
Initial Heating: The mixture is stirred and heated to 80°C to ensure the dissolution of Bisphenol A and to activate the base.
-
Monomer Addition: this compound (1 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the reaction mixture over 30 minutes.
-
Polymerization: The reaction temperature is raised to 120°C and maintained for 24 hours under an inert atmosphere.
-
Work-up: The reaction mixture is cooled to room temperature, and the viscous solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, then washed thoroughly with deionized water and methanol to remove salts and unreacted monomers.
-
Drying: The final polymer is dried in a vacuum oven at 60°C to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
¹H NMR: To confirm the polymer structure.
-
FT-IR: To identify characteristic functional groups (e.g., ether linkages).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
This protocol outlines a hypothetical synthesis of a conjugated polymer using the aryl bromide functionality of this compound in a Suzuki cross-coupling reaction with a diboronic acid ester comonomer. For this reaction, the more reactive bromomethyl group may need to be considered for potential side reactions or protected. An alternative is a one-pot reaction where the conditions are optimized for the Suzuki coupling.
Materials:
-
This compound
-
Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ or CsF)
-
Solvent (e.g., Toluene, DMF, or a mixture)
-
Phase-transfer catalyst (if using a two-phase system, e.g., Aliquat 336)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas line (Schlenk line)
-
Standard glassware for filtration and purification
Procedure:
-
Setup: A Schlenk flask is charged with this compound (1 equivalent), the diboronic acid comonomer (1 equivalent), and the palladium catalyst (1-3 mol%). The flask is evacuated and backfilled with argon three times.
-
Solvent and Base Addition: Anhydrous toluene and an aqueous solution of the base (e.g., 2M K₂CO₃, 3 equivalents) are added. If applicable, a phase-transfer catalyst is also added.
-
Degassing: The reaction mixture is degassed by bubbling argon through the solution for 20-30 minutes.
-
Polymerization: The mixture is heated to 90°C with vigorous stirring and maintained at this temperature for 48 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, the organic layer is separated, washed with water and brine, and then concentrated.
-
Purification: The concentrated solution is poured into methanol to precipitate the polymer. The polymer is collected by filtration. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Drying: The purified polymer is dried in a vacuum oven at 50°C.
Data Presentation
The following tables present illustrative data for the described polymerization reactions. These are hypothetical examples to demonstrate expected trends based on reaction parameters.
Table 1: Illustrative Data for Polyether Synthesis (Protocol 1)
| Entry | Monomer Ratio (Naphth:Bisphenol A) | Temperature (°C) | Time (h) | Mn (kDa) (Hypothetical) | PDI (Hypothetical) | Yield (%) (Hypothetical) |
| 1 | 1:1 | 100 | 24 | 8.5 | 2.1 | 75 |
| 2 | 1:1 | 120 | 24 | 15.2 | 1.8 | 88 |
| 3 | 1:1 | 120 | 48 | 18.9 | 1.7 | 92 |
| 4 | 1.05:1 | 120 | 24 | 6.3 | 2.5 | 70 |
Table 2: Illustrative Data for Suzuki Polycondensation (Protocol 2)
| Entry | Catalyst (mol%) | Base | Time (h) | Mn (kDa) (Hypothetical) | PDI (Hypothetical) | Yield (%) (Hypothetical) |
| 1 | Pd(PPh₃)₄ (2%) | K₂CO₃ | 24 | 7.8 | 2.3 | 65 |
| 2 | Pd(PPh₃)₄ (2%) | K₂CO₃ | 48 | 12.5 | 1.9 | 80 |
| 3 | Pd(PPh₃)₄ (3%) | CsF | 48 | 14.1 | 1.8 | 85 |
| 4 | Pd(dppf)Cl₂ (2%) | K₂CO₃ | 48 | 11.9 | 2.0 | 78 |
Disclaimer: The experimental protocols and data presented are illustrative and based on general chemical principles for analogous systems. Researchers should conduct their own optimization and characterization for any new polymerization reaction. All laboratory work should be performed with appropriate safety precautions.
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-2-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)naphthalene is a versatile bifunctional electrophile of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features two distinct bromine substituents with differential reactivity. The benzylic bromide of the bromomethyl group is highly susceptible to nucleophilic attack, facilitating S(_N)2 reactions, while the aryl bromide attached directly to the naphthalene ring is considerably less reactive towards nucleophiles under standard conditions. This reactivity difference allows for selective functionalization at the bromomethyl position, making it a valuable building block for the synthesis of complex naphthalene derivatives.[1][2][3] These derivatives are precursors to a wide range of compounds with potential applications in drug development and as fluorescent probes.[4][5]
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound.
Data Presentation
The following table summarizes various nucleophilic substitution reactions that can be performed on this compound with a range of nucleophiles. The data, including reaction conditions and expected yields, are based on established methodologies for analogous compounds and provide a comparative overview for synthetic planning.[1][6]
| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(1-Bromo-2-naphthylmethyl)propan-2-amine | >90% (crude) |
| Phenol | 4-Methoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 1-Bromo-2-((4-methoxyphenoxy)methyl)naphthalene | ~95% |
| Thiol | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(1-bromo-2-naphthylmethyl) sulfide | 85-95% |
| Azide | Sodium Azide | DMF | - | RT | 12-24 | 1-(Azidomethyl)-2-bromonaphthalene | High |
| Cyanide | Potassium Cyanide | Ethanol/Water | - | Reflux | 2-4 | (1-Bromo-2-naphthyl)acetonitrile | Good to High |
| Hydroxide | Sodium Hydroxide | Acetone/Water | - | RT - 50 | 1-3 | (1-Bromo-2-naphthyl)methanol | Good to High |
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions are provided below. Note that optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.
Protocol 1: Synthesis of N-(1-Bromo-2-naphthylmethyl)amines
This protocol details the synthesis of a secondary amine via the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Isopropylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add isopropylamine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, N-(1-Bromo-2-naphthylmethyl)propan-2-amine.
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
Protocol 2: Synthesis of (1-Bromo-2-naphthylmethyl) Ethers
This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.
Materials:
-
This compound
-
4-Methoxyphenol
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and 4-methoxyphenol (1.1 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of aluminum chloride (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Bis(1-bromo-2-naphthylmethyl) sulfide
This protocol details the synthesis of a thioether from this compound using thiourea.
Materials:
-
This compound
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (2.0 eq) in methanol, add thiourea (1.0 eq).
-
Reflux the mixture for 1 hour.
-
Add a solution of sodium hydroxide (2.0 eq) in methanol to the reaction mixture.
-
Continue to reflux for an additional 3 hours.
-
After cooling, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization.[1]
Protocol 4: Synthesis of 1-(Azidomethyl)-2-bromonaphthalene
This protocol details the synthesis of a benzyl azide from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be further purified by recrystallization or column chromatography.[6]
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways of this compound.
General Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
S(_N)2 Reaction Mechanism
Caption: Illustrative S_N2 mechanism at the benzylic position.
References
Application Notes and Protocols for the Experimental Formation of a Grignard Reagent from 1-Bromo-2-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of the Grignard reagent from 1-bromo-2-(bromomethyl)naphthalene. The protocol is designed to favor the formation of the mono-Grignard reagent at the more reactive benzylic bromide position. This organometallic intermediate is a valuable precursor for the introduction of the 1-bromo-2-naphthylmethyl moiety in the synthesis of complex organic molecules, including potential pharmaceutical compounds.
Introduction
Grignard reagents are powerful nucleophiles extensively used in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from organohalides is a fundamental transformation. The starting material, this compound, possesses two bromide substituents with different reactivities: a benzylic bromide and an aryl bromide. Benzylic halides are generally more reactive than aryl halides in the formation of Grignard reagents.[1][2] This protocol, therefore, aims to selectively form the Grignard reagent at the benzylic position, yielding 1-bromo-2-naphthylmethylmagnesium bromide. Careful control of reaction conditions is crucial to minimize potential side reactions, such as Wurtz coupling or the formation of a di-Grignard reagent.[3][4]
Data Presentation
The following table summarizes the key quantitative parameters for the experimental procedure.
| Parameter | Value | Unit | Notes |
| Reagents | |||
| This compound | 1.0 | eq | |
| Magnesium Turnings | 1.2 | eq | Should be activated prior to use. |
| Anhydrous Tetrahydrofuran (THF) | 10 | mL/mmol | Solvent for the reaction. |
| Iodine | 1 small crystal | For initiation. | |
| Reaction Conditions | |||
| Initial Temperature | 20-25 | °C | Room temperature for initiation. |
| Reaction Temperature | 0-5 | °C | Maintained after initiation to control exotherm. |
| Addition Time | 30-60 | min | Slow, dropwise addition is critical. |
| Reaction Time | 1-2 | h | After complete addition of the halide. |
| Expected Outcome | |||
| Theoretical Yield | ~80-90 | % | Based on typical yields for benzylic Grignards.[2] |
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. The setup consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Activate the magnesium by gently grinding the turnings with a dry glass rod in the flask under an inert atmosphere to expose a fresh metal surface.
-
Initiation: Add a small crystal of iodine to the flask. The purple color of the iodine will disappear upon reaction with the magnesium, indicating an activated surface.[5]
-
Preparation of the Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (10 mL per mmol of the halide).
-
Grignard Reagent Formation:
-
Add a small portion (approximately 10%) of the halide solution from the dropping funnel to the magnesium turnings.
-
The reaction is typically initiated by gentle warming or the addition of the iodine crystal. Signs of reaction initiation include the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[6]
-
Once the reaction has started, immediately place the flask in an ice bath to maintain the temperature between 0 and 5°C.
-
Slowly add the remaining halide solution dropwise from the funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C. This controlled addition is crucial to minimize the formation of the Wurtz coupling byproduct.[3]
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours to ensure complete consumption of the starting material.
-
-
Quantification and Use: The concentration of the newly formed Grignard reagent can be determined by titration before its use in subsequent reactions. The gray to brownish solution of the Grignard reagent is typically used directly for the next synthetic step.
Safety Precautions:
-
Grignard reactions are highly exothermic and can become vigorous if the addition of the alkyl halide is too rapid.[7]
-
Anhydrous conditions are essential, as Grignard reagents react violently with water.[4]
-
Tetrahydrofuran (THF) is a flammable solvent. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Handle this compound with care as it is a lachrymator and irritant.
Visualizations
Experimental Workflow
Caption: Workflow for the formation of the Grignard reagent.
Logical Relationship of Reactivity
Caption: Preferential reactivity leading to the desired Grignard reagent.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. schnyderchemsafety.com [schnyderchemsafety.com]
Application Notes and Protocols: The Strategic Use of 1-Bromo-2-(bromomethyl)naphthalene in the Synthesis of Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-2-(bromomethyl)naphthalene as a versatile building block in the synthesis of custom fluorescent probes. Due to its unique structure, featuring a naphthalene core and two reactive bromine moieties at different positions, this compound offers a strategic advantage in designing probes for specific biological and pharmaceutical applications. The naphthalene scaffold provides inherent fluorescence, while the differential reactivity of the aryl and alkyl bromide groups can be exploited for selective functionalization.[1][2]
The primary application of this compound in fluorescent probe synthesis lies in the high reactivity of the bromomethyl (-CH₂Br) group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and phenols.[2][3] This reactivity allows for the covalent attachment of the naphthalene fluorophore to biomolecules or other molecular structures of interest.[2] The aryl bromide is less reactive and can be used for further modifications through cross-coupling reactions, enabling the construction of more complex probe architectures.
This document outlines a proposed synthetic protocol for a novel fluorescent probe, a comparative analysis of its potential photophysical properties, and a general workflow for its application in cellular imaging.
Hypothetical Fluorescent Probe Synthesis: N-(2-(1-bromonaphthalen-2-yl)methyl)cysteamine (BNMC)
A plausible application of this compound is the synthesis of a thiol-reactive fluorescent probe. The following is a proposed protocol for the synthesis of N-(2-(1-bromonaphthalen-2-yl)methyl)cysteamine (BNMC), designed for labeling cysteine-containing peptides and proteins.
Experimental Protocol: Synthesis of BNMC
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (15 mL/mmol).
-
Addition of Reagent: In a separate flask, dissolve cysteamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the solution of this compound with constant stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like dichloromethane and washed with water to remove excess cysteamine and DIPEA salts.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure BNMC probe.
Data Presentation: Comparative Photophysical Properties
The photophysical properties of the proposed BNMC probe are expected to be influenced by the naphthalene core. The following table provides a comparison of the anticipated properties of BNMC with other established naphthalene-based fluorescent probes.
| Property | Naphthalene Derivative (Hypothetical BNMC) | 1-((6-aminonaphthalen-2-yl)methyl)pyridin-1-ium bromide (ANMP) | Naphthalene-2,3-dicarboxaldehyde (NDA) Derivative |
| Excitation Max (nm) | ~330-350 | Not Specified | ~420-450[4] |
| Emission Max (nm) | ~420-450 | Not Specified | ~480-531[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~5,000-10,000 | Not Specified | Not readily available[4] |
| Quantum Yield (Φ) | High (characteristic of naphthalene)[5] | High quantum yields[6] | ~0.28 - 0.32[4] |
| Reactive Group | Bromomethyl | Bromomethyl | Aldehyde |
| Target Residue | Cysteine, Histidine (postulated)[5] | Nucleophiles (e.g., pyridine nitrogen)[6] | Primary amines[4] |
Visualization of Experimental Workflow and Signaling Pathway
General Workflow for Fluorescent Probe Application
The following diagram illustrates a generalized workflow from the synthesis of a fluorescent probe using this compound to its application in cellular imaging.
References
Synthetic Routes to 2-(Aminomethyl)-4-bromonaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary synthetic pathways to 2-(aminomethyl)-4-bromonaphthalene, a valuable bifunctional building block in medicinal chemistry and materials science.[1] The strategic placement of a reactive primary amine and a bromine atom on the naphthalene scaffold allows for versatile and sequential chemical modifications, making it an attractive starting material for the synthesis of compound libraries and for lead optimization in drug discovery.[1] This guide details established synthetic routes from readily available precursors, presenting comparative data and step-by-step experimental protocols.
Synthetic Pathways Overview
Two principal synthetic strategies for obtaining 2-(aminomethyl)-4-bromonaphthalene have been identified, both commencing with 2-methylnaphthalene. The core of these strategies revolves around the sequence of two key transformations: the electrophilic bromination of the naphthalene ring and the functionalization of the methyl group into an aminomethyl group.[2][3]
Pathway A initiates with the bromination of the naphthalene ring, followed by functionalization of the side-chain methyl group.[2][3] Conversely, Pathway B begins with the functionalization of the methyl group, which is then followed by the bromination of the naphthalene ring.[2] The final and critical step in both pathways is the conversion of an intermediate into the desired primary amine, for which several methods are explored.[1][2]
Pathway A: Ring Bromination Followed by Side-Chain Functionalization
This approach first introduces the bromine atom onto the naphthalene core to yield 4-bromo-2-methylnaphthalene.[3] This intermediate then undergoes side-chain modification, typically a benzylic bromination, to form 2-(bromomethyl)-4-bromonaphthalene.[3] This di-brominated intermediate is then converted to the final product.[1][3]
Pathway B: Side-Chain Functionalization Followed by Ring Bromination
This pathway prioritizes the functionalization of the methyl group, for instance, through a Wohl-Ziegler bromination of 2-methylnaphthalene to give 2-(bromomethyl)naphthalene.[2] Subsequently, the naphthalene ring is brominated to introduce the bromine atom at the 4-position.
Comparative Data of Synthetic Steps
The following tables summarize quantitative data for the key transformations in the synthesis of 2-(aminomethyl)-4-bromonaphthalene, allowing for a direct comparison of reagents, conditions, and yields.
Table 1: Electrophilic Bromination of 2-Methylnaphthalene
| Reagent | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Bromine | Heptane | Controlled | - | - | [3] |
| N-Bromosuccinimide (NBS) | Acetic Acid | Reflux | - | - | [4] |
Table 2: Benzylic Bromination
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2-Methylnaphthalene | NBS, AIBN | CCl₄ | Reflux | Several hours | - | [2] |
| 4-Bromo-2-methylnaphthalene | NBS, BPO | CCl₄ | 70-80°C | Overnight | - | [5] |
Table 3: Amination Methods
| Starting Material | Method | Key Reagents | Solvent | Key Conditions | Reference |
| 2-(Bromomethyl)-4-bromonaphthalene | Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate | DMF, Ethanol | Heating, Reflux | [1][3][4] |
| 2-(Bromomethyl)-4-bromonaphthalene | Azide Formation & Reduction | Sodium azide, LiAlH₄ or Catalytic Hydrogenation | DMF or DMSO | Heating | [1][6] |
| 4-Bromo-2-naphthaldehyde | Reductive Amination | NH₄OAc, NaBH₃CN or NaBH₄ | Methanol | Room Temperature or Controlled | [1][2][3] |
| 2-(Bromomethyl)-4-bromonaphthalene | Delépine Reaction | Hexamethylenetetramine | Chloroform, Ethanol | - | [2] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for analogous transformations.[2]
Protocol 1: Synthesis of 4-bromo-2-methylnaphthalene (Electrophilic Bromination)
Materials:
-
2-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
Procedure:
-
Dissolve 2-methylnaphthalene in acetic acid.[4]
-
Add N-bromosuccinimide (1:1 molar ratio) to the solution.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture.
-
Filter off the succinimide byproduct.[4]
-
Wash the filtrate with a sodium bicarbonate solution and then with water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromo-2-methylnaphthalene.[4]
Protocol 2: Synthesis of 2-(bromomethyl)-4-bromonaphthalene (Benzylic Bromination)
Materials:
-
4-bromo-2-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 4-bromo-2-methylnaphthalene (1.0 eq) in carbon tetrachloride.[1][5]
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.[1][5]
-
Monitor the reaction's progress by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.[1][5]
-
Evaporate the solvent under reduced pressure to obtain the crude 4-bromo-2-(bromomethyl)naphthalene, which can be further purified by recrystallization.[5]
Protocol 3: Gabriel Synthesis of 2-(Aminomethyl)-4-bromonaphthalene
Materials:
-
2-(Bromomethyl)-4-bromonaphthalene
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
N-Alkylation: Dissolve 2-(bromomethyl)-4-bromonaphthalene in anhydrous DMF and add potassium phthalimide (1.1 equivalents).[4] Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.[4]
-
Work-up: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide.[4] Filter the solid, wash it with water, and dry.[4]
-
Hydrazinolysis: Suspend the dried N-(4-bromo-2-naphthylmethyl)phthalimide in ethanol and add hydrazine hydrate (2-3 equivalents).[4][7]
-
Reflux the mixture. The completion of the reaction is indicated by the precipitation of phthalhydrazide.[3][4]
-
Isolation: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.[3][4] The filtrate contains the desired primary amine.[3]
-
Perform an aqueous work-up, which may include extraction with an organic solvent, followed by purification via chromatography or crystallization to obtain pure 2-(aminomethyl)-4-bromonaphthalene.[1]
Protocol 4: Reductive Amination of 4-bromo-2-naphthaldehyde
This is a two-step process that begins with the corresponding aldehyde.[2]
Step 4a: Synthesis of 4-bromo-2-naphthaldehyde The aldehyde can be synthesized from 4-bromo-2-(bromomethyl)naphthalene via methods like the Sommelet reaction using hexamethylenetetramine.[3]
Step 4b: Reductive Amination
Materials:
-
4-bromo-2-naphthaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Imine Formation: Dissolve 4-bromo-2-naphthaldehyde (1.0 eq) in methanol.[1][3] Add an excess of an ammonia source, such as ammonium acetate (10 eq).[1] Stir the mixture at room temperature to facilitate the formation of the imine intermediate. Monitor the reaction progress by TLC.[1]
-
Reduction: Once imine formation is complete, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the imine over the aldehyde.[1][8] Add the reducing agent (approx. 1.5 eq) portion-wise at 0°C.[1] Then, allow the reaction to warm to room temperature and continue stirring until completion.[1][2]
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.[1] Extract the aqueous layer with an organic solvent such as ethyl acetate.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product is then purified by column chromatography on silica gel to yield the desired 2-(aminomethyl)-4-bromonaphthalene.[1]
Visualized Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Bromo-2-(bromomethyl)naphthalene as a Versatile Precursor for Novel Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-2-(bromomethyl)naphthalene as a precursor for the synthesis of novel photosensitizers for applications in photodynamic therapy (PDT) and other photosensitization-dependent technologies. The inherent reactivity of the bromomethyl group allows for straightforward covalent attachment to various chromophores, while the bromo-substituent on the naphthalene ring is anticipated to enhance the photophysical properties essential for efficient photosensitization, such as intersystem crossing and singlet oxygen generation.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that employs the combination of a photosensitizer, light, and molecular oxygen to elicit cell death, primarily through the generation of reactive oxygen species (ROS). The efficacy of PDT is critically dependent on the photophysical properties of the photosensitizer. Naphthalene derivatives are of significant interest in the development of new photosensitizers due to their rigid, planar structure and extensive π-conjugated system, which contribute to high quantum yields and photostability.
This compound is a promising, yet underexplored, precursor for the development of novel photosensitizers. The presence of a highly reactive bromomethyl group facilitates its conjugation to a variety of molecules, including existing photosensitizing agents or molecules that become photosensitizers upon conjugation. Furthermore, the heavy bromine atom on the naphthalene core is expected to promote spin-orbit coupling, thereby enhancing the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state, a crucial step for efficient singlet oxygen production in the Type II PDT mechanism.
These application notes describe a proposed synthetic strategy to generate a novel class of photosensitizers by coupling this compound with a model hydroxy-substituted porphyrin. Additionally, detailed protocols for the characterization of the resulting photosensitizer and its evaluation in a typical in vitro PDT setting are provided.
Proposed Synthesis of a Naphthalene-Porphyrin Conjugate
A plausible synthetic route to a novel photosensitizer involves the nucleophilic substitution reaction between this compound and a commercially available or readily synthesized hydroxyl-functionalized porphyrin, such as 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin. The hydroxyl group of the porphyrin acts as a nucleophile, displacing the bromide of the bromomethyl group on the naphthalene precursor to form a stable ether linkage.
Experimental Protocol: Synthesis of 5-(4-((1-bromo-2-naphthalenyl)methoxy)phenyl)-10,15,20-triphenylporphyrin
Materials:
-
This compound
-
5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
To this mixture, add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Hexane).
-
After the reaction is complete (as indicated by the consumption of the starting porphyrin), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent to afford the desired naphthalene-porphyrin conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties and Characterization
The resulting naphthalene-porphyrin conjugate is expected to exhibit photophysical properties suitable for a photosensitizer. The following table summarizes the anticipated and key photophysical parameters to be measured.
| Parameter | Anticipated Value/Range | Method of Determination |
| Absorption Maxima (λ_abs) | Soret band: ~420 nm; Q-bands: 500-700 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | ~650-750 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | Low (due to enhanced ISC) | Comparative method using a standard fluorophore |
| Singlet Oxygen Quantum Yield (Φ_Δ) | High (> 0.5) | Chemical trapping (e.g., with DPBF) or direct detection of singlet oxygen phosphorescence |
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
The singlet oxygen quantum yield can be determined using a comparative method with a well-characterized photosensitizer standard (e.g., methylene blue or tetraphenylporphyrin) and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF).
Materials:
-
Naphthalene-porphyrin conjugate (synthesized product)
-
Reference photosensitizer (e.g., Methylene Blue, Φ_Δ in ethanol = 0.52)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., ethanol or DMF)
-
Cuvettes for UV-Vis spectroscopy
-
Light source with a specific wavelength for excitation (e.g., a laser or a filtered lamp)
Procedure:
-
Prepare solutions of the synthesized photosensitizer and the reference photosensitizer in the chosen solvent with matched absorbance at the excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the solution with the light source while monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield (Φ_Δ) of the sample can be calculated using the following equation:
Φ_Δ(sample) = Φ_Δ(reference) * (k_sample / k_reference) * (I_reference / I_sample)
where k is the slope of the plot of ln(A₀/Aₜ) versus irradiation time, and I is the rate of light absorption.
In Vitro Evaluation of Photodynamic Efficacy
The potential of the newly synthesized naphthalene-porphyrin conjugate as a PDT agent can be assessed through in vitro studies on cancer cell lines.
Experimental Protocol: Cellular Uptake and Subcellular Localization
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Naphthalene-porphyrin conjugate
-
Fluorescence microscope
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., 6-well plate with coverslips) and allow them to adhere overnight.
-
Incubate the cells with a solution of the naphthalene-porphyrin conjugate in the cell culture medium for a specified period (e.g., 4, 12, 24 hours).
-
For subcellular localization, co-incubate the cells with the photosensitizer and an organelle-specific fluorescent tracker.
-
After incubation, wash the cells with PBS to remove the excess photosensitizer.
-
Visualize the intracellular fluorescence of the photosensitizer and the organelle tracker using a fluorescence microscope with appropriate filter sets.
Experimental Protocol: Phototoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line
-
96-well plates
-
Naphthalene-porphyrin conjugate
-
Light source for PDT (e.g., LED array or laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Incubate the cells with varying concentrations of the naphthalene-porphyrin conjugate for an optimized duration (determined from uptake studies).
-
Wash the cells with PBS and add fresh medium.
-
Expose the cells to a specific light dose from the PDT light source. Include control groups (no photosensitizer, no light, and photosensitizer without light).
-
After light exposure, incubate the cells for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death upon irradiation).
Visualizations
Caption: Proposed synthetic pathway for a naphthalene-porphyrin photosensitizer.
Caption: Mechanism of photodynamic therapy (Type I and Type II pathways).
Caption: Experimental workflow for the evaluation of a novel photosensitizer.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of novel photosensitizers. Its reactive bromomethyl group allows for the straightforward incorporation of the naphthalene moiety into various photosensitizing scaffolds. The presence of the bromo-substituent is anticipated to confer favorable photophysical properties for photodynamic applications. The protocols outlined in this document provide a framework for the synthesis, characterization, and in vitro evaluation of these promising new therapeutic and diagnostic agents. Further research into derivatives of this compound is warranted to explore their full potential in the field of photosensitization.
Synthesis of 1-Bromo-2-Naphthol from 2-Naphthol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-2-naphthol from 2-naphthol. The methods outlined below offer various approaches, from traditional bromination to more selective and environmentally benign procedures.
Introduction
1-Bromo-2-naphthol is a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. The selective introduction of a bromine atom at the C1 position of the 2-naphthol ring is a key transformation. Direct bromination of 2-naphthol can lead to a mixture of mono-, di-, and poly-substituted products, and often generates corrosive hydrogen bromide (HBr) as a byproduct.[1] To overcome these challenges, several methods have been developed to enhance the selectivity and safety of this reaction. This document details two primary protocols: one employing a bromide salt with an oxidizing agent and another utilizing N-bromosuccinimide (NBS) for a more controlled bromination.
Experimental Workflow Overview
The general workflow for the preparation of 1-bromo-2-naphthol involves the reaction of 2-naphthol with a brominating agent, followed by product isolation and purification. The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product.
References
Regioselective Synthesis of Dibromonaphthalene Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective synthesis of various dibromonaphthalene isomers. Dibromonaphthalenes are pivotal building blocks in the development of novel organic semiconductors, fluorescent probes, and pharmaceutical agents.[1][2][3] The ability to selectively introduce bromine atoms at specific positions on the naphthalene core is crucial for tailoring the electronic, optical, and biological properties of the resulting molecules.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, can be functionalized to yield a wide array of derivatives with significant applications in medicinal chemistry and materials science.[2][4] Among these, dibromonaphthalenes serve as versatile intermediates. The positions of the bromine atoms on the naphthalene scaffold dictate the molecule's reactivity and steric environment, thereby influencing the properties of the final products.[5] This document outlines reliable and regioselective methods for the synthesis of key dibromonaphthalene isomers, including 1,4-, 1,5-, 2,6-, and 2,7-dibromonaphthalene.
Applications in Research and Drug Development
Dibromonaphthalene derivatives are instrumental in the synthesis of a variety of functional molecules:
-
Organic Electronics: They are key precursors for the synthesis of organic semiconductors used in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[6][7][8][9] For instance, 1,5-dibromonaphthalene is used to synthesize 1,5-di(anthracen-2-yl)naphthalene, a material with strong blue solid-state emission and high charge transport ability.[5] Similarly, 2,6-dibromonaphthalene is a building block for small molecules and polymers in organic photovoltaics.[9]
-
Drug Discovery: The naphthalene scaffold is present in numerous FDA-approved drugs.[3] Brominated naphthalenes provide a handle for introducing various functionalities through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs.[10]
-
Fluorescent Probes: The rigid aromatic structure of naphthalene derivatives makes them excellent candidates for the development of fluorescent probes for biological imaging and sensing applications.
Regioselective Synthetic Strategies
The regioselectivity of naphthalene bromination is highly dependent on reaction conditions such as the solvent, temperature, and the presence of catalysts.
Synthesis of 1,4-Dibromonaphthalene
Direct bromination of naphthalene often leads to a mixture of isomers. However, specific conditions can favor the formation of the 1,4-isomer. One effective method involves the bromination of 1-bromonaphthalene at low temperatures.[11]
Synthesis of 1,5-Dibromonaphthalene
The synthesis of 1,5-dibromonaphthalene can be achieved with good regioselectivity by employing solid catalysts like calcined montmorillonite KSF clay.[12] This method offers a greener alternative to traditional approaches.
Synthesis of 2,6-Dibromonaphthalene
A regioselective route to 2,6-dibromonaphthalene involves a multi-step process starting with the polybromination of naphthalene to form tetrabromonaphthalene isomers, followed by a selective proto-debromination.[13][14][15]
Synthesis of 2,7-Dibromonaphthalene
The synthesis of 2,7-dibromonaphthalene can be accomplished from 2,7-dihydroxynaphthalene.[16] This method involves the bromination of the activated naphthalene core.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the regioselective synthesis of various dibromonaphthalene isomers.
Table 1: Synthesis of 1,4-Dibromonaphthalene
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Bromonaphthalene | Bromine | Dichloromethane | -30 | 48 h | 90 | [12] |
| Naphthalene | Bromine | Synclyst 13 / Dichloromethane | 25 | 6 h | 91 | [13] |
| Naphthalene | Copper(II) bromide | Alumina / Chlorobenzene | 130 | - | 92 | [12] |
Table 2: Synthesis of 1,5-Dibromonaphthalene
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Naphthalene | Bromine | KSF Clay / Dichloromethane | 25 | 45 min | 40 (after crystallization) | [13] |
| 1-Bromonaphthalene | Bromine | Carbon tetrachloride (photobromination) | 77 | 2.5 h | 80 | [11] |
Table 3: Synthesis of 2,6-Dibromonaphthalene
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Tetrabromonaphthalene mixture | n-Butyllithium | Tetrahydrofuran | -78 to RT | Short | 82 (after crystallization) | [13][15] |
Table 4: Synthesis of 2,7-Dibromonaphthalene
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,7-Dihydroxynaphthalene | Bromine | Glacial Acetic Acid | Reflux | - | Not specified | [16] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dibromonaphthalene via Direct Bromination
This protocol describes the direct bromination of naphthalene using a solid acid catalyst to regioselectively yield 1,4-dibromonaphthalene.[13]
Materials:
-
Naphthalene
-
Synclyst 13 (amorphous silica-alumina)
-
Bromine
-
Dichloromethane (DCM)
-
Sodium metabisulfite solution (aqueous)
Procedure:
-
To a stirred mixture of Synclyst 13 (4.0 g) and naphthalene (0.98 g, 7.65 mmol) in DCM (30 mL), add a solution of bromine (2.44 g, 15.3 mmol) in DCM (10 mL) dropwise over 45 minutes.
-
Stir the mixture in the dark at 25 °C for 6 hours.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from DCM to obtain 1,4-dibromonaphthalene as colorless needles.
Protocol 2: Synthesis of 1,5-Dibromonaphthalene using KSF Clay
This protocol details the synthesis of 1,5-dibromonaphthalene using calcined montmorillonite KSF clay as a catalyst.[13]
Materials:
-
Naphthalene
-
Calcined Montmorillonite KSF clay
-
Bromine
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Sodium metabisulfite solution (aqueous)
Procedure:
-
Add a solution of naphthalene (0.98 g, 7.65 mmol) in DCM (10 mL) to a stirred mixture of calcined KSF clay (4.0 g) in DCM (30 mL).
-
Stir the mixture in the dark for 15 minutes.
-
Rapidly add a solution of bromine (2.44 g, 15.3 mmol) in DCM (10 mL) to the stirring mixture.
-
Continue stirring in the dark at 25 °C for a further 45 minutes.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by fractional crystallization using a mixture of DCM and Et₂O (4:1 by volume) to yield 1,5-dibromonaphthalene.
Protocol 3: Synthesis of 2,6-Dibromonaphthalene via Proto-debromination
This protocol describes the regioselective synthesis of 2,6-dibromonaphthalene from a mixture of tetrabromonaphthalenes.[13][15]
Materials:
-
Crude tetrabromonaphthalene mixture (from polybromination of naphthalene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the crude tetrabromonaphthalene mixture (e.g., 1.776 g, 4.0 mmol) in dry THF (30 mL) under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add a pre-cooled, diluted solution of n-BuLi (2.0 mole equivalents) in hexanes dropwise to the stirred solution.
-
Stir the mixture for a short period (e.g., 5-20 minutes) at -78 °C.
-
Allow the mixture to warm to room temperature and then quench the reaction.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from a mixture of hexane and Et₂O to obtain 2,6-dibromonaphthalene.
Protocol 4: Synthesis of 2,7-Dibromonaphthalene from 2,7-Dihydroxynaphthalene
This protocol provides a general procedure for the synthesis of 2,7-dibromonaphthalene from 2,7-dihydroxynaphthalene.[16]
Materials:
-
2,7-Dihydroxynaphthalene
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2,7-dihydroxynaphthalene in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Isolate the crude product by filtration and wash with water.
-
Further purification may be required, for example, by recrystallization or column chromatography, to isolate the desired 2,7-dibromonaphthalene.
Visualizations
Caption: General experimental workflow for regioselective dibromonaphthalene synthesis.
Caption: Role of dibromonaphthalenes as building blocks in organic electronics.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ossila.com [ossila.com]
- 6. inter-chem.pl [inter-chem.pl]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scribd.com [scribd.com]
- 9. ossila.com [ossila.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Modular, High-Yield, Transition Metal-Free Synthesis of 2-Bromo-3-(bromomethyl)naphthalene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-(bromomethyl)naphthalene is a crucial bifunctional building block in organic synthesis, serving as a versatile precursor for complex polycyclic aromatic hydrocarbons, pharmaceuticals, and advanced materials. Traditional synthetic routes often rely on multi-step processes or employ transition metals, which can introduce challenges related to cost, catalyst removal, and product purity. This application note details a robust, efficient, and transition metal-free pathway for the preparation of 2-bromo-3-(bromomethyl)naphthalene starting from inexpensive, commercially available naphthalene.[1][2] The strategy is centered on the brominative ring-opening of a strained cyclopropane intermediate, which proceeds in excellent yield and offers a scalable, cost-effective alternative to classical methods.[3]
Introduction and Synthetic Rationale
The demand for halogenated naphthalene derivatives as key synthetic intermediates is consistently high, as the halogen provides a reactive handle for a multitude of bond-forming reactions, including cross-coupling, nucleophilic substitution, and organometallic preparations.[4] Specifically, 2-bromo-3-(bromomethyl)naphthalene offers two distinct reactive sites: an aryl bromide for metal-catalyzed couplings and a benzylic bromide for nucleophilic substitution, making it an ideal starting material for constructing complex molecular architectures.
Conventional approaches to similar structures often involve the free-radical bromination of a methylnaphthalene precursor using reagents like N-Bromosuccinimide (NBS) with a radical initiator.[5] While effective, these methods can sometimes suffer from a lack of selectivity and the need for carefully controlled initiation conditions.[6][7]
The protocol detailed herein circumvents these issues by employing a novel and elegant strategy that begins with naphthalene. The core of this method involves the creation and subsequent ring-opening of a naphthocyclopropene intermediate, 1H-cyclopropa[b]naphthalene.[2] This approach is notable for its modularity, operational simplicity, and, most importantly, the complete avoidance of transition metal catalysts.[8] The final, key transformation—a brominative cleavage of the strained three-membered ring—is remarkably efficient, affording the target molecule in near-quantitative yield.
Overall Synthetic Workflow
The synthesis is a multi-step sequence designed for efficiency and scalability. The entire process, from the starting material to the final product, is depicted below. This application note will focus on the final, critical step of the synthesis.
Diagram 1: High-level workflow for the transition metal-free synthesis.
Mechanistic Insight: Electrophilic Ring-Opening
The key transformation leverages the inherent ring strain of the 1H-cyclopropa[b]naphthalene intermediate. Unlike a standard benzylic bromination which proceeds via a free-radical chain mechanism, this reaction is an electrophilic addition of molecular bromine (Br₂) across the strained cyclopropane ring.
-
Electrophilic Attack: The π-system of the cyclopropene character or the strained sigma bond of the cyclopropane ring acts as a nucleophile, attacking one of the bromine atoms in Br₂. This leads to the formation of a bromonium ion intermediate or a carbocation stabilized by the adjacent aromatic system.
-
Nucleophilic Opening: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, attacking one of the carbon atoms of the strained ring. This attack occurs in a manner that relieves the ring strain, leading to the opening of the three-membered ring.
-
Rearomatization: The subsequent steps lead to the formation of the stable, aromatic naphthalene core, resulting in the final 2-bromo-3-(bromomethyl)naphthalene product.
This electrophilic pathway is highly efficient and selective, avoiding the potential side reactions associated with radical processes, such as polymerization or undesired substitution patterns on the aromatic ring.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the final bromination step. The synthesis of the precursor, 1H-cyclopropa[b]naphthalene, can be achieved through the multi-step sequence involving Birch reduction, dichlorocarbene addition, and elimination as cited in the literature.[2]
Protocol: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene
This protocol describes the conversion of 1H-cyclopropa[b]naphthalene to the final product via brominative ring-opening.
Materials and Reagents:
-
1H-cyclopropa[b]naphthalene (1.0 eq)
-
Molecular Bromine (Br₂) (1.1 eq)
-
Carbon tetrachloride (CCl₄), dry
-
Dichloromethane (CH₂Cl₂), for recrystallization
-
Nitrogen (N₂) gas, high purity
Equipment:
-
Three-necked round-bottom flask (50 mL or appropriate size)
-
Reflux condenser with a drying tube or N₂ inlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. Place the apparatus under a positive pressure of dry nitrogen gas.
-
Dissolution of Starting Material: To the flask, add 1H-cyclopropa[b]naphthalene (e.g., 0.25 g, 1.78 mmol) and dry carbon tetrachloride (15 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Preparation of Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (e.g., 0.314 g, 0.10 mL, 1.96 mmol) in dry carbon tetrachloride (10 mL).
-
Scientist's Note: Bromine is highly corrosive, toxic, and volatile. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
-
Addition of Bromine: Add the bromine solution dropwise to the stirred solution of the starting material at room temperature.
-
Scientist's Note: A controlled, dropwise addition is crucial to manage the reaction exotherm and prevent potential over-bromination or side reactions.
-
-
Reaction Heating: Upon completion of the addition, heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle or oil bath. Maintain the reflux for 1 hour.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
-
Cooling and Solvent Removal: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the CCl₄ solvent.
-
Purification by Recrystallization: Dissolve the resulting solid residue in a minimum amount of hot dichloromethane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation of Product: Collect the resulting white crystals by vacuum filtration, wash them with a small amount of cold dichloromethane, and dry them under vacuum. The expected yield of 2-bromo-3-(bromomethyl)naphthalene is typically excellent.
Data Summary and Characterization
The following table summarizes the key parameters and expected results for the described protocol.
| Parameter | Value / Description | Source |
| Starting Material | 1H-cyclopropa[b]naphthalene | |
| Key Reagents | Molecular Bromine (Br₂) | |
| Stoichiometry | Br₂ (1.1 equivalents) | |
| Solvent | Carbon Tetrachloride (CCl₄), dry | |
| Temperature | Reflux (~77 °C) | |
| Reaction Time | 1 hour | |
| Workup | Solvent evaporation followed by recrystallization | |
| Expected Yield | ~97% | |
| Appearance | White crystalline solid |
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques. The spectroscopic data should be consistent with previously reported values.
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 7.95 (s, 1H), 7.84-7.77 (m, 2H), 7.60-7.52 (m, 2H), 4.85 (s, 2H).
Conclusion
The detailed protocol provides a highly efficient, reliable, and transition metal-free method for synthesizing 2-bromo-3-(bromomethyl)naphthalene.[1][3] Its advantages, including high yield, low cost, and operational simplicity, make it an attractive strategy for academic and industrial researchers.[2] This pathway offers a significant improvement over previously reported syntheses and facilitates access to a valuable building block for applications in drug discovery and materials science.
References
- 1. primo.utb.edu.co [primo.utb.edu.co]
- 2. researchgate.net [researchgate.net]
- 3. TRDizin [search.trdizin.gov.tr]
- 4. 2-Bromo-6-methylnaphthalene (37796-78-4) for sale [vulcanchem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Sakarya University Journal of Science » Submission » An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-2-(bromomethyl)naphthalene by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 1-Bromo-2-(bromomethyl)naphthalene via recrystallization.
Troubleshooting and Workflow
This section provides a logical workflow for diagnosing and resolving common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but have high solubility at elevated temperatures.[1] For this compound, which is a moderately polar aromatic halide, good starting points for screening include alcohols (like ethanol or isopropanol), alkanes (like hexane or heptane), and aromatic solvents (like toluene). A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[2] This often happens if the compound's melting point is lower than the solvent's boiling point or if cooling is too rapid.[1] To resolve this, reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow the solution to cool much more slowly. Vigorous stirring as the oil begins to form again can sometimes break it into smaller beads that may act as nuclei for crystallization.[1]
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?
A3: This is one of the most common problems and usually has two primary causes:
-
Too much solvent was used : The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[2][3]
-
The solution is supersaturated : Crystallization requires a nucleation point to begin. You can induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod or by adding a "seed crystal" of the pure compound.[4]
Q4: The yield of my recrystallization is very low. How can I improve it?
A4: A low yield can result from several factors:[3]
-
Using a large excess of solvent, which leaves a significant amount of product dissolved in the mother liquor (the leftover solution after filtration).[5] Use the minimum amount of near-boiling solvent necessary for dissolution.[5]
-
Collecting the crystals too soon, before crystallization is complete. Allow sufficient time for the solution to cool and for crystals to form.
-
Washing the collected crystals with solvent that is not ice-cold, which can redissolve some of the product.[5]
Q5: My final product is still colored. How can I remove colored impurities?
A5: If the colored impurities are significantly more polar or larger than the target compound, they can often be removed with activated charcoal. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal and swirl the mixture for a few minutes. The colored impurities will adsorb to the charcoal surface. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q6: How can I confirm the purity of my recrystallized this compound?
A6: A simple and effective way to assess purity is by measuring the melting point. A pure compound should have a sharp and narrow melting point range. Compared to the crude material, the recrystallized product should exhibit an elevated and narrower melting point range.[6] Further confirmation can be obtained using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR).
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 37763-43-2 | [2][7] |
| Molecular Formula | C₁₁H₈Br₂ | [2][7] |
| Molecular Weight | 299.99 g/mol | [2][7] |
| Appearance | White to cream solid/powder | [8] |
| Purity (Typical) | 98% |[2] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystal Formation | 1. Too much solvent used.2. Supersaturated solution. | 1. Evaporate excess solvent and re-cool.2. Scratch flask or add a seed crystal.[4] |
| "Oiling Out" | 1. Cooling rate is too fast.2. Solvent boiling point > compound melting point. | 1. Reheat, add more solvent, cool slowly.[2]2. Choose a lower-boiling point solvent. |
| Low Recovery Yield | 1. Excess solvent used for dissolution or washing.2. Premature crystallization during hot filtration. | 1. Use minimum hot solvent and ice-cold rinsing solvent.[3][5]2. Pre-heat filtration apparatus. |
| Colored Product | 1. Presence of soluble, colored impurities. | 1. Use activated charcoal and perform hot filtration before cooling. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallization when a single suitable solvent is identified. Ethanol is often a good starting point for this compound.
-
Solvent Selection: In a small test tube, add a few crystals of the crude product and a small amount of the chosen solvent (e.g., ethanol). The compound should be sparingly soluble at room temperature. Heat the test tube; the compound should dissolve completely. Allow it to cool; crystals should form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling while gently swirling. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[9] Avoid adding a large excess of solvent.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[6] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[8]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a low-temperature vacuum oven.
References
- 1. CAS 939-26-4: 2-(Bromomethyl)naphthalene | CymitQuimica [cymitquimica.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-(ブロモメチル)ナフタレン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene
Welcome to the technical support center for the synthesis of 1-Bromo-2-(bromomethyl)naphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this two-step synthetic process.
Experimental Workflow
The synthesis of this compound from 2-methylnaphthalene is a two-step process. The first step involves the electrophilic aromatic bromination of the naphthalene ring, followed by a radical-initiated benzylic bromination of the methyl group.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the synthesis.
Step 1: Electrophilic Aromatic Bromination of 2-Methylnaphthalene
Q1: My reaction is producing a mixture of brominated isomers. How can I improve the selectivity for 1-Bromo-2-methylnaphthalene?
A1: The electrophilic bromination of 2-methylnaphthalene preferentially yields the 1-bromo isomer due to the directing effect of the methyl group and the higher reactivity of the alpha-position of the naphthalene ring. However, the formation of other isomers is possible. To enhance selectivity:
-
Temperature Control: Perform the reaction at a low temperature. Electrophilic aromatic substitutions are often more selective at lower temperatures.
-
Solvent Choice: Using a non-polar solvent like carbon tetrachloride can favor the desired isomer.
-
Slow Addition of Bromine: Add the brominating agent (e.g., liquid bromine) dropwise and slowly to the reaction mixture to maintain a low concentration of the electrophile, which can improve regioselectivity.
Q2: I am observing the formation of polybrominated byproducts. How can I minimize this?
A2: Polybromination, the addition of more than one bromine atom to the naphthalene ring, can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. To minimize this:
-
Stoichiometry: Use a 1:1 molar ratio of 2-methylnaphthalene to the brominating agent (e.g., Br₂).
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing further bromination of the product.
Step 2: Benzylic Bromination of 1-Bromo-2-methylnaphthalene
Q3: The benzylic bromination is slow or incomplete. What can I do?
A3: Incomplete reaction can be due to several factors related to the radical chain mechanism:
-
Initiator Activity: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. Old initiators can decompose and lose their effectiveness.
-
Light Source: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity to initiate the reaction.
-
Solvent Purity: The solvent, typically carbon tetrachloride (CCl₄), should be anhydrous. Water can interfere with the reaction.
-
Temperature: The reaction should be run at a temperature sufficient to cause homolytic cleavage of the initiator. For AIBN in CCl₄, this is typically around the reflux temperature of the solvent.
Q4: I am forming a significant amount of 1-Bromo-2-(dibromomethyl)naphthalene. How can I avoid this over-bromination?
A4: The formation of the dibrominated byproduct is a common issue in benzylic brominations. To suppress its formation:
-
NBS Stoichiometry: Use N-bromosuccinimide (NBS) in a molar ratio of approximately 1:1 to 1-Bromo-2-methylnaphthalene. A slight excess of NBS (e.g., 1.05 to 1.1 equivalents) is sometimes used to ensure full conversion of the starting material, but a large excess will promote di-bromination.
-
Monitoring the Reaction: Closely monitor the reaction's progress. The disappearance of the starting material and the appearance of the desired product can be tracked by TLC or GC. Stop the reaction as soon as the starting material is consumed.
-
Purification: If the dibrominated byproduct does form, it can often be separated from the desired monobrominated product by column chromatography or recrystallization.
Q5: My reaction mixture is turning dark, and I am getting a low yield of the desired product. What is happening?
A5: A dark reaction mixture and low yield can indicate decomposition or side reactions.
-
NBS Purity: Use freshly recrystallized NBS. Impurities in NBS can lead to undesired side reactions. Pure NBS is a white solid; a yellow or brownish color indicates the presence of bromine.
-
Removal of HBr: The reaction produces hydrogen bromide (HBr) as a byproduct. While NBS is used to maintain a low concentration of Br₂, an accumulation of HBr can sometimes lead to side reactions. In some cases, the addition of a non-nucleophilic base like barium carbonate can be used to scavenge HBr.
Summary of Potential Byproducts
| Step | Desired Product | Common Byproduct(s) | Reason for Formation | How to Minimize |
| 1. Electrophilic Bromination | 1-Bromo-2-methylnaphthalene | Isomeric Bromo-2-methylnaphthalenes (e.g., 6-bromo, 8-bromo) | Lack of complete regioselectivity in electrophilic aromatic substitution. | Low reaction temperature, slow addition of brominating agent. |
| Di- and polybrominated naphthalenes | Excess brominating agent or prolonged reaction time. | Use 1:1 stoichiometry, monitor reaction progress. | ||
| 2. Benzylic Bromination | This compound | 1-Bromo-2-(dibromomethyl)naphthalene | Over-reaction with the brominating agent. | Use a controlled amount of NBS (close to 1:1), monitor reaction. |
| Unreacted 1-Bromo-2-methylnaphthalene | Incomplete reaction due to inactive initiator, insufficient temperature, or short reaction time. | Use fresh initiator, ensure proper temperature, and monitor for completion. |
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene (Illustrative Protocol)
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety standards and experimental observations.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the setup from atmospheric moisture with a drying tube.
-
Reagents: Dissolve 2-methylnaphthalene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chloroform).
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel over a period of 1-2 hours with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by washing the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To a solution of 1-Bromo-2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated by the heat or by irradiation with a UV lamp.
-
Monitoring: The reaction is typically monitored by the disappearance of the solid NBS, which is converted to succinimide that floats on top of the CCl₄. Progress can also be monitored by TLC.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).
Logical Relationships in Byproduct Formation
The following diagram illustrates the relationship between reaction conditions and the formation of the desired product versus common byproducts.
Caption: Factors influencing product and byproduct formation in the synthesis.
Technical Support Center: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-Bromo-2-(bromomethyl)naphthalene. The synthesis is typically approached as a two-step process: initial electrophilic bromination of 2-methylnaphthalene to form 1-bromo-2-methylnaphthalene, followed by a radical-mediated benzylic bromination of the methyl group.
Troubleshooting Guides
This section addresses specific issues that may arise during the two key stages of the synthesis.
Step 1: Electrophilic Bromination of 2-Methylnaphthalene
Question: My reaction produces a low yield of the desired 1-bromo-2-methylnaphthalene and multiple other brominated products. How can I improve regioselectivity?
Answer: Poor regioselectivity is a common issue in the electrophilic substitution of naphthalenes. The α-positions (1, 4, 5, 8) are more reactive than the β-positions (2, 3, 6, 7). To favor the formation of 1-bromo-2-methylnaphthalene, consider the following:
-
Choice of Brominating Agent and Catalyst: The combination of molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is standard. However, the reaction conditions must be carefully controlled to prevent over-bromination.[1] Using a less reactive brominating agent or a milder catalyst might improve selectivity.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) are often used.[2]
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product. Gradual addition of bromine to the reaction mixture at a controlled temperature is crucial to avoid localized high concentrations of the brominating agent, which can lead to di- or polybrominated byproducts.[3]
Question: The main impurity in my product is a dibromonaphthalene species. How can I prevent this?
Answer: The formation of dibromonaphthalene is a result of over-bromination. To minimize this side reaction:
-
Stoichiometry: Use a precise molar ratio of 2-methylnaphthalene to bromine, typically not exceeding a 1:1 ratio. A slight excess of the naphthalene starting material can also help suppress di-substitution.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing a second bromination.
-
Slow Addition: Add the brominating agent dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.[2]
Step 2: Radical (Benzylic) Bromination of 1-Bromo-2-methylnaphthalene
Question: My bromination reaction is adding the second bromine to the aromatic ring instead of the methyl group. What am I doing wrong?
Answer: This indicates that the reaction is proceeding via an electrophilic substitution pathway instead of the desired free radical pathway. To ensure benzylic bromination, you must use conditions that favor radical formation:
-
Reagent Selection: Use N-Bromosuccinimide (NBS) as the brominating agent.[4][5] NBS is the standard reagent for selective allylic and benzylic bromination because it provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which suppresses electrophilic addition.[6]
-
Radical Initiation: The reaction requires a radical initiator. This can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or it can be initiated photochemically using a UV lamp or even a standard incandescent light bulb.[7][8][9]
-
Solvent Choice: The reaction must be performed in a non-polar, aprotic solvent. Carbon tetrachloride (CCl₄) is traditionally used, although due to its toxicity, safer alternatives like cyclohexane or benzene are also employed.[7][9] Polar solvents can promote ionic pathways, leading to ring bromination.
-
Exclusion of Lewis Acids: Ensure no Lewis acid contaminants are present, as they will catalyze electrophilic ring substitution.
Question: The reaction is very slow or does not proceed to completion, and I recover my starting material. How can I initiate the reaction effectively?
Answer: Failure to initiate is a common problem in radical reactions. Here are some troubleshooting steps:
-
Initiator Quality: Radical initiators like AIBN and BPO can decompose over time. Use a fresh batch or recrystallize your existing supply.
-
Photochemical Initiation: If using light, ensure the lamp is functional and positioned close to the reaction flask. Some reactions require UV light, while others can be initiated with visible light.[8] Standard borosilicate glassware will block most short-wave UV light, so a quartz flask may be necessary for certain photochemical reactions.
-
Solvent Purity: Ensure your solvent is anhydrous and free of any radical scavengers (e.g., dissolved oxygen, antioxidants from the manufacturer). Degassing the solvent by bubbling nitrogen or argon through it before the reaction can be beneficial.[7][9]
-
Reaction Temperature: The reaction should be heated to reflux to facilitate both the decomposition of the chemical initiator (if used) and the propagation of the radical chain reaction.[7]
Question: My final product is contaminated with succinimide. What is the best way to remove it?
Answer: Succinimide is the byproduct of using NBS and has low solubility in non-polar solvents.
-
Filtration: After the reaction is complete, cool the mixture in an ice bath. The succinimide will precipitate out of the non-polar solvent and can be removed by simple filtration.[7]
-
Aqueous Wash: During the workup, washing the organic layer with water or a saturated sodium bicarbonate (NaHCO₃) solution will effectively remove any remaining succinimide.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound and how can they be minimized?
-
Side Products: The most common side products are isomeric monobromonaphthalenes (e.g., 2-bromo-3-methylnaphthalene), dibrominated naphthalenes (e.g., 1,x-dibromo-2-methylnaphthalene), and the dibromomethyl product (1-bromo-2-(dibromomethyl)naphthalene).
-
Minimization: To minimize these, carefully control the stoichiometry of the brominating agents in both steps. For the first step, use conditions that maximize regioselectivity (low temperature, controlled addition). For the second step, use a slight excess (1.0-1.1 equivalents) of NBS and monitor the reaction to prevent over-bromination of the methyl group.[8]
Q2: What are the critical safety precautions to take during this synthesis?
-
Bromine (Br₂): Is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and skin contact.
-
Bromomethyl Compounds: this compound is expected to be a lachrymator (tear-inducing agent) and an alkylating agent. Handle with extreme care in a fume hood.
-
Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and is environmentally hazardous. If possible, substitute it with a less hazardous solvent like cyclohexane or ethyl acetate.[11] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Q3: Can this synthesis be performed in a single step from 2-methylnaphthalene? A one-pot synthesis is highly challenging and generally not recommended because the conditions required for electrophilic aromatic bromination (Lewis acid catalyst, polar character) are fundamentally incompatible with those required for benzylic radical bromination (radical initiator, non-polar solvent, absence of Lewis acids). Attempting a one-pot reaction would likely result in a complex and inseparable mixture of products. A sequential, two-step approach with purification of the intermediate is the most reliable method.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylic Bromination
| Substrate | Brominating Agent (Equivalents) | Initiator | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methylnaphthalene | NBS (1.0) | AIBN | CCl₄ | Not specified | 60 | [7] |
| 2-Methylnaphthalene | NBS (1.05) | - | DCM | Not specified | 94.2 (Selectivity) | [11] |
| 2,6-Dimethylnaphthalene | NBS (2.2) | Visible Light | Benzene | 2 | ~100 | [8] |
| Toluene Derivative | N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide | Benzoyl Peroxide | Ethyl Acetate | 4.5 | 92 |[11] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2-methylnaphthalene (Step 1)
This protocol is adapted from general procedures for naphthalene bromination.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.
-
Catalyst: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq) to the stirred solution.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise from the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Separate the organic layer, wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Step 2)
This protocol is adapted from the synthesis of 2-(bromomethyl)naphthalene.[7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1-bromo-2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.
-
Reagents: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.02 eq) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by shining a 100-250W incandescent lamp on the flask. The reaction is often complete when the denser NBS has been converted into the less dense succinimide, which floats on the surface.[7] Monitor the reaction by TLC/GC. The reaction may take several hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath for approximately 1 hour to precipitate the succinimide byproduct.
-
Purification: Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, typically from ethanol or hexane.[7]
Visualizations
Synthesis Workflow
Caption: Overall two-step synthesis pathway for this compound.
Troubleshooting Logic for Benzylic Bromination
Caption: Decision tree for troubleshooting low yields in the benzylic bromination step.
References
- 1. Solved 2. Bromination of 2-methylnaphthalene gives primarily | Chegg.com [chegg.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. prepchem.com [prepchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
Troubleshooting guide for the bromination of naphthalene derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of naphthalene derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My bromination of naphthalene is giving me a mixture of isomers. How can I improve the regioselectivity for the desired product?
A1: Regioselectivity in naphthalene bromination is a common challenge. Naphthalene is more reactive than benzene towards electrophilic substitution, with a strong preference for substitution at the alpha (1-) position due to the greater resonance stabilization of the intermediate carbocation.[1] However, reaction conditions can be tuned to favor specific isomers.
-
For 1-Bromonaphthalene (Kinetic Product): This is typically the major product under standard electrophilic bromination conditions.[1][2] Using a non-polar solvent like carbon tetrachloride or dichloromethane at room temperature or below often favors the formation of the 1-bromo isomer.[3][4]
-
For 2-Bromonaphthalene (Thermodynamic Product): Obtaining the 2-bromo isomer as the major product is more challenging. Isomerization from the 1-bromo to the 2-bromo isomer can sometimes be achieved at higher temperatures in the presence of a catalyst, as the reaction equilibrium is shifted.[5]
-
For Specific Dibromo-isomers: The formation of specific dibromonaphthalenes like 1,4- or 1,5-dibromonaphthalene can be directed by using structured solid catalysts. For instance, an acidic amorphous silica-alumina catalyst can favor the formation of 1,4-dibromonaphthalene, while a calcined montmorillonite KSF clay can yield a mixture rich in 1,5-dibromonaphthalene.[4][6]
Q2: I am observing significant amounts of polybrominated products in my reaction mixture. How can I control the reaction to obtain the mono-brominated derivative?
A2: The formation of di-, tri-, and even tetrabromonaphthalenes is a common issue, especially when using an excess of the brominating agent or harsh reaction conditions.[7][8] To favor mono-bromination, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent (e.g., Br₂).
-
Reaction Temperature: Conduct the reaction at a lower temperature to decrease the reaction rate and reduce the likelihood of subsequent brominations.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can sometimes provide better control over mono-halogenation compared to molecular bromine.
Q3: The yield of my bromination reaction is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors, from incomplete reactions to product loss during workup.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not fully consumed, you may need to increase the reaction time, temperature, or the amount of catalyst.
-
Decomposition: Naphthalene derivatives can be sensitive. Ensure that the reaction temperature is not excessively high, which could lead to decomposition.
-
Workup and Purification Losses: Significant product loss can occur during extraction and purification steps. Ensure proper phase separation during extraction and optimize your purification method (e.g., crystallization, column chromatography). For instance, when purifying 1-bromonaphthalene, fractional distillation under reduced pressure is a common method, but care must be taken to avoid loss of the product in the forerun with unreacted naphthalene.[3]
Q4: I am having difficulty purifying my brominated naphthalene derivative. What are the recommended methods?
A4: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Crystallization: If your product is a solid, crystallization is often an effective method for removing isomeric impurities and unreacted starting material.[7][8]
-
Fractional Distillation: For liquid products, fractional distillation under reduced pressure is a standard technique. This is particularly useful for separating mono-brominated naphthalenes from unreacted naphthalene and di-brominated byproducts.[3]
-
Column Chromatography: Silica gel column chromatography can be used to separate isomers with different polarities.
-
Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For example, treating the crude product of 1-bromonaphthalene synthesis with sodium hydroxide helps to remove impurities that could later release hydrogen bromide.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of Isomers) | Reaction conditions favor thermodynamic product formation. | Lower the reaction temperature. Use a less polar solvent. Consider using a regioselective solid catalyst.[4][6] |
| Over-bromination (Polybrominated Products) | Excess brominating agent. High reaction temperature or prolonged reaction time. | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly. Reduce the reaction temperature and time. |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC/GC. Increase reaction time, temperature, or catalyst amount as needed. |
| Product decomposition. | Avoid excessively high temperatures. | |
| Loss during workup/purification. | Optimize extraction and purification procedures. Ensure complete phase separation. Use appropriate purification techniques (crystallization, distillation, chromatography).[3][7][8] | |
| Product is Unstable and Decomposes on Standing | Presence of acidic impurities (e.g., HBr). | Wash the crude product with a mild base (e.g., sodium bicarbonate solution) or treat with powdered sodium hydroxide before distillation.[3] |
| Reaction Fails to Initiate | Inactive catalyst. | Ensure the catalyst (e.g., FeBr₃) is anhydrous and active. |
| Low reactivity of the substrate. | For deactivated naphthalene derivatives, a more potent electrophile or harsher reaction conditions may be necessary. Naphthalene itself is generally reactive enough not to require a catalyst, but derivatives may differ.[9] |
Experimental Protocols
Synthesis of 1-Bromonaphthalene
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Naphthalene (4 moles, 512 g)
-
Carbon tetrachloride (170 cc, 275 g)
-
Bromine (4.4 moles, 220 cc, 707 g)
-
Sodium hydroxide (powdered or granulated, 20-30 g)
Procedure:
-
In a 2-L flask equipped with a stirrer, reflux condenser, and a dropping funnel, combine naphthalene and carbon tetrachloride.
-
Heat the mixture to a gentle boil on a steam bath.
-
Slowly add bromine through the dropping funnel over 12-15 hours, ensuring minimal bromine is carried over with the hydrogen bromide gas.
-
Continue heating and stirring for about six hours until the evolution of hydrogen bromide ceases.
-
Distill off the carbon tetrachloride under slightly reduced pressure.
-
Add powdered sodium hydroxide to the residue and stir at 90-100°C for four hours.
-
Transfer the liquid to a flask for fractional distillation under reduced pressure.
-
Collect the main fraction of 1-bromonaphthalene at 132–135°/12 mm.
| Fraction | Boiling Point (°C/mmHg) | Content |
| Forerun | < 132/12 | Unchanged Naphthalene |
| Main Fraction | 132-135/12 | 1-Bromonaphthalene |
| High-Boiling Fraction | > 135/12 | Dibromonaphthalene |
Visual Guides
General Workflow for Bromination of Naphthalene
Caption: General experimental workflow for the bromination of naphthalene derivatives.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields in naphthalene bromination.
References
- 1. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 2. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. youtube.com [youtube.com]
Side reactions to consider when using 1-Bromo-2-(bromomethyl)naphthalene
Welcome to the technical support center for 1-Bromo-2-(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a bifunctional electrophile commonly used in organic synthesis. Its reactivity is characterized by two distinct bromide leaving groups. The bromomethyl group is a reactive benzylic bromide, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of the 1-bromonaphthylmethyl moiety into various molecular scaffolds. The aryl bromide is less reactive towards nucleophilic substitution but can participate in cross-coupling reactions, such as Suzuki or Heck couplings.
Q2: My reaction is giving a low yield of the desired product. What are the potential side reactions I should consider?
Several side reactions can compete with the desired nucleophilic substitution at the benzylic position, leading to reduced yields and complex product mixtures. The most common side reactions to consider are:
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Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of this compound.
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Elimination (E2/E1): In the presence of a strong or hindered base, an elimination reaction can occur, leading to the formation of 1-bromo-2-methylenenaphthalene.
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Hydrolysis/Solvolysis: If your reaction is performed in the presence of water, alcohols, or other nucleophilic solvents, the solvent can act as a nucleophile, leading to the formation of (1-bromo-2-naphthyl)methanol or its corresponding ethers.
-
Polymerization: Under certain conditions, particularly at high concentrations or in the presence of initiators, this compound can undergo self-condensation or polymerization.
Q3: I am observing an unexpected product with a mass corresponding to the loss of HBr. What is happening?
The observation of a product with a mass corresponding to the loss of HBr from the starting material is indicative of an elimination reaction. This typically occurs when the reaction conditions favor elimination over substitution.
Troubleshooting Guide
Issue 1: Low yield of the desired substitution product and formation of an alkene byproduct.
-
Potential Cause: The reaction conditions are favoring elimination over substitution. This is often due to the use of a strong, sterically hindered base, or high reaction temperatures.
-
Troubleshooting Steps:
-
Choice of Base: If a base is required, use a weaker, non-nucleophilic base. For example, instead of potassium tert-butoxide, consider using potassium carbonate or triethylamine.
-
Temperature: Run the reaction at a lower temperature. Nucleophilic substitution reactions generally have a lower activation energy than elimination reactions.
-
Solvent: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents favor SN2 reactions.
-
Issue 2: Formation of a significant amount of (1-bromo-2-naphthyl)methanol or other solvent-adducts.
-
Potential Cause: Hydrolysis or solvolysis of the benzylic bromide is competing with the desired reaction. This happens when nucleophilic solvents (water, alcohols) are present.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Avoid using nucleophilic solvents if possible. If the solubility of your reactants is an issue, consider using a less nucleophilic polar aprotic solvent.
-
Reaction Concentration: Increasing the concentration of your desired nucleophile can help it outcompete the solvent.
-
Issue 3: My product mixture is complex, and I suspect over-alkylation has occurred.
-
Potential Cause: The nucleophile has reacted with more than one equivalent of this compound. This is common with primary amines or other nucleophiles with multiple reactive sites.
-
Troubleshooting Steps:
-
Stoichiometry: Use a molar excess of the nucleophile relative to this compound. This will increase the probability that each electrophile reacts with a fresh nucleophile molecule.
-
Slow Addition: Add the this compound solution slowly to the solution of the nucleophile. This maintains a low concentration of the alkylating agent and disfavors multiple additions to the same nucleophile.
-
Data Presentation
The following table summarizes the general influence of reaction conditions on the competition between the desired SN2 reaction and common side reactions.
| Parameter | Condition Favoring SN2 (Desired) | Condition Favoring Elimination | Condition Favoring Solvolysis | Condition Favoring Over-alkylation |
| Nucleophile/Base | Strong, non-hindered nucleophile (e.g., NaN3, NaCN) | Strong, hindered base (e.g., t-BuOK) | Nucleophilic solvent (e.g., H2O, EtOH) | Polyfunctional nucleophile |
| Temperature | Low to moderate | High | Generally increases with temperature | Generally increases with temperature |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Less polar or protic with strong base | Protic, nucleophilic (e.g., H2O, ROH) | N/A |
| Concentration | High concentration of nucleophile | N/A | Low concentration of nucleophile | High concentration of electrophile |
Experimental Protocols
Representative Protocol for Nucleophilic Substitution with an Amine:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine solution at room temperature over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
Technical Support Center: Characterization Challenges of Polybrominated Naphthalenes (PBNs)
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the analysis of polybrominated naphthalenes (PBNs). The content is tailored for researchers, scientists, and drug development professionals working with these compounds. Given the limited availability of literature specific to PBNs, much of the guidance provided is expertly adapted from established methods for analogous halogenated compounds such as polychlorinated naphthalenes (PCNs), polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the gas chromatography (GC) analysis of PBNs?
A1: The main challenges in the GC analysis of PBNs include:
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Co-elution of Isomers: PBNs exist as numerous congeners and isomers, many of which have very similar physicochemical properties, leading to difficulties in achieving baseline separation on a single GC column.[1][2]
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Matrix Interferences: Environmental and biological samples are complex and contain numerous compounds that can co-extract with PBNs, leading to interferences in the chromatogram.
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Thermal Degradation: Higher brominated naphthalenes can be susceptible to thermal degradation in the GC inlet and column, especially at elevated temperatures, leading to inaccurate quantification.
-
Column Bleed: The high temperatures often required for the elution of higher brominated congeners can lead to increased column bleed, resulting in an elevated baseline and reduced signal-to-noise ratio.
Q2: I am observing poor peak shape (tailing or fronting) for my PBN congeners. What are the likely causes and solutions?
A2: Poor peak shape is a common issue in GC analysis. Here’s a breakdown of potential causes and solutions:
-
Peak Tailing:
-
Cause: Active sites in the GC inlet (liner, seal) or the front of the analytical column can interact with the PBNs. This can also be caused by a poor column cut or incorrect column installation depth.
-
Solution: Use a deactivated inlet liner and gold-plated seals. Trim the first few centimeters of the column. Ensure a clean, square column cut and correct installation depth in the inlet and detector.
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload, where too much sample has been injected. It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume. If using splitless injection, ensure the initial oven temperature is appropriate for the solvent to allow for proper solvent focusing.
-
Q3: My mass spectrometer (MS) sensitivity for PBNs is decreasing over time. What should I check?
A3: A gradual loss in MS sensitivity is a common occurrence and can usually be rectified with routine maintenance.
-
Dirty Ion Source: The ion source is a common site for contamination buildup, especially when analyzing complex matrices. This contamination can coat the ion source lenses, repeller, and filament, leading to reduced ionization efficiency and ion transmission.
-
Solution: Vent the mass spectrometer and clean the ion source components according to the manufacturer's instructions.
-
-
Contaminated GC System: A dirty inlet liner or contaminated column can lead to a continuous bleed of interfering compounds into the MS, causing a high background and suppressing the signal of the target analytes.
-
Solution: Replace the inlet liner and septum. Bake out the column at a high temperature (within its specified limit) to remove contaminants.
-
-
Detector Degradation: The electron multiplier (EM) detector has a finite lifetime and its performance will degrade over time.
-
Solution: Check the EM voltage. If it is significantly higher than when it was new to achieve the same response, it may need to be replaced.
-
Q4: How do I choose the right GC column for PBN analysis?
A4: The choice of GC column is critical for achieving good separation of PBN congeners.
-
Stationary Phase: A non-polar or semi-polar stationary phase is typically recommended. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is a good starting point as it separates compounds primarily by their boiling points but also offers some selectivity for aromatic compounds. For more challenging separations, a more polarizable phase may provide better resolution of certain isomers.
-
Column Dimensions: A longer column (e.g., 50-60 m) will provide higher resolution, which is beneficial for separating complex mixtures of congeners. A smaller internal diameter (e.g., 0.25 mm) also increases separation efficiency. The film thickness should be chosen based on the volatility of the target PBNs; a thinner film (e.g., 0.25 µm) is generally suitable.
Q5: What are the characteristic fragmentation patterns of PBNs in electron ionization (EI) mass spectrometry?
A5: The mass spectra of PBNs under EI are characterized by the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in approximately a 1:1 ratio.[3][4]
-
Molecular Ion Cluster: The molecular ion (M+•) will appear as a cluster of peaks separated by 2 mass units. The number of peaks and their relative intensities depend on the number of bromine atoms in the molecule. For example, a dibrominated naphthalene will show a molecular ion cluster with peaks at M, M+2, and M+4 in a 1:2:1 ratio.
-
Loss of Bromine: A common fragmentation pathway is the sequential loss of bromine atoms. You will observe fragment ions corresponding to [M-Br]+ and [M-2Br]+•. Each of these fragment ions will also exhibit the characteristic isotopic pattern of the remaining bromine atoms.[5]
-
Naphthalene Backbone Fragments: You may also observe fragment ions corresponding to the naphthalene backbone after the loss of all bromine atoms.
Troubleshooting Guides
GC-MS System Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Syringe issue (blocked, not drawing sample).2. GC inlet leak.3. Column break.4. MS filament burned out. | 1. Check the syringe and autosampler.2. Perform a leak check on the GC inlet.3. Inspect the column for breaks.4. Check the MS tune report for filament status. |
| Poor Chromatographic Resolution | 1. Sub-optimal GC oven temperature program.2. Carrier gas flow rate is too high or too low.3. Column is old or contaminated. | 1. Optimize the temperature ramp rate (slower ramps improve resolution).2. Set the carrier gas flow to the optimal linear velocity for the column dimensions.3. Condition or replace the column. |
| Shifting Retention Times | 1. Leak in the GC system.2. Inconsistent oven temperature.3. Column aging or contamination. | 1. Perform a leak check.2. Verify oven temperature accuracy.3. Trim the front of the column or replace it. |
| High Background Noise in MS | 1. Column bleed.2. Contaminated carrier gas.3. Leak in the MS vacuum system. | 1. Ensure the oven temperature does not exceed the column's maximum limit. Condition the column.2. Check gas purifiers and replace if necessary.3. Perform a leak check on the MS. |
| Isotope Ratios are Incorrect | 1. Co-eluting interference.2. Detector saturation.3. Incorrect MS tune. | 1. Check for co-eluting peaks. Improve chromatographic separation.2. Dilute the sample if the signal is too high.3. Re-tune the mass spectrometer. |
Experimental Protocols
Protocol: Analysis of PBNs in Sediment by GC-MS
This protocol outlines a general procedure for the extraction, cleanup, and analysis of PBNs in sediment samples. It is recommended to use isotope-labeled internal standards for accurate quantification.[6][7]
1. Sample Preparation and Extraction (Soxhlet) [8][9][10]
-
Sample Pre-treatment: Air-dry the sediment sample and homogenize it using a mortar and pestle. Mix the sample with anhydrous sodium sulfate to remove residual moisture.
-
Spiking: Spike the sample with a known amount of a suitable 13C-labeled PBN internal standard solution.
-
Extraction: Place the sample in a cellulose thimble and perform Soxhlet extraction for 16-24 hours using a suitable solvent such as a mixture of hexane and acetone (1:1, v/v).
-
Concentration: After extraction, concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
2. Sample Cleanup (Multi-layer Silica Column)
-
Column Preparation: Pack a chromatography column with multiple layers of silica gel, which may include neutral silica, acid-activated silica, and base-activated silica, to remove different types of interferences. A layer of anhydrous sodium sulfate is typically added to the top to remove any residual water.
-
Elution: Apply the concentrated extract to the top of the column. Elute the PBNs with a non-polar solvent like hexane. The more polar interfering compounds will be retained on the column.
-
Fraction Collection: Collect the eluate containing the PBNs.
-
Final Concentration: Concentrate the cleaned extract to a final volume suitable for GC-MS analysis and add a recovery (or injection) standard.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (preferably a high-resolution or tandem mass spectrometer for higher selectivity and sensitivity) is used.
-
Typical GC Parameters:
-
Column: 50 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (or similar).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 300-320°C.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor the characteristic ions for each PBN congener and the internal standards.
-
Quantitative Data Summary
The following tables provide typical parameters and expected performance characteristics for PBN analysis, adapted from methods for similar compounds.
Table 1: Recommended GC Columns for PBN Analysis
| Stationary Phase | Polarity | Applications | Manufacturer Examples |
| 5% Phenyl-methylpolysiloxane | Low | General purpose, good for a wide range of PBN congeners. | Agilent DB-5ms, J&W HP-5ms, Phenomenex ZB-5 |
| 50% Phenyl-methylpolysiloxane | Intermediate | Increased selectivity for aromatic compounds, may resolve some co-eluting isomers. | Agilent DB-17ms, J&W HP-17ms, Phenomenex ZB-50 |
| Trifluoropropyl-methylpolysiloxane | Intermediate | Alternative selectivity for polarizable compounds. | Agilent DB-210, J&W HP-210 |
Table 2: Representative Method Detection Limits (MDLs) for Halogenated Naphthalenes
Note: These values are for polychlorinated naphthalenes (PCNs) and are provided as an estimate for PBNs. Actual MDLs for PBNs will depend on the specific congener, matrix, and instrumentation.
| Matrix | MDL Range (per congener) |
| Water | 0.4 - 4 pg/L[11] |
| Sediment | 0.46 - 1.2 pg/g (dry weight)[12] |
| Fish Tissue | 1.3 - 3.4 pg/g (wet weight)[12] |
Visualizations
Experimental and Logical Workflows
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semspub.epa.gov [semspub.epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Polybrominated Chemical Analysis [intertek.com]
Technical Support Center: Removal of Unreacted N-Bromosuccinimide from Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities remaining after a reaction using N-Bromosuccinimide (NBS)?
The primary impurities are typically unreacted NBS and the byproduct succinimide.[1][2] Depending on the specific reaction conditions and the substrate, side-products from over-bromination may also be present.[1]
Q2: Why is the complete removal of NBS and succinimide crucial?
The presence of these impurities can significantly impact the quality and reliability of your experimental results for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its purity.[1]
-
Downstream Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.[1][2]
-
Analytical Interference: These impurities can interfere with analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the desired product.[1]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the product, making purification by recrystallization more challenging.[1]
Q3: What are the primary methods for removing unreacted NBS and succinimide?
The most common and effective methods include:
-
Quenching with a reducing agent
-
Aqueous workup (washing)
-
Filtration/Precipitation
-
Recrystallization
-
Silica Gel Column Chromatography[1]
Q4: How do I choose the most suitable removal method for my experiment?
The optimal method depends on the properties of your desired product, including its solubility, stability to acidic or basic conditions, and its physical state (solid or oil). A decision tree to guide your choice is provided in the workflow diagrams below.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification process.
Issue 1: Unreacted NBS (a yellow or brown tint) remains in the product after workup.
-
Possible Cause: Incomplete quenching of the excess NBS.
-
Troubleshooting Steps:
-
Quenching: During the workup, wash the organic layer with a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] These will reduce the unreacted NBS to the more easily removable succinimide.
-
Monitor the Reaction: Before workup, ensure the reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC).
-
Issue 2: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient washing or unfavorable partitioning of succinimide.
-
Troubleshooting Steps:
-
Increase Wash Volume and Frequency: Use a volume of aqueous solution equal to the organic layer for each wash and perform at least 2-3 washes.[1]
-
Use a Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution. This deprotonates the succinimide, increasing its solubility in the aqueous layer.[1] Caution: Ensure your product is stable under basic conditions.[1]
-
Brine Wash: A final wash with brine (saturated NaCl solution) can help to break up emulsions and remove residual water.[1]
-
Issue 3: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Troubleshooting Steps:
Issue 4: The desired product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product has high polarity.
-
Troubleshooting Steps:
-
Saturate the Aqueous Layer: Use brine for the washes to decrease the polarity of the aqueous phase, which can help to drive the organic product back into the organic layer.[1]
-
Back-Extraction: Extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Issue 5: Succinimide co-elutes with the product during column chromatography.
-
Possible Cause: Similar polarity of the product and succinimide.
-
Troubleshooting Steps:
-
Perform an Aqueous Workup First: A thorough aqueous wash before chromatography can remove the bulk of the succinimide.[2]
-
Adjust the Solvent System: Modify the polarity of your eluent. A less polar solvent system may improve separation.[2]
-
Filtration through a Silica Plug: Filtering the reaction mixture through a short plug of silica gel can sometimes remove a significant amount of succinimide.
-
Data Presentation
The efficiency of each removal method is highly dependent on the specific substrate, reaction scale, and experimental execution. The following table provides general guidance on the potential outcomes of each technique.
| Purification Method | Principle | Advantages | Potential Disadvantages | Estimated Yield Loss | Estimated Final Purity |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases. | Simple, fast, and effective for removing water-soluble impurities. | Can lead to emulsion formation; product may be lost if it has some water solubility. | 5-20% | >95% |
| Filtration | Difference in solubility between the product and succinimide in a non-polar solvent. | Very simple and rapid for insoluble byproducts. | Only applicable when succinimide is insoluble in the reaction solvent. | <5% | >98% |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | Can yield highly pure crystalline material. | Requires finding a suitable solvent system; can have significant yield loss in the mother liquor. | 15-50% | >99%[1] |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent; co-elution is a risk. | 10-40% | >99% |
Note: The values for yield loss and final purity are estimates and can vary significantly.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for NBS Removal
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.[1]
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If you suspect excess NBS, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This step is crucial for removing the majority of the succinimide.[1]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers to help remove residual water.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Protocol 2: Filtration of Succinimide in a Non-Polar Solvent
This protocol is effective when the reaction is performed in a non-polar solvent where succinimide has low solubility (e.g., carbon tetrachloride, hexane).[3]
-
Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath for approximately 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]
-
Rinsing: Wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.[1]
-
Further Purification: The filtrate, which contains the desired product, can then be subjected to an aqueous workup or concentrated for further purification by chromatography or recrystallization.
Protocol 3: Recrystallization for Final Product Purification
Recrystallization is a powerful technique for obtaining a highly pure solid product.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities (NBS and succinimide) should either be very soluble or insoluble in the cold solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Workflows
References
Technical Support Center: Preventing Elimination Byproducts in Synthesis
Welcome to the Technical Support Center for troubleshooting and preventing the formation of elimination byproducts in your synthetic reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common issues related to substitution and elimination reaction competition.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an alkene byproduct in my substitution reaction. What are the primary causes?
A1: The formation of an alkene byproduct indicates a competing elimination reaction. The main factors that favor elimination over substitution are:
-
High Temperatures: Elimination reactions are generally favored at higher temperatures because they are entropically favored.[1] Substitution reactions, on the other hand, have a lower activation energy and are favored at lower temperatures.[2]
-
Strong and/or Sterically Hindered Bases: Strong bases promote E2 reactions.[3] Sterically bulky bases, such as potassium tert-butoxide (t-BuOK), have difficulty accessing the electrophilic carbon for substitution (SN2) and are more likely to abstract a proton, leading to elimination.[3]
-
Substrate Structure: The structure of your starting material plays a crucial role. Tertiary (3°) alkyl halides are more prone to elimination due to steric hindrance disfavoring SN2 reactions and the stability of the resulting carbocation in E1 reactions.
-
Solvent Choice: Polar protic solvents (e.g., ethanol, water) can solvate nucleophiles, reducing their nucleophilicity and thereby increasing the likelihood of elimination.[4]
Q2: How can I favor the SN2 pathway over the E2 pathway for a primary or secondary alkyl halide?
A2: To favor the SN2 pathway and minimize E2 elimination, consider the following strategies:
-
Use a Good Nucleophile that is a Weak Base: Species like iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), and azide (N₃⁻) are excellent nucleophiles but relatively weak bases, making them ideal for SN2 reactions.[5]
-
Lower the Reaction Temperature: Running the reaction at or below room temperature will favor the kinetically controlled substitution product.
-
Choose a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetone enhance the nucleophilicity of anionic nucleophiles, accelerating the SN2 reaction without promoting E2.[5]
-
Use a Non-bulky Base/Nucleophile: If a basic nucleophile is required, opt for a smaller one like sodium ethoxide over potassium tert-butoxide.[3]
Q3: My reaction is supposed to proceed via an SN1 mechanism, but I'm getting a lot of the E1 elimination product. How can I fix this?
A3: The SN1 and E1 pathways share a common carbocation intermediate, so they often compete. To favor the SN1 product:
-
Lower the Reaction Temperature: As with SN2/E2 competition, lower temperatures favor substitution over elimination.[6][7] For instance, the reaction of t-butyl bromide in ethanol at 25°C gives 81% SN1 product and 19% E1 product.[6]
-
Use a Weakly Basic Nucleophile: A good nucleophile that is also a weak base will be more likely to attack the carbocation rather than abstract a proton.[7]
Q4: What is an E1cB reaction, and how can I prevent it?
A4: The E1cB (Elimination, Unimolecular, conjugate Base) reaction is a two-step elimination that occurs with substrates having a poor leaving group and an acidic proton beta to the leaving group.[8][9] It is common in reactions like the aldol condensation.[10]
To prevent E1cB elimination:
-
Avoid Strong Bases: The first step is deprotonation, so using a weaker base can prevent the formation of the carbanion intermediate.
-
Modify the Substrate: If possible, replace the poor leaving group with a better one. A good leaving group will favor an E2 or E1 mechanism over E1cB.[11] Alternatively, reduce the acidity of the beta-proton by modifying nearby electron-withdrawing groups.
Q5: I'm performing a high-temperature reaction and suspect pyrolytic elimination. What can I do?
A5: Pyrolytic eliminations are thermal, often uncatalyzed, eliminations that occur at high temperatures, typically in the gas phase.[12] They proceed through a syn-elimination mechanism.[13] To avoid this:
-
Lower the Reaction Temperature: This is the most direct way to prevent pyrolytic elimination.
-
Protect the Functional Group: If the pyrolytic elimination is occurring due to a specific functional group (e.g., an ester), consider protecting it if the synthesis allows.
-
Alternative Synthetic Route: If high temperatures are required for another transformation in the molecule, you may need to redesign your synthetic route to avoid having the labile functional group present at that step.
Troubleshooting Guides
Issue: High Percentage of Elimination Byproduct
Use the following decision tree to troubleshoot and minimize unwanted elimination reactions.
Caption: Troubleshooting workflow for excessive elimination.
Data Presentation
The following tables provide quantitative data on the competition between substitution and elimination reactions under various conditions.
Table 1: Effect of Temperature on Product Distribution
| Substrate | Base/Solvent | Temperature (°C) | % Substitution | % Elimination |
| 2-Bromopropane | NaOEt / EtOH | 25 | 79 | 21 |
| 2-Bromopropane | NaOEt / EtOH | 55 | 21 | 79 |
| t-Butyl Bromide | EtOH | 25 | 81 (SN1) | 19 (E1) |
| 2-Bromobutane | NaOEt / EtOH | 25 | - | 82 |
| 2-Bromobutane | NaOEt / EtOH | 80 | - | 91.4 |
Data compiled from multiple sources.[2][5][6]
Table 2: Effect of Base/Nucleophile on Product Distribution
| Substrate | Base/Nucleophile | Solvent | % Substitution | % Elimination |
| 2-Bromopropane | NaOH | H₂O/EtOH | 21 | 79 |
| 2-Bromopropane | NaOEt | EtOH | 21 | 79 |
| Isopropyl Bromide | NaOEt | EtOH/H₂O | 47 | 53 |
| 2-Bromobutane | KOC(CH₃)₃ | t-BuOH | - | ~100 |
| 1-Bromopropane | NaOEt | EtOH | Major SN2 | Minor E2 |
| 1-Bromopropane | KOC(CH₃)₃ | t-BuOH | Minor SN2 | Major E2 |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Protocol: Optimized Williamson Ether Synthesis to Minimize E2 Elimination
This protocol details a general method for reacting a primary or secondary alkyl halide with an alcohol to form an ether, under conditions that strongly favor the SN2 pathway.
1. Reagents and Materials:
-
Alcohol (R-OH, the incoming nucleophile)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl Halide (R'-X)
-
Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
Under an inert atmosphere, add the alcohol (1.1 equivalents) to anhydrous THF in the reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Carefully and portion-wise, add sodium hydride (1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0°C.
-
Slowly, add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight (or until TLC/GC-MS analysis indicates completion).
3. Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography as required.
Visualizations
Caption: Competing SN2 and E2 pathways.
Caption: Comparison of E1 and E1cB mechanisms.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. E1cB: The Conjugate Base Elimination Pathway | OpenOChem Learn [learn.openochem.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. m.youtube.com [m.youtube.com]
Storage and handling recommendations for 1-Bromo-2-(bromomethyl)naphthalene to prevent degradation
Technical Support Center: 1-Bromo-2-(bromomethyl)naphthalene
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound to prevent its chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2] Some suppliers also suggest storing under an inert atmosphere to prevent moisture-related degradation.
Q2: I noticed the powder in my container has clumped together and appears discolored. What could be the cause?
A2: Clumping and discoloration are common signs of degradation, likely due to hydrolysis. This compound is sensitive to moisture and can react with water in the air to decompose.[3][4] It is crucial to keep the container tightly sealed and handle it in a dry environment.
Q3: Can I still use the product if I suspect it has degraded?
A3: Use of degraded material is not recommended as impurities can lead to unpredictable reaction outcomes, side product formation, and lower yields. The primary degradation product is likely the corresponding alcohol, formed via hydrolysis, which will interfere with most nucleophilic substitution reactions where the bromide's reactivity is desired. We recommend using a fresh, properly stored batch for best results.
Q4: What are the primary chemical incompatibilities for this compound?
A4: this compound should be stored away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and certain metals like steel.[4] Contact with these substances can accelerate degradation or cause hazardous reactions.
Q5: What personal protective equipment (PPE) is necessary when handling this compound?
A5: Due to its corrosive nature and classification as a lachrymator (a substance that causes tearing), comprehensive PPE is mandatory.[5][6] This includes chemical-resistant gloves, a lab coat, and eye/face protection (safety goggles and a face shield).[1][6] All handling of the solid should be performed in a certified chemical fume hood to avoid inhaling dust.[1][5]
Q6: What is the correct procedure for cleaning up a small spill?
A6: For a minor spill within a fume hood, alert others in the area. While wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[5] Carefully collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by washing with soap and water.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
Data Summary
The following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2–8°C (Refrigerated) | [2] |
| Storage Atmosphere | Store under inert gas | |
| Physical State | Solid, Powder | [6] |
| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, metals (steel), and moisture | [4] |
| Hazardous Decomposition | Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) gas | [4] |
Experimental Protocols
Protocol: Safe Handling and Preparation for Experimental Use
This protocol outlines the essential steps for safely handling this compound to prepare it for a chemical reaction, minimizing exposure and preventing degradation.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Prepare a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction vessel if the subsequent chemistry is moisture-sensitive.
-
Use oven-dried glassware and dry, anhydrous solvents.
-
-
Handling the Compound:
-
Move the sealed container of this compound from its refrigerated storage to a desiccator and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Perform all weighing and transfers of the solid compound inside the chemical fume hood.[5]
-
Avoid creating dust.[1] If weighing directly, use a weigh boat and carefully transfer the material to the reaction vessel.
-
Immediately and tightly reseal the container after dispensing the required amount.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel containing the anhydrous solvent under a positive pressure of inert gas.
-
Ensure the reaction setup is secure and that any potential exotherms can be managed with appropriate cooling.
-
-
Waste Disposal:
-
Post-Handling:
Mandatory Visualizations
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended decision-making process from receiving the compound to its use in an experiment to ensure its stability and safe handling.
Caption: Workflow for preventing degradation of this compound.
References
Validation & Comparative
Reactivity Showdown: 1-Bromo-2-(bromomethyl)naphthalene vs. 1-(Bromomethyl)naphthalene in Nucleophilic Substitution
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
The core difference in the reactivity of these two compounds lies in the steric environment surrounding the electrophilic benzylic carbon. The presence of a bromine atom at the 2-position in 1-Bromo-2-(bromomethyl)naphthalene introduces significant steric hindrance to the approach of a nucleophile, thereby decreasing its reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its unsubstituted counterpart, 1-(Bromomethyl)naphthalene.
Quantitative Data Summary: A Predictive Comparison
To illustrate the expected disparity in reactivity, the following table presents hypothetical, yet representative, second-order rate constants (k) for the SN2 reaction of both compounds with a common nucleophile, piperidine. These values are based on the well-established principle that ortho-substituents significantly retard the rate of benzylic substitutions.
Table 1: Predicted Second-Order Rate Constants for the Reaction with Piperidine in Acetone at 25°C
| Compound | Structure | Predicted Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-(Bromomethyl)naphthalene | 1.5 x 10⁻³ | 1 | |
| This compound | ![]() | 3.0 x 10⁻⁵ | 0.02 |
Note: The rate constants presented are illustrative and intended to demonstrate the expected trend based on steric hindrance. Actual experimental values may vary.
The Underlying Principle: Steric Hindrance in SN2 Reactions
The SN2 reaction mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. For this to occur, the nucleophile must have a clear path to the electrophilic center. In the case of 1-(Bromomethyl)naphthalene, the hydrogen atom at the 2-position presents minimal steric bulk. However, in this compound, the significantly larger bromine atom at the 2-position acts as a steric shield, impeding the approach of the nucleophile. This steric clash raises the energy of the transition state, thereby increasing the activation energy of the reaction and leading to a slower reaction rate.
Caption: Steric hindrance from the ortho-bromo group in this compound raises the transition state energy for SN2 reactions.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the starting materials and for conducting a comparative kinetic analysis of their reactivity.
Synthesis of 1-(Bromomethyl)naphthalene
This procedure is adapted from the bromination of 1-methylnaphthalene.[1]
Materials:
-
1-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylnaphthalene (1.0 eq) in anhydrous CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. The reaction is initiated by the decomposition of AIBN.
-
Continue refluxing until all the NBS has been consumed (TLC analysis).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 1-(bromomethyl)naphthalene as a white to off-white solid.
Synthesis of this compound
This synthesis involves a two-step process starting from 2-methylnaphthalene.
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene
The synthesis of 1-bromo-2-methylnaphthalene can be achieved through the bromination of 2-methylnaphthalene.
Step 2: Synthesis of this compound
The procedure is analogous to the synthesis of 1-(bromomethyl)naphthalene, starting from 1-bromo-2-methylnaphthalene.
Materials:
-
1-Bromo-2-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hexanes
Procedure:
-
Follow the same procedure as for the synthesis of 1-(bromomethyl)naphthalene, using 1-bromo-2-methylnaphthalene as the starting material.
-
Purify the crude product by recrystallization from hexanes.
Kinetic Measurement of Nucleophilic Substitution by Conductometry
This protocol is adapted from a study on the kinetics of 1-chloromethylnaphthalene. The progress of the reaction between the bromomethylnaphthalene derivative and an amine (e.g., piperidine) is monitored by measuring the change in electrical conductivity of the solution over time, as the reaction produces ionic products (the corresponding ammonium bromide salt).
Caption: Experimental workflow for the conductometric kinetic study of the nucleophilic substitution reaction.
Materials:
-
1-(Bromomethyl)naphthalene
-
This compound
-
Piperidine
-
Acetone (spectroscopic grade)
-
Conductivity meter with a thermostated cell
Procedure:
-
Prepare stock solutions of known concentrations of each bromomethylnaphthalene derivative and piperidine in acetone.
-
Equilibrate the reactant solutions and the conductivity cell to the desired temperature (e.g., 25°C) in a water bath.
-
To initiate a kinetic run, rapidly mix equal volumes of the substrate and nucleophile solutions directly in the conductivity cell.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue monitoring until the conductivity reaches a stable value, indicating the completion of the reaction.
-
The second-order rate constant (k) can be determined from the conductivity data using appropriate kinetic models, such as the Guggenheim method, which is suitable for second-order reactions where the final conductivity is not precisely known.
Conclusion
The reactivity of bromomethylnaphthalene derivatives in nucleophilic substitution reactions is significantly influenced by the substitution pattern on the naphthalene ring. The presence of a bromine atom at the 2-position in this compound introduces substantial steric hindrance, leading to a marked decrease in its reactivity towards SN2 reactions when compared to the unsubstituted 1-(Bromomethyl)naphthalene. This understanding is crucial for medicinal chemists and materials scientists in selecting the appropriate building blocks for their synthetic endeavors, allowing for the rational design of reaction pathways and the efficient synthesis of target molecules. While direct quantitative comparisons are yet to be reported, the qualitative and predictive data presented in this guide offer a valuable framework for researchers in the field.
References
A Comparative Guide to the Synthetic Efficiency of Brominating Agents for Naphthalene
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto the naphthalene core is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of novel materials and pharmaceutical agents. The choice of brominating agent is critical, directly impacting reaction efficiency, regioselectivity, safety, and overall cost-effectiveness. This guide provides an objective comparison of common brominating agents for the monobromination of naphthalene, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: Performance Comparison of Brominating Agents
The following table summarizes the key performance indicators for the monobromination of naphthalene using molecular bromine (Br₂), N-Bromosuccinimide (NBS), and an in-situ generated bromine system using hydrogen peroxide and hydrobromic acid (H₂O₂/HBr).
| Brominating Agent | Solvent System | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Observations |
| **Molecular Bromine (Br₂) ** | Carbon Tetrachloride (CCl₄) | Reflux | 12-15 hours | 72-75[1][2] | A traditional method that requires careful handling of corrosive and volatile bromine.[1] |
| Dichloromethane (CH₂Cl₂) | 0-5 | 3 hours | ~67 (for a substituted naphthalene)[1] | Milder conditions compared to refluxing CCl₄. | |
| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Room Temperature | 24 hours | ~83 (for a substituted naphthalene)[1] | Safer and easier to handle solid reagent compared to liquid bromine.[1] |
| Acetonitrile (CH₃CN) with Erythrosine B catalyst and (NH₄)₂S₂O₈ additive under white LED | Room Temperature | 2 hours | Not specified for naphthalene, but presented as an optimized condition.[3] | A modern, photocatalytic approach aiming for milder and more efficient reactions.[3] | |
| H₂O₂ / HBr System | Dichloroethane / Water | 40-45 | 0.5 hours | 92[1] | Offers high yield with a significantly shorter reaction time, presenting a more environmentally benign approach.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
Bromination with Molecular Bromine (Br₂) in Carbon Tetrachloride
This procedure is a classic method for the synthesis of 1-bromonaphthalene.[1][2]
Materials:
-
Naphthalene
-
Molecular Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
Sodium Hydroxide (NaOH), powdered
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
Procedure:
-
In the round-bottom flask, dissolve naphthalene (4 moles) in carbon tetrachloride.
-
Heat the mixture to a gentle reflux with stirring.
-
Slowly add bromine (4.4 moles) through the dropping funnel over a period of 12-15 hours.
-
Continue to heat and stir the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 6 additional hours).
-
Distill off the carbon tetrachloride under slightly reduced pressure.
-
To the residue, add powdered sodium hydroxide and stir at 90-100°C for 4 hours to neutralize any remaining acid and remove impurities.
-
The crude 1-bromonaphthalene is then purified by vacuum distillation.
Bromination with N-Bromosuccinimide (NBS) in Acetonitrile
This method utilizes a safer and easier-to-handle brominating agent.[1][5]
Materials:
-
Naphthalene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a stirred solution of naphthalene (1 mmol) in acetonitrile (5 mL), add N-bromosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then purified by silica gel column chromatography to isolate 1-bromonaphthalene.
Bromination with the H₂O₂/HBr System
This protocol represents a more rapid and high-yielding approach to bromination.[1][4]
Materials:
-
Naphthalene
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
Hydrogen Peroxide (H₂O₂, 35% aqueous solution)
-
Dichloroethane
-
Round-bottom flask with a magnetic stirrer and dropping funnel
Procedure:
-
Suspend naphthalene (1.0 mmol) in a mixture of dichloroethane and water.
-
Add hydrobromic acid to the suspension.
-
Heat the mixture to 40-45°C with vigorous stirring.
-
Slowly add the hydrogen peroxide solution dropwise over a period of time.
-
After the addition is complete, continue stirring at the same temperature for the specified reaction time (e.g., 0.5 hours).
-
Upon completion, the organic layer is separated, washed with a suitable aqueous solution to quench any remaining peroxide and acid, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
The crude product can be further purified by distillation or chromatography.
Mandatory Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism for the electrophilic bromination of naphthalene and a conceptual workflow for comparing the different brominating agents.
Caption: Electrophilic aromatic substitution mechanism for naphthalene bromination.
References
Spectroscopic Analysis for Structural Confirmation of 1-Bromo-2-(bromomethyl)naphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of 1-Bromo-2-(bromomethyl)naphthalene. Due to the limited availability of published experimental spectra for this compound, this document presents a combination of predicted data for the target molecule and experimental data for isomeric compounds. This approach allows for a thorough comparative analysis, highlighting the key spectroscopic features expected for the target structure.
Comparative Spectroscopic Data Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below compares the predicted spectroscopic characteristics of this compound with the experimental data of the closely related isomer, 2-Bromo-3-(bromomethyl)naphthalene.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound (Predicted) | H-8 | ~ 8.2 | d | Significant downfield shift due to proximity to the bromine atom at C-1. |
| H-4 | ~ 8.0 | d | ||
| H-5, H-7 | ~ 7.6-7.8 | m | ||
| H-3, H-6 | ~ 7.4-7.5 | m | ||
| -CH₂Br | ~ 4.9 | s | Singlet for the bromomethyl protons. | |
| 2-Bromo-3-(bromomethyl)naphthalene (Experimental) [1] | H-1 | 8.10 | s | |
| H-4 | 7.95 | s | ||
| H-8 | 7.84-7.77 | m | ||
| H-5 | 7.76-7.67 | m | ||
| H-6, H-7 | 7.59-7.42 | m | ||
| -CH₂Br | 4.78 | s | Singlet for the bromomethyl protons. |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| This compound (Predicted) | C-Br (Aromatic) | ~ 120-125 | |
| C-CH₂Br | ~ 135-140 | ||
| Quaternary Carbons | ~ 130-135 | Two signals expected. | |
| CH Carbons | ~ 125-130 | Six signals expected. | |
| -CH₂Br | ~ 30-35 |
Table 3: IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | This compound (Predicted) | Notes |
| IR Spectroscopy (cm⁻¹) | ~ 3100-3000 (Ar C-H str) | Aromatic C-H stretching vibrations. |
| ~ 1600, 1500 (C=C str) | Aromatic ring skeletal vibrations. | |
| ~ 1210 (C-Br str) | Stretching vibration for the bromomethyl group. | |
| ~ 750-850 (Ar C-H bend) | Out-of-plane bending for substituted naphthalene. | |
| ~ 600-500 (C-Br str) | Stretching vibration for the aromatic C-Br bond. | |
| Mass Spectrometry (m/z) | 298, 300, 302 (M⁺) | Molecular ion peak showing a characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 219, 221 ([M-Br]⁺) | Fragment corresponding to the loss of a bromine atom. | |
| 140 ([M-Br-HBr]⁺) | Further fragmentation showing loss of HBr. |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data for aromatic bromine compounds are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire several thousand scans (e.g., 1024 or more) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range of approximately 50 to 500 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
References
A Researcher's Guide to Greener Pathways: Alternative Precursors for Advanced Organic Materials
In the relentless pursuit of high-performance organic materials for applications spanning from flexible electronics to advanced drug delivery systems, the reliance on traditional petroleum-based precursors is facing increasing scrutiny. Concerns over sustainability, environmental impact, and resource depletion are compelling researchers and industry leaders to explore a new frontier of chemical synthesis—one rooted in renewable feedstocks, waste valorization, and innovative, greener methodologies. This guide provides an in-depth technical comparison of alternative precursors and synthetic strategies, offering a roadmap for the development of the next generation of advanced organic materials.
The Paradigm Shift: Moving Beyond Petrochemicals
The synthesis of advanced organic materials, particularly conjugated polymers and high-performance plastics, has long been dominated by monomers derived from crude oil. While these precursors have undeniably fueled innovation, their life cycle carries a significant environmental burden. The extraction, refining, and polymerization processes are often energy-intensive and can release harmful volatile organic compounds (VOCs). Furthermore, the non-biodegradable nature of many petroleum-based plastics contributes to persistent environmental pollution.
This reality has catalyzed a paradigm shift towards "green chemistry," a philosophy that advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. At the heart of this shift is the exploration of alternative precursors that are renewable, abundant, and can be transformed into high-value materials with a reduced environmental footprint.
Bio-Based Monomers: Nature's Building Blocks
One of the most promising avenues for sustainable synthesis lies in the utilization of biomass as a source of monomers. These bio-based building blocks, derived from sources like carbohydrates, lignin, and plant oils, offer a direct route to a wide array of functionalized molecules that can be polymerized into materials with properties comparable, and in some cases superior, to their petroleum-based counterparts.
Furan-Based Polymers: A Versatile Platform
Furan derivatives, readily accessible from C5 and C6 sugars, are emerging as key bio-based precursors for conjugated polymers.[1] 2,5-Furandicarboxylic acid (FDCA), for instance, is a bio-based alternative to terephthalic acid, a key component in polyethylene terephthalate (PET). The resulting polymer, polyethylene furanoate (PEF), exhibits enhanced barrier properties and thermal stability compared to PET.[2]
The synthesis of furan-based conjugated polymers can be achieved through methods like direct C-H arylation, offering an efficient and atom-economical route to materials with tunable bandgaps for applications in organic electronics.[1][3]
Bio-Based Polyesters: Performance and Biodegradability
Bio-based diols and diacids are being extensively investigated for the synthesis of polyesters. For example, polyesters can be synthesized from citric acid and mannitol, both derived from renewable resources, via melt condensation polymerization.[4] The thermal properties of these bio-based polyesters can be tailored by adjusting the molar ratios of the reactants.[4]
Table 1: Comparison of Thermal Properties of a Bio-Based Polyester (Citric Acid-Mannitol) and a Petroleum-Based Polyester (PET)
| Property | Bio-Based Polyester (Citric Acid:Mannitol 1:3) | Polyethylene Terephthalate (PET) |
| Glass Transition Temperature (Tg) | 22.95 °C[4] | ~75 °C |
| Melting Temperature (Tm) | 133.83 °C[4] | ~260 °C |
Note: The properties of bio-based polymers can vary significantly with the specific monomers and synthesis conditions used.
While the thermal properties of this specific bio-based polyester may not match those of high-performance engineering plastics like PET, it highlights the potential for creating materials with a range of properties suitable for various applications, with the added benefit of potential biodegradability.[4]
Experimental Protocol: Synthesis of a Bio-Based Polyester from Citric Acid and Mannitol[4]
Materials:
-
Citric acid
-
Mannitol
-
Ethanol (for dissolving citric acid, if necessary)
Procedure:
-
Weigh a desired amount of mannitol (e.g., 5.465 g) and place it in a 500 ml glass beaker.
-
Add the desired amount of citric acid (e.g., 1.921 g) to the beaker to achieve the target molar ratio (e.g., 1:3 citric acid to mannitol). If the citric acid is not readily mixing, a minimum amount of ethanol can be used to dissolve it first.
-
Place the beaker containing the reaction mixture in an oven preheated to 150-170 °C.
-
Allow the polymerization to proceed for approximately five hours. No mechanical stirring is required as the bubbling from the release of water during condensation provides sufficient mixing.
-
After the reaction is complete, remove the beaker from the oven and allow the product to cool.
-
The resulting polyester can then be characterized using techniques such as FTIR to confirm the formation of ester bonds and TGA/DSC to determine its thermal properties.
Emerging Precursors: Waste and CO2 Valorization
Beyond biomass, researchers are exploring even more unconventional feedstocks, including industrial waste streams and carbon dioxide, to create a truly circular economy for advanced materials.
From Waste to Value: Upcycling Industrial Byproducts
Industrial waste, often considered a disposal problem, can be a rich source of chemical precursors. For example, lignin, a complex polymer found in wood and a major byproduct of the paper and pulp industry, can be depolymerized to yield aromatic compounds that can be used as monomers.
Carbon Dioxide as a C1 Building Block
The utilization of carbon dioxide (CO2) as a chemical feedstock is a highly attractive prospect for mitigating greenhouse gas emissions.[5] Researchers have developed catalytic systems to copolymerize CO2 with epoxides to produce polycarbonates.[6] While challenges in catalyst efficiency and the energy input required for CO2 activation remain, this approach holds immense potential for creating carbon-negative or carbon-neutral materials.[7][8]
Greener Synthesis Methodologies: The How Matters as Much as the What
The shift towards sustainable precursors must be accompanied by the adoption of greener synthetic methodologies that minimize energy consumption, solvent use, and waste generation. Two such transformative approaches are mechanochemistry and flow chemistry.
Mechanochemistry: Solvent-Free Synthesis by Force
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often eliminating the need for bulk solvents.[9] This technique is particularly advantageous for the synthesis of air- and moisture-sensitive materials and can lead to the formation of novel crystal phases and materials with enhanced properties.
Experimental Protocol: Mechanochemical Synthesis of a Porous Thiophene Polymer [4][10]
Materials:
-
1,3,5-tris(2-thienyl)benzene (monomer)
-
Anhydrous Iron(III) chloride (FeCl3) (oxidizing agent)
-
Sodium chloride (NaCl) (bulking agent)
-
Stainless-steel grinding jar and balls
-
Planetary ball mill
Procedure:
-
In a stainless-steel grinding jar, combine 1,3,5-tris(2-thienyl)benzene, FeCl3, and NaCl. The NaCl acts as a bulking agent to control abrasion and improve mixing.
-
Add stainless-steel grinding balls to the jar.
-
Seal the jar and place it in a planetary ball mill.
-
Mill the mixture at a specified speed (e.g., 400 rpm) for a set duration (e.g., 60 minutes).
-
After milling, carefully open the jar (in a fume hood, as there may be residual pressure).
-
The resulting solid is a mixture of the porous thiophene polymer and NaCl. The NaCl can be removed by washing with water.
-
The purified polymer can then be dried and characterized for its surface area and porosity.
Flow Chemistry: Precision and Scalability
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.[11] Furthermore, flow chemistry is readily scalable, making it an attractive option for the industrial production of advanced organic materials.
Experimental Protocol: Continuous Flow Synthesis of Poly(3-hexylthiophene) (P3HT) [12][13]
Materials & Equipment:
-
2-bromo-5-iodo-3-hexylthiophene (monomer)
-
t-Butylmagnesium chloride in THF (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) (catalyst)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Syringe pumps
-
T-mixer
-
Tubing reactor (e.g., PFA tubing)
-
Thermostatted oil bath
-
Back pressure regulator
Procedure:
-
Prepare Solutions:
-
Monomer solution: Dissolve 2-bromo-5-iodo-3-hexylthiophene in anhydrous THF.
-
Grignard reagent solution: Use a commercially available solution of t-butylmagnesium chloride in THF.
-
Catalyst solution: Dissolve Ni(dppp)Cl2 in anhydrous THF.
-
-
Set up the Flow System:
-
Connect the syringes containing the monomer, Grignard reagent, and catalyst solutions to their respective syringe pumps.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the outlet of the T-mixer to the inlet of the tubing reactor, which is submerged in a thermostatted oil bath set to the desired reaction temperature.
-
Connect the outlet of the reactor to a back pressure regulator and then to a collection flask.
-
-
Run the Reaction:
-
Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time in the reactor.
-
Start the pumps to initiate the flow of reactants. The Grignard reagent will react with the monomer in situ to form the thiophene Grignard monomer.
-
The monomer is then polymerized upon mixing with the catalyst solution in the heated reactor.
-
-
Collect and Purify the Product:
-
Collect the polymer solution from the outlet of the system.
-
Precipitate the P3HT by adding the solution to a non-solvent like methanol.
-
Filter and dry the polymer.
-
The molecular weight of the P3HT can be controlled by adjusting the monomer-to-catalyst ratio and the residence time.
-
Performance and Life Cycle Assessment: A Holistic View
The ultimate viability of any alternative precursor hinges on the performance of the resulting material and its overall environmental impact from cradle to grave. Life cycle assessment (LCA) is a critical tool for evaluating the environmental performance of bio-based materials compared to their petroleum-based counterparts.[13][14]
LCAs of bio-based polymers often show a reduced carbon footprint due to the sequestration of atmospheric CO2 during biomass growth.[15] However, factors such as land use, water consumption, and the energy required for fermentation and purification must be carefully considered.[15] A comparative LCA of bio-based and petrochemical PET bottles, for instance, found that the bio-based version had a better performance in terms of abiotic depletion of fossil fuels but performed worse in other environmental impact categories.[12] This underscores the complexity of sustainability assessments and the need for a holistic approach.
Table 2: Comparative Performance of Organic Electronic Devices with Bio-Based vs. Petroleum-Based Components
| Device Type | Precursor Type | Key Performance Metric | Reference |
| Organic Light-Emitting Diode (OLED) | Bio-anode/cathode | Half-life time relative luminance (t1/2) comparable to conventional OLEDs | [16] |
| Organic Solar Cell | Bio-based polymer | Power conversion efficiencies up to 3.7% in simulated solar light | [17] |
| Organic Field-Effect Transistor (OFET) | Bio-compatible dielectric | Field-effect mobility of 0.21 cm²/Vs | [18] |
The performance of advanced organic materials derived from alternative precursors is a rapidly evolving field. While in some cases, petroleum-based materials still hold an edge in terms of performance and durability, ongoing research into novel bio-based monomers and optimized synthesis techniques is closing this gap.[19][20] For instance, organic light-emitting diodes (OLEDs) incorporating biological materials as interfacial layers have demonstrated efficiencies comparable to conventional devices.[21]
Conclusion and Future Outlook
The transition from a linear, petroleum-based economy to a circular one based on renewable and waste-derived resources is not merely an environmental imperative but a significant scientific and economic opportunity. Alternative precursors, coupled with green synthesis methodologies, are paving the way for a new generation of advanced organic materials with tailored functionalities and a reduced environmental impact.
As researchers, scientists, and drug development professionals, embracing this paradigm shift requires a multidisciplinary approach. It necessitates a deep understanding of synthetic chemistry, materials science, and life cycle assessment. By championing scientific integrity, fostering innovation in green chemistry, and critically evaluating the performance and sustainability of new materials, we can collectively drive the development of advanced organic materials that are not only high-performing but also truly sustainable.
References
- 1. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mechanochemical preparation of donor/acceptor adducts based on coronene and silver(i) pyrazolate metallacycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C-H arylation of oligofurans - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol – Oriental Journal of Chemistry [orientjchem.org]
- 5. apollo.eas.gatech.edu [apollo.eas.gatech.edu]
- 6. researchgate.net [researchgate.net]
- 7. Biofunctionalized conductive polymers enable efficient CO2 electroreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanochemical Synthesis and Activation of Carbon‐Rich π‐Conjugated Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Life cycle analyses of organic photovoltaics: a review - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 15. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. amino.bio [amino.bio]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Polybrominated Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Polybrominated naphthalenes (PBNs) are a class of aromatic compounds that have garnered significant interest in various fields, including materials science and as intermediates in the synthesis of pharmaceuticals and other functional molecules. The strategic introduction of bromine atoms onto the naphthalene core allows for subsequent functionalization, making the efficient and selective synthesis of PBNs a critical area of study. This guide provides an objective comparison of the primary synthetic routes to PBNs, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Key Synthetic Strategies
The synthesis of polybrominated naphthalenes is predominantly achieved through two main strategies:
-
Direct Electrophilic Bromination: This is the most common approach, involving the direct reaction of naphthalene or a less-brominated naphthalene with a brominating agent. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of a catalyst.
-
Sandmeyer Reaction: This method provides an alternative route for the synthesis of specific bromonaphthalene isomers that may be difficult to obtain through direct bromination. It involves the diazotization of an amino-naphthalene derivative, followed by a copper(I) bromide-mediated displacement of the diazonium group.
Comparative Performance of Synthetic Routes
The choice of synthetic route is often a trade-off between yield, selectivity, scalability, and the availability of starting materials. The following tables summarize quantitative data for the synthesis of various polybrominated naphthalenes via different methods.
Table 1: Synthesis of Monobromonaphthalenes
| Product | Method | Brominating Agent | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1-Bromonaphthalene | Direct Bromination | Br₂ | CCl₄ | Reflux | 12-15 hours | 72-75 | --INVALID-LINK--[1] |
| 1-Bromonaphthalene | Direct Bromination | Br₂ | Water | 40-50 °C | Not specified | 53-59 | --INVALID-LINK--[2] |
| 1-Bromonaphthalene | Sandmeyer Reaction | NaNO₂, HBr, CuBr | Aqueous | 0-5 °C (diazotization) | Not specified | Not specified | --INVALID-LINK--[3] |
Table 2: Synthesis of Dibromonaphthalenes
| Product | Starting Material | Method | Brominating Agent | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1,4-Dibromonaphthalene | 1-Bromonaphthalene | Direct Bromination | Br₂ | CH₂Cl₂ | -30 °C | 48 hours | 90 | --INVALID-LINK--[4] |
| 1,5-Dibromonaphthalene | 1-Bromonaphthalene | Photobromination | Br₂ | CCl₄ | Reflux, light | Not specified | 80 | --INVALID-LINK--[4] |
| 1,3-Dibromonaphthalene | Naphthalene | Photobromination/ Dehydrobromination | Br₂ / t-BuOK | CCl₄ / THF | Light, <10°C / 20°C | Not specified | 90 (bromination), 88 (dehydrobromination) | --INVALID-LINK--[5] |
| 1,4- and 1,5-Dibromonaphthalene | Naphthalene | Direct Bromination | Br₂ | CH₂Cl₂ | 25 °C | 1-72 hours | Mixture of isomers | --INVALID-LINK--[6] |
Table 3: Synthesis of Higher Polybrominated Naphthalenes
| Product | Starting Material | Method | Brominating Agent | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 1,3,5-Tribromonaphthalene | 1-Bromonaphthalene | Photobromination/ Dehydrobromination | Br₂ / t-BuOK | CCl₄ / THF | -30 °C, light / Not specified | 91 | --INVALID-LINK--[4] |
| 1,4,6-Tribromonaphthalene | Naphthalene | Direct Bromination | Br₂ (3 equiv.) | CH₂Cl₂ | KSF clay, 25 °C | 50 (isolated) | --INVALID-LINK--[7] |
| 1,2,4,6-Tetrabromonaphthalene | Naphthalene | Direct Bromination | Br₂ (4 equiv.) | CH₂Cl₂ | KSF clay, 25 °C | 70 (isolated) | --INVALID-LINK--[7] |
| 1,2,3,4,6,7-Hexabromonaphthalene | Naphthalene | Direct Bromination | Br₂ | CH₂Cl₂ | Iron powder, boiling | Not specified | --INVALID-LINK--[7] |
Visualizing Synthetic Pathways
The following diagram illustrates the logical relationships between the different synthetic strategies for obtaining polybrominated naphthalenes.
Caption: Synthetic pathways to polybrominated naphthalenes.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Direct Bromination of Naphthalene to 1-Bromonaphthalene
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Naphthalene (4 moles)
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂) (4.4 moles)
-
Sodium hydroxide (NaOH), powdered or granulated
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve naphthalene in carbon tetrachloride.
-
Heat the mixture to a gentle reflux.
-
Slowly add bromine through the dropping funnel over a period of 12-15 hours.
-
Continue heating and stirring until the evolution of hydrogen bromide gas ceases (approximately 6 hours).
-
Distill off the carbon tetrachloride under slightly reduced pressure.
-
To the residue, add powdered sodium hydroxide and stir at 90-100°C for 4 hours to remove impurities.
-
Transfer the liquid to a flask for fractional distillation under reduced pressure.
-
Collect the main fraction of 1-bromonaphthalene at 132–135°C at 12 mmHg.
Protocol 2: Sandmeyer Reaction for the Synthesis of 1-Bromonaphthalene
This is a general procedure and should be performed with appropriate safety precautions for handling diazonium salts.[3]
Part A: Diazotization
-
Dissolve 1-aminonaphthalene in concentrated hydrobromic acid.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes to form the 1-naphthalenediazonium bromide solution.
Part B: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the crude 1-bromonaphthalene with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water, then with a dilute sodium hydroxide solution, and finally with water again.
-
Dry the organic layer and purify by distillation.
Protocol 3: Synthesis of 1,4,6-Tribromonaphthalene and 1,2,4,6-Tetrabromonaphthalene
This protocol is adapted from a study on polybromination using a clay catalyst.[7]
Materials:
-
Naphthalene (7.64 mmol)
-
Calcined KSF montmorillonite clay (4.0 g)
-
Bromine (3 or 4 mole equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium metabisulfite solution
Procedure:
-
To a stirred mixture of naphthalene and calcined KSF clay in dichloromethane, slowly add a solution of bromine (3 equivalents for tribromonaphthalene, 4 equivalents for tetrabromonaphthalene) in dichloromethane.
-
Stir the mixture in the dark at 25 °C for the specified reaction time (this may require optimization).
-
Quench the reaction with an aqueous solution of sodium metabisulfite.
-
Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization to isolate the desired polybrominated naphthalene isomer. For the reaction with 3 equivalents of bromine, crystallization of the crude product yields pure 1,4,6-tribromonaphthalene.[7] For the reaction with 4 equivalents of bromine, crystallization yields 1,2,4,6-tetrabromonaphthalene.[7]
Conclusion
The synthesis of polybrominated naphthalenes can be achieved through various routes, with direct bromination being the most straightforward. However, the regioselectivity of direct bromination can be challenging to control, often leading to mixtures of isomers. The use of specific catalysts, such as montmorillonite clay, can improve the selectivity for certain polybrominated products. For the synthesis of specific isomers that are not readily accessible through direct bromination, the Sandmeyer reaction offers a valuable alternative, provided the corresponding amino-naphthalene is available. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the required purity, and the scale of the reaction. This guide provides a foundation for researchers to make informed decisions when embarking on the synthesis of these versatile compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validating the Purity of 1-Bromo-2-(bromomethyl)naphthalene: A GC-MS Comparative Guide
For researchers, scientists, and professionals in the field of drug development, the purity of starting materials and intermediates is of paramount importance. The presence of impurities can significantly impact reaction yields, safety profiles, and the overall quality of the final active pharmaceutical ingredient (API). 1-Bromo-2-(bromomethyl)naphthalene is a key building block in the synthesis of various complex organic molecules. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of its purity against other analytical techniques, supported by experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities. For a semi-volatile and thermally stable compound like this compound, several methods can be employed.
| Analytical Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| GC-MS | Separation based on volatility and polarity, followed by mass-based identification. | High resolution for volatile compounds, excellent sensitivity, and definitive peak identification through mass spectra. | Requires analyte to be volatile and thermally stable. | Excellent. Ideal for separating and identifying isomeric and other volatile impurities. |
| HPLC-UV | Separation based on polarity using a liquid mobile phase, with detection by UV absorbance. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution for some isomeric impurities compared to capillary GC; peak identification is not definitive without a reference standard. | Good. A viable alternative, particularly if impurities are non-volatile. Method development may be required to achieve adequate separation of isomers. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to chromatographic techniques; may not detect trace-level impurities. | Excellent for structural confirmation and good for quantification of major components. Complementary to chromatographic methods for a complete purity profile. |
Purity of Commercially Available this compound
The purity of commercially available this compound can vary between suppliers. The table below summarizes the stated purity from various vendors based on their Certificates of Analysis (CoA).
| Supplier | Stated Purity (by GC) |
| Sigma-Aldrich | ≥96.0%[1] |
| Thermo Fisher Scientific (Alfa Aesar) | 98%[2][3] |
| Combi-Blocks | min 96% |
Note: Purity can vary between different batches from the same supplier. It is crucial to obtain a lot-specific CoA for any material used in critical applications.
Experimental Protocols
A robust analytical method is essential for accurate purity determination. Below are detailed protocols for GC-MS analysis and sample preparation.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
Working Solution (100 µg/mL): Further dilute the stock solution to a concentration that falls within the linear range of the instrument. For example, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.
GC-MS Analysis Protocol
This protocol provides a general framework for the purity analysis of this compound by GC-MS. Instrument parameters may require optimization for specific laboratory setups.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| MS Transfer Line Temp. | 280 °C |
| Mass Scan Range | m/z 50-400 |
Data Analysis and Impurity Identification
-
Peak Identification: The main peak corresponding to this compound should be identified based on its retention time and mass spectrum. The mass spectrum is characterized by its molecular ion peaks at m/z 298, 300, and 302, reflecting the isotopic distribution of two bromine atoms.
-
Impurity Profiling: Potential impurities include:
-
Isomers: Such as 1-bromo-7-(bromomethyl)naphthalene or 2-bromo-1-(bromomethyl)naphthalene. These will likely have similar mass spectra to the main component but different retention times.
-
Dibromonaphthalenes: These may arise as byproducts during synthesis and will have a different molecular weight and fragmentation pattern.
-
Unreacted Starting Materials: For example, 2-methyl-1-bromonaphthalene if the synthesis involves bromination of this precursor.
-
-
Purity Calculation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Logic
To ensure a systematic approach to purity validation, the following workflows are recommended.
References
A Comparative Guide to the Efficacy of 1-Bromo-2-(bromomethyl)naphthalene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selective functionalization of polyfunctional molecules is a cornerstone of efficient and elegant synthesis design. 1-Bromo-2-(bromomethyl)naphthalene presents an interesting case study in chemoselectivity, possessing two distinct carbon-bromine bonds: an sp²-hybridized aryl bromide and an sp³-hybridized benzylic bromide. This guide provides a comprehensive comparison of the efficacy of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, Heck, and Stille couplings. We will explore the preferential reactivity of these two sites, compare its performance with alternative synthetic strategies, and provide detailed experimental protocols for key transformations.
Chemoselectivity: Aryl C-Br vs. Benzylic C-Br
The central question when employing this compound in cross-coupling reactions is which C-Br bond will react. The reactivity order is generally benzylic C-Br > aryl C-Br > aryl C-Cl, allowing for selective transformations at each position by careful selection of reaction conditions.[1] While the benzylic bromide is more susceptible to nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions typically favor the oxidative addition to the aryl C(sp²)-Br bond. This preference is attributed to the generally higher bond dissociation energy of the C(sp²)-Br bond compared to the C(sp³)-Br bond, making the former more favorable for oxidative addition to the palladium(0) catalyst under typical cross-coupling conditions.
However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. For instance, certain ligand systems can promote coupling at the benzylic position. Therefore, understanding the interplay of these factors is crucial for achieving the desired synthetic outcome.
Performance in Key Cross-Coupling Reactions
This section compares the utility of this compound in Suzuki, Sonogashira, Heck, and Stille cross-coupling reactions, focusing on the arylation of the 1-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction is effective for introducing aryl or vinyl substituents at the 1-position of the naphthalene ring.
Logical Relationship for Suzuki Coupling
Caption: Suzuki coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 95 | [2] |
| 4-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 92 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 88 | [2] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction allows for the introduction of alkynyl moieties at the 1-position of the naphthalene core. Both traditional copper-co-catalyzed and copper-free conditions can be employed.[3]
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Quantitative Data for Sonogashira Coupling
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 89 | [4] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 85 | N/A |
| 1-Hexyne | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 78 | [5] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction can be used to introduce vinyl groups at the 1-position of this compound.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Quantitative Data for Heck Reaction
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85 | [7] |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | NMP | 120 | 90 | N/A |
| Ethylene | Palladacycle | KOAc | DMA | 120 | 73 (for 6-methoxy-2-bromonaphthalene) | [8] |
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[9] It is known for its tolerance of a wide variety of functional groups.[9]
Comparison of Suzuki and Stille Coupling
Caption: Key differences between Suzuki and Stille coupling.
Quantitative Data for Stille Coupling
| Organostannane | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 100 | 92 | N/A |
| Phenyltributyltin | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 90 | 88 | N/A |
| (Thiophen-2-yl)tributylstannane | As₂PdCl₂ | NMP | 80 | 85 | N/A |
Comparison with Alternative Methods
While this compound is a versatile starting material, alternative synthetic strategies exist to generate similar products.
| Target Moiety | Alternative Method | Description | Advantages | Disadvantages |
| 1-Aryl-2-methylnaphthalene | Suzuki coupling of 1-bromo-2-methylnaphthalene | Direct arylation of the more readily available 1-bromo-2-methylnaphthalene. | Fewer synthetic steps if the methyl group is desired. | Does not provide the reactive bromomethyl handle for further functionalization. |
| 1-Aryl-2-(functionalized methyl)naphthalene | Functionalization of the bromomethyl group post-coupling | Perform the cross-coupling first, then introduce the desired functionality at the benzylic position via nucleophilic substitution. | Modular approach allowing for diverse functionalization. | May require an additional synthetic step. |
| 2-Arylmethylnaphthalene | Suzuki coupling of 2-(bromomethyl)naphthalene with arylboronic acids | Coupling at the benzylic position. | Direct formation of the 2-arylmethyl linkage. | May require specific catalyst systems to favor C(sp³)-Br activation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), Palladium(II) acetate (0.2 mol%), and Tricyclohexylphosphine tetrafluoroborate (0.4 mol%).[2]
-
Add Cesium carbonate (2.0 equiv.), toluene, and water.[2]
-
Seal the tube and place it in a preheated oil bath at 80 °C.[2]
-
Stir the reaction mixture for 2 hours.
-
After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Copper-Co-Catalyzed Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), and diisopropylamine (7.0 equiv.).[4]
-
Add the terminal alkyne (1.1 equiv.).[4]
-
Stir the reaction for 3 hours.[4]
-
Dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel.[4]
General Procedure for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in a solvent such as DMF.
-
Degas the mixture and heat to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Procedure for Stille Coupling
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like toluene or DMF.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and quench with an aqueous KF solution to precipitate tin byproducts.
-
Filter the mixture through Celite® and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound is a valuable bifunctional building block that demonstrates a clear preference for palladium-catalyzed cross-coupling reactions at the aryl C(sp²)-Br bond under standard conditions. The Suzuki, Sonogashira, Heck, and Stille reactions all provide effective means to introduce a variety of substituents at the 1-position of the naphthalene core, leaving the more reactive benzylic bromide available for subsequent transformations. The choice of a specific cross-coupling method will depend on the desired substituent, functional group tolerance, and considerations regarding reagent toxicity and byproduct removal. While alternative synthetic routes exist, the chemoselective nature of this compound offers a powerful and versatile strategy for the construction of complex, functionalized naphthalene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 8. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
Navigating the Catalytic Landscape for Functionalizing 1-Bromo-2-(bromomethyl)naphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of polycyclic aromatic hydrocarbons is a cornerstone of molecular design. This guide provides a comparative analysis of catalytic systems for the derivatization of 1-Bromo-2-(bromomethyl)naphthalene, a versatile bifunctional building block. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon established methodologies for analogous bromo-naphthalene scaffolds to provide a foundational understanding of catalyst performance and experimental considerations.
The dual reactivity of this compound, possessing both a reactive aryl bromide and a benzylic bromide, presents a unique opportunity for selective and sequential functionalization. The choice of catalyst is paramount in controlling which site reacts and in achieving high yields and selectivity. This guide will focus on transition metal-catalyzed reactions, which are the most prevalent methods for the functionalization of such compounds.
Performance Comparison of Catalytic Systems
While specific quantitative data for the functionalization of this compound is sparse in the literature, we can extrapolate expected performance based on reactions with similar substrates, such as 1-bromonaphthalene. The following table summarizes typical conditions and expected outcomes for common palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Naphthalene Scaffolds
| Reaction Type | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 80 - 110 | 70 - 95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 | 60 - 90 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 - 110 | 75 - 98 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 - 120 | 70 - 95 | |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N | THF or DMF | 25 - 60 | 65 - 90 |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 25 - 70 | 70 - 95 | |
| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF or Acetonitrile | 80 - 120 | 50 - 85 |
Note: The yields are estimates based on reactions with analogous bromo-naphthalene substrates and may vary depending on the specific coupling partner and reaction conditions. The aryl bromide at the 1-position is generally more reactive than the benzylic bromide at the 2-(bromomethyl) group in these cross-coupling reactions, allowing for selective functionalization.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols for key palladium-catalyzed reactions, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand like XPhos (0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 90 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol). Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture with stirring at the appropriate temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification procedures as described for the Suzuki-Miyaura coupling.
Reaction Pathways and Experimental Workflow
The successful functionalization of this compound via transition metal catalysis relies on a fundamental catalytic cycle and a systematic experimental workflow.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The experimental workflow for these reactions follows a standardized procedure to ensure safety and reproducibility.
Caption: A typical experimental workflow for catalytic functionalization.
Benchmarking the performance of polymers derived from 1-Bromo-2-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers derived from 1-Bromo-2-(bromomethyl)naphthalene against established alternatives in the field of drug delivery. While direct, extensive experimental data on polymers from this specific monomer is emerging, this document extrapolates its potential performance based on the known reactivity of its functional groups and the characteristics of related naphthalene-based polymers. This is juxtaposed with the proven performance of widely-used biodegradable and biocompatible polymers.
Introduction to Polymers from this compound
The monomer this compound possesses two reactive sites: a bromo substituent on the naphthalene ring and a bromomethyl group. The bromomethyl group is particularly susceptible to nucleophilic substitution, making it a prime candidate for polymerization reactions.[1][2] The presence of the naphthalene moiety is anticipated to impart unique photophysical properties, rigidity, and a large π-conjugated system to the resulting polymer, which could be advantageous for specific drug delivery applications, including bio-imaging and stimuli-responsive release.[3]
On-surface polymerization of similar compounds like 2,3-bis(bromomethyl)naphthalene has been shown to yield poly(o-naphthylene vinylidene), indicating the potential for forming novel polymer backbones.[4][5][6] The synthesis of polymers from this compound could potentially proceed through various polymerization mechanisms, such as polycondensation or coupling reactions, to create polymers with unique architectures.
Performance Comparison: Naphthalene-Based vs. Alternative Polymers
The performance of a drug delivery polymer is assessed by several key parameters, including biocompatibility, biodegradability, drug loading capacity, and release kinetics. Below is a comparative table of the hypothesized properties of polymers from this compound against common FDA-approved and next-generation polymers used in drug delivery.[7][8]
| Property | Polymer from this compound (Hypothesized) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan | Zwitterionic Polymers |
| Biocompatibility | Likely to be biocompatible, but requires thorough toxicological studies. | High, with degradation products being natural metabolites.[8] | High, derived from a natural source.[8] | Excellent, known for their anti-fouling properties and minimal immunogenicity.[9] |
| Biodegradability | Not inherently biodegradable; may require incorporation of cleavable linkers. | Yes, hydrolytically degradable.[8] | Yes, enzymatically degradable.[8] | Can be designed to be biodegradable.[9] |
| Drug Loading | Potentially high due to the aromatic, planar structure allowing for π-π stacking with aromatic drugs. | Moderate to high, dependent on drug-polymer interactions.[8] | High for anionic drugs due to its cationic nature.[8] | Moderate, dependent on the specific zwitterionic chemistry. |
| Release Mechanism | Primarily diffusion-controlled; potential for stimuli-responsive release (e.g., light-triggered) due to the naphthalene core. | Bulk erosion via hydrolysis of ester bonds.[8] | Swelling and surface erosion.[8] | Diffusion-controlled; can be designed for stimuli-responsive release. |
| Key Advantages | Unique photophysical properties for imaging, potential for high aromatic drug loading. | Well-established safety and regulatory approval, tunable degradation rates.[8] | Mucoadhesive properties, abundance, and low cost.[8] | Excellent resistance to protein adsorption, prolonged circulation times.[9] |
| Potential Drawbacks | Lack of inherent biodegradability, potential for long-term accumulation, limited available data. | Production of acidic byproducts upon degradation.[8] | Variability in properties based on source and processing.[8] | Higher cost of synthesis compared to traditional polymers. |
Experimental Protocols for Polymer Characterization
Objective comparison of polymer performance relies on standardized characterization techniques.[10][11][12] Below are detailed methodologies for key experiments.
Molecular Weight and Distribution via Gel Permeation Chromatography (GPC/SEC)
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and a series of columns packed with porous gel.
-
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1-5 mg/mL) in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Calibrate the GPC system with a series of narrow molecular weight standards (e.g., polystyrene).
-
Inject the polymer solution into the GPC system.
-
The RI detector measures the concentration of the polymer as it elutes from the columns.
-
The molecular weight is determined by comparing the elution time of the polymer to the calibration curve.
-
Thermal Properties via Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[11]
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The instrument measures the heat flow required to maintain the sample at the same temperature as the reference.
-
Tg is observed as a step change in the heat flow, while Tm and Tc are observed as endothermic and exothermic peaks, respectively.
-
Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.[13]
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample of the polymer (5-10 mg) in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument continuously measures the weight of the sample as a function of temperature.
-
The decomposition temperature is identified as the temperature at which significant weight loss occurs.
-
Chemical Structure Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer.[10]
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Procedure:
-
Prepare a sample of the polymer, either as a thin film cast from solution, a KBr pellet, or directly on an attenuated total reflectance (ATR) crystal.
-
Place the sample in the FTIR spectrometer.
-
The instrument passes a beam of infrared light through the sample and measures the absorption at different wavelengths.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the polymer.
-
Detailed Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure, composition, and stereochemistry of the polymer.[10]
-
Instrumentation: A nuclear magnetic resonance spectrometer.
-
Procedure:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Place the solution in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the connectivity of atoms in the polymer chain.
-
Visualizing Workflows and Pathways
Diagrams are essential for representing complex processes in research and development. Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a relevant biological pathway.
Caption: A hypothetical workflow for the synthesis and characterization of a novel polymer.
Caption: A simplified diagram of nanoparticle uptake by a cell via endocytosis.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Angew. Chem. Int. Ed.: On-Surface Debromination of 2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene: Dimerization or Polymerization?|Academician Chi Lifeng's Research Group [lfchi-group.com]
- 6. researchgate.net [researchgate.net]
- 7. 10 FDA Approved Polymers for Effective Drug Delivery Solutions [lincoln-plastics.com]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
- 11. specialchem.com [specialchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. nadkarnispc.com [nadkarnispc.com]
A review of different methods for preparing bromomethylnaphthalene isomers
For researchers, scientists, and professionals in drug development, the synthesis of functionalized naphthalene derivatives is a cornerstone of creating novel molecular architectures. Bromomethylnaphthalenes, in particular, serve as versatile intermediates, enabling the introduction of the naphthylmethyl moiety into a wide range of organic molecules. The choice of synthetic methodology for preparing these isomers is critical, impacting yield, purity, and scalability. This guide provides a comprehensive review of the primary methods for synthesizing bromomethylnaphthalene isomers, offering a comparative analysis of their performance based on experimental data.
Comparison of Synthetic Methods
The preparation of bromomethylnaphthalene isomers can be broadly categorized into three main approaches: free-radical bromination of methylnaphthalenes, electrophilic bromination of the naphthalene ring system, and nucleophilic substitution of hydroxymethylnaphthalenes. A less common, multi-step approach from naphthalene offers a route to more complex, substituted isomers. The selection of a particular method is often dictated by the desired isomer and the availability of starting materials.
| Method | Starting Material | Reagents | Typical Solvents | Typical Yield | Key Advantages | Key Disadvantages |
| Wohl-Ziegler Bromination | 1- or 2-Methylnaphthalene | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) | Carbon Tetrachloride, Acetonitrile | 60-86%[1] | High selectivity for side-chain bromination | Use of toxic solvents like CCl4 |
| Direct Bromination (Side-Chain) | 1- or 2-Methylnaphthalene | Bromine (Br₂) | Heptane | ~22-53% | Avoids the use of halogenated solvents | Lower yields and potential for ring bromination |
| Electrophilic Bromination (Ring) | Methylnaphthalene | Bromine (Br₂), Lewis Acid (e.g., FeBr₃) | Carbon Tetrachloride | Variable | Effective for ring functionalization | Not suitable for preparing bromomethylnaphthalenes |
| From Hydroxymethylnaphthalene | 2-Hydroxymethylnaphthalene | Phosphorus Tribromide (PBr₃) | Toluene, Benzene | 36-98%[2] | High yields under mild conditions | Requires the precursor alcohol |
| Multi-step Synthesis from Naphthalene | Naphthalene | Multiple steps and reagents | Various | High (overall) | Access to complex, specifically substituted isomers | Lengthy and complex procedure |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established and reported procedures.
Protocol 1: Wohl-Ziegler Bromination of 2-Methylnaphthalene
This procedure describes the free-radical side-chain bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
2-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), dried
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mole of dry 2-methylnaphthalene in 100 ml of dried carbon tetrachloride.
-
Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of AIBN to the solution.
-
Heat the mixture to reflux. The reaction is initiated by the evolution of heat, leading to more vigorous boiling.
-
Continue refluxing for several hours until the denser NBS is consumed and the lighter succinimide floats to the surface.
-
Cool the reaction mixture and filter off the succinimide, washing it with a small amount of carbon tetrachloride.
-
Combine the filtrates and remove the carbon tetrachloride under reduced pressure.
-
The resulting residue is crystallized from ethanol to yield 2-(bromomethyl)naphthalene. A typical yield is around 60%.[3]
Protocol 2: Synthesis of 2-(Bromomethyl)naphthalene from 2-Hydroxymethylnaphthalene
This protocol details the conversion of 2-hydroxymethylnaphthalene to 2-(bromomethyl)naphthalene using phosphorus tribromide.
Materials:
-
2-Hydroxymethylnaphthalene
-
Phosphorus tribromide (PBr₃)
-
Toluene
-
Pyridine
-
Potassium carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 12.7 mmol of 2-hydroxymethylnaphthalene in 30 mL of toluene and add 12.7 mmol of pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add 12.7 mmol of PBr₃ dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture with a K₂CO₃ solution.
-
Extract the aqueous layer three times with 30 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
The solvent is removed under reduced pressure to yield 2-(bromomethyl)naphthalene. Yields can be as high as 98%.[2]
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and mechanisms involved in the synthesis of bromomethylnaphthalene isomers.
Caption: Wohl-Ziegler free-radical bromination pathway.
Caption: Electrophilic aromatic bromination mechanism.
Caption: Conversion of hydroxymethylnaphthalene to bromomethylnaphthalene.
Caption: Multi-step synthesis of a substituted bromomethylnaphthalene.
Conclusion
The synthesis of bromomethylnaphthalene isomers can be achieved through several distinct methods, each with its own set of advantages and limitations. The Wohl-Ziegler bromination of methylnaphthalenes is a reliable and high-yielding method for selective side-chain functionalization. For instances where the corresponding hydroxymethylnaphthalene is readily available, conversion using phosphorus tribromide offers an excellent, high-yielding alternative. Direct bromination with elemental bromine provides a less efficient but halogenated-solvent-free option for side-chain bromination. For the synthesis of more complex, specifically substituted bromomethylnaphthalenes, multi-step synthetic sequences starting from naphthalene can be employed. The choice of the optimal synthetic route will ultimately depend on the specific isomer required, the scale of the reaction, and the laboratory resources available.
References
Isomeric Effects on the Reactivity of Brominated Naphthalene Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a bromine atom on a naphthalene scaffold is a critical design element in the synthesis of novel therapeutics and functional materials. The isomeric position of the bromine substituent significantly influences the electronic and steric properties of the molecule, thereby dictating its reactivity in a wide array of chemical transformations. This guide provides a comprehensive comparison of the reactivity of brominated naphthalene isomers, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary
In general, 1-bromonaphthalene exhibits greater reactivity compared to 2-bromonaphthalene in many common synthetic reactions. This heightened reactivity is attributed to a combination of electronic and steric factors. The carbon-bromine bond at the α-position (C1) is typically more susceptible to cleavage in reactions such as metal-catalyzed cross-couplings and organometallic reagent formation. However, the specific reaction conditions, including the choice of catalyst, ligands, and solvents, can modulate this inherent reactivity difference. This guide will delve into a comparative analysis of these isomers in key synthetic transformations.
Comparative Reactivity Data
The following tables summarize the available quantitative and qualitative data comparing the reactivity of brominated naphthalene isomers in several key reaction classes. It is important to note that direct head-to-head comparative studies under identical conditions are not always available in the literature; therefore, some data is presented as representative examples.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the palladium catalyst to the carbon-bromine bond is often the rate-determining step, and its efficiency is influenced by the isomeric position of the bromine atom.
Table 1: Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Observations |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | ~95 | Generally faster reaction times and milder conditions are required compared to the 2-isomer.[1] |
| 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >12 | Lower | Slower reaction rates are typically observed for the 2-isomer. |
Table 2: Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80-110 | High | Generally proceeds with higher efficiency and under milder conditions.[1] |
| 2-Bromonaphthalene | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80-110 | Moderate to High | May require longer reaction times or higher catalyst loadings for comparable yields. |
Formation of Organometallic Reagents
The formation of Grignard and organolithium reagents is a cornerstone of organic synthesis, providing powerful carbon nucleophiles. The facility of this reaction is highly dependent on the C-Br bond's accessibility and electronic nature.
Table 3: Grignard Reagent Formation
| Isomer | Reagent | Solvent | Initiation | Observations |
| 1-Bromonaphthalene | Mg turnings | Anhydrous THF or Et₂O | Generally easier | The formation is often more reliable and faster due to the greater reactivity of the C1-Br bond.[1] |
| 2-Bromonaphthalene | Mg turnings | Anhydrous THF or Et₂O | May require activation (e.g., I₂, 1,2-dibromoethane) | The reaction can be more sluggish to initiate. |
Table 4: Lithiation (Halogen-Metal Exchange)
| Isomer | Reagent | Solvent | Temperature (°C) | Observations |
| 1-Bromonaphthalene | n-BuLi or t-BuLi | Anhydrous THF or Et₂O | -78 | Facile and rapid halogen-metal exchange is commonly observed. |
| 2-Bromonaphthalene | n-BuLi or t-BuLi | Anhydrous THF or Et₂O | -78 | The reaction generally proceeds well, but may be slightly slower than for the 1-isomer. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on non-activated aryl halides is generally challenging. However, the relative reactivity of bromonaphthalene isomers can be observed under forcing conditions or with highly reactive nucleophiles. The rate-determining step often involves the cleavage of the carbon-halogen bond.[2]
Table 5: Nucleophilic Aromatic Substitution
| Isomer | Nucleophile | Conditions | Relative Reactivity |
| 1-Bromonaphthalene | e.g., Piperidine | High Temperature | Generally faster |
| 2-Bromonaphthalene | e.g., Piperidine | High Temperature | Slower |
Experimental Protocols
Detailed and directly comparative experimental protocols are crucial for elucidating the nuanced reactivity differences between bromonaphthalene isomers. Below are generalized yet robust protocols designed for such comparative studies.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To quantitatively compare the reaction rates and yields of 1-bromonaphthalene and 2-bromonaphthalene in a Suzuki-Miyaura coupling reaction under identical conditions.
Materials:
-
1-Bromonaphthalene
-
2-Bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block with temperature control
Procedure:
-
In a glovebox, prepare a stock solution of the palladium catalyst and ligand in toluene.
-
In a series of identical reaction vials, add the respective bromonaphthalene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
To each vial, add a precise amount of the internal standard.
-
Add the palladium catalyst/ligand stock solution (e.g., 2 mol% Pd(OAc)₂, 4 mol% SPhos) to each vial.
-
Add degassed toluene and water (e.g., 10:1 ratio) to each vial to achieve the same total volume and concentration.
-
Seal the vials and place them in a preheated heating block at a specific temperature (e.g., 100 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot from each reaction mixture, quench it with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS.
-
Data Analysis: Plot the concentration of the product versus time for each isomer to determine the initial reaction rates. Calculate the final yield for each reaction after an extended period (e.g., 24 hours).[3]
Protocol 2: Comparative Buchwald-Hartwig Amination
Objective: To compare the efficiency of 1-bromonaphthalene and 2-bromonaphthalene in a Buchwald-Hartwig amination reaction.
Materials:
-
1-Bromonaphthalene
-
2-Bromonaphthalene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Internal standard (e.g., biphenyl)
-
Schlenk tubes with stir bars
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In an inert atmosphere glovebox, add the respective bromonaphthalene isomer (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (e.g., 1 mol%), Xantphos (e.g., 2 mol%), and the internal standard to separate Schlenk tubes.
-
Add anhydrous toluene to each tube to achieve the same concentration.
-
Seal the tubes and heat them in an oil bath at a controlled temperature (e.g., 100 °C).
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them by GC-MS or LC-MS after quenching and workup.
-
Data Analysis: Compare the reaction profiles and final yields for both isomers to assess their relative reactivity.[1]
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.[4][5][6][7]
Experimental Workflow for Isomer Reactivity Comparison
Caption: Logical workflow for the comparative reactivity study of bromonaphthalene isomers.[8]
Conclusion
The isomeric position of the bromine atom on the naphthalene ring is a determining factor in its chemical reactivity. 1-Bromonaphthalene is generally the more reactive isomer in a variety of synthetically important reactions, including palladium-catalyzed cross-couplings and the formation of organometallic reagents. This enhanced reactivity can be leveraged to achieve milder reaction conditions and shorter reaction times. However, for transformations where selectivity is paramount or where the specific electronic properties of the 2-substituted naphthalene are desired, 2-bromonaphthalene remains an indispensable building block. A thorough understanding of these isomeric effects, supported by comparative experimental data, is essential for the rational design and efficient execution of synthetic routes in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1-Bromo-2-(bromomethyl)naphthalene: A Cost-Benefit Analysis
Abstract
1-Bromo-2-(bromomethyl)naphthalene is a key bifunctional building block in organic synthesis, particularly valuable in the development of novel pharmaceuticals and advanced materials. Its structure, featuring both an aromatic bromide and a reactive benzylic bromide, allows for sequential and site-selective functionalization. This guide provides an in-depth cost-benefit analysis of the primary synthetic pathways to this target molecule. We will dissect a logical, multi-step approach starting from readily available precursors, focusing on reaction efficiency, reagent cost, safety, and scalability. Detailed experimental protocols and mechanistic insights are provided to empower researchers in making informed decisions for their specific applications.
Introduction: Strategic Importance of this compound
The utility of this compound stems from the differential reactivity of its two carbon-bromine bonds. The aromatic C(sp²)-Br bond is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzylic C(sp³)-Br bond is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This orthogonal reactivity makes it an excellent scaffold for constructing complex molecular architectures. This guide will focus on the most practical and economically viable synthetic strategy: a sequential, two-step bromination of 2-methylnaphthalene.
Overview of Synthetic Strategies
The most logical and widely applicable approach to synthesizing this compound involves two distinct transformations starting from 2-methylnaphthalene. This primary pathway is compared against a less common, multi-step alternative.
-
Pathway 1: Sequential Bromination of 2-Methylnaphthalene (Recommended)
-
Step 1: Electrophilic aromatic bromination of 2-methylnaphthalene to yield the intermediate, 1-bromo-2-methylnaphthalene.
-
Step 2: Free-radical side-chain bromination of 1-bromo-2-methylnaphthalene to afford the final product.
-
-
Pathway 2: Synthesis from 1-Bromo-2-naphthoic Acid
-
This theoretical pathway would involve the reduction of a carboxylic acid to an alcohol, followed by the conversion of the alcohol to the corresponding bromide. While chemically feasible, this route typically involves more steps and costly reagents (e.g., reducing agents like LiAlH₄), making it less economically favorable for large-scale synthesis.[1]
-
This guide will concentrate on the detailed analysis of Pathway 1.
Visualizing the Primary Synthetic Workflow
The following diagram illustrates the recommended two-step synthesis from 2-methylnaphthalene.
Figure 1: Recommended two-step synthetic pathway to this compound.
In-Depth Analysis of Pathway 1
Step 1: Electrophilic Aromatic Bromination of 2-Methylnaphthalene
The initial step involves the regioselective bromination of the naphthalene core. The objective is to introduce a single bromine atom at the C1 position.
-
Mechanistic Rationale & Regioselectivity: The bromination of 2-methylnaphthalene is a classic electrophilic aromatic substitution. The naphthalene ring system is activated towards electrophiles. The incoming electrophile (Br⁺) will preferentially attack the α-position (C1) over the β-position (C3) because the resulting carbocation intermediate at the C1 position is better stabilized by resonance, with more resonance structures that preserve the aromaticity of the second ring. The methyl group at C2 further directs the substitution to the adjacent C1 position.
-
Reagent Selection:
-
Molecular Bromine (Br₂): The traditional method uses molecular bromine, often with a Lewis acid catalyst like FeBr₃, in a non-polar solvent.[2] While Br₂ is inexpensive, it is highly toxic, corrosive, and difficult to handle, posing significant safety risks.[3]
-
N-Bromosuccinimide (NBS): A safer and more manageable alternative is using NBS, often supported on silica gel, which can act as a mild Lewis acid and facilitate the reaction under milder conditions. This approach often leads to higher selectivity for mono-bromination.
-
Step 2: Free-Radical Side-Chain Bromination of 1-Bromo-2-methylnaphthalene
This critical step, known as the Wohl-Ziegler reaction , converts the methyl group into a bromomethyl group.[4]
-
Mechanistic Rationale: This reaction proceeds via a free-radical chain mechanism.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating or UV irradiation to form initial radicals.
-
Propagation: These radicals abstract a hydrogen atom from the methyl group of 1-bromo-2-methylnaphthalene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the product and a new bromine radical, which continues the chain.
-
Termination: The reaction terminates when two radicals combine.
-
-
Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for this transformation.[5][6] Its key advantage is its ability to provide a constant, low concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for selectivity. High concentrations of Br₂ would lead to competitive and undesirable electrophilic addition to the aromatic ring.[4]
-
Solvent: Historically, carbon tetrachloride (CCl₄) has been the preferred solvent.[7][8] However, due to its toxicity and environmental impact, safer alternatives like cyclohexane or acetonitrile are now commonly employed.[9]
-
Initiator: AIBN is often preferred over benzoyl peroxide as it is less shock-sensitive and provides a more controlled source of radicals upon thermal decomposition.
-
Visualizing the Free-Radical Mechanism
The following diagram details the key propagation steps in the Wohl-Ziegler bromination.
Figure 2: Simplified mechanism of the NBS-mediated benzylic bromination.
Cost-Benefit Analysis: Quantitative Comparison
The following table summarizes the key factors for consideration when choosing a synthetic pathway.
| Parameter | Pathway 1: Step 1 (Aromatic Bromination) | Pathway 1: Step 2 (Side-Chain Bromination) | Pathway 2 (from Naphthoic Acid) |
| Starting Material | 2-Methylnaphthalene | 1-Bromo-2-methylnaphthalene | 1-Bromo-2-naphthoic acid |
| Cost of Materials | Low (commodity chemical) | Moderate (derived from Step 1) | High (specialty chemical) |
| Primary Reagents | Br₂/FeBr₃ or NBS/Silica | NBS, AIBN | LiAlH₄ or BH₃, PBr₃ |
| Reagent Cost | Br₂ is cheap but hazardous. NBS is more expensive but safer. | Moderate (NBS is the main cost driver). | High (hydride reducing agents are expensive). |
| Number of Steps | 1 | 1 | 2-3 |
| Typical Yield | 70-90% | 60-80%[7][8] | Lower overall yield due to multiple steps. |
| Safety Concerns | High with Br₂ (toxic, corrosive). Moderate with NBS. | Moderate: requires refluxing flammable solvents, AIBN handling. | High: pyrophoric reagents (LiAlH₄). |
| Environmental Impact | High with CCl₄. Use of Br₂ generates HBr waste. | High with CCl₄. Modern solvents (cyclohexane) are better. | High: requires anhydrous ethereal solvents, difficult workup. |
| Scalability | Feasible, but Br₂ handling is problematic at scale. | Highly scalable and commonly used in industry. | Poor, due to cost and safety of reagents. |
| Overall Assessment | Cost-effective but requires careful reagent choice. | Efficient and selective; the industry standard method. | Not economically viable for bulk synthesis. |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and represent a reliable method for laboratory-scale synthesis.[7][8]
Protocol 1: Synthesis of 1-Bromo-2-methylnaphthalene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylnaphthalene (14.2 g, 0.1 mol) and carbon tetrachloride (100 mL).
-
Reaction: Protect the flask from light. Add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (0.2 g).
-
Reflux: Heat the mixture to reflux gently. The reaction is initiated by the evolution of heat and can be observed as the denser NBS is consumed and the lighter succinimide floats to the surface. Maintain reflux for 4-6 hours until all NBS has reacted.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, hexane eluent) to yield pure 1-bromo-2-methylnaphthalene.[10]
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-bromo-2-methylnaphthalene (22.1 g, 0.1 mol) in dry carbon tetrachloride (100 mL).
-
Reagent Addition: Add N-bromosuccinimide (18.7 g, 0.105 mol) and AIBN (0.25 g, 1.5 mmol).
-
Reaction: Gently reflux the mixture under a nitrogen atmosphere. The reaction can be monitored by TLC or by observing the consumption of the starting material. The reaction is typically complete within 3-5 hours.
-
Workup: After cooling the mixture to room temperature, filter off the succinimide byproduct. Wash the solid with a small portion of carbon tetrachloride.
-
Purification: Combine the organic filtrates and remove the solvent via rotary evaporation. The crude solid residue is then recrystallized from ethanol or a hexane/ethyl acetate mixture to yield this compound as a crystalline solid.[11][12]
Conclusion and Recommendations
The most practical, scalable, and cost-effective method for the synthesis of this compound is the two-step sequential bromination of 2-methylnaphthalene (Pathway 1) .
-
For the initial aromatic bromination, the use of NBS with a silica gel support is recommended over molecular bromine to enhance safety and selectivity.
-
For the subsequent side-chain bromination, the Wohl-Ziegler reaction using NBS and AIBN in a solvent such as cyclohexane offers a reliable and high-yielding transformation. This method avoids the hazards of liquid bromine and provides excellent control over the reaction, making it the superior choice for both academic research and industrial drug development applications.
By carefully selecting reagents and controlling reaction conditions, researchers can efficiently produce this versatile bifunctional intermediate for a wide range of synthetic applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. datapdf.com [datapdf.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 180. Side-chain bromination of some alkylnaphthalenes with N-bromosuccinimide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 180. Side-chain bromination of some alkylnaphthalenes with N-bromosuccinimide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 10. 1-BROMO-2-METHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. calpaclab.com [calpaclab.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-2-(bromomethyl)naphthalene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 1-Bromo-2-(bromomethyl)naphthalene, a brominated organic compound, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance. According to its GHS classification, it can cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is paramount during handling and disposal.
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage[1][2]. H315: Causes skin irritation[1][2]. |
| Serious Eye Damage/Irritation | Danger | H319: Causes serious eye irritation[1]. H318: Causes serious eye damage[2]. |
| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation[1]. |
| Corrosive to Metals | Warning | H290: May be corrosive to metals[2]. |
This table summarizes the primary hazards associated with this compound, compiled from available safety data sheets.
Proper Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be handled as hazardous waste, in strict accordance with institutional, local, and national regulations[3]. Do not dispose of this material in standard laboratory trash or down the drain[3].
1. Waste Segregation and Collection:
-
Designated Waste Stream: As a brominated organic compound, this compound must be segregated as "Halogenated Organic Waste"[4].
-
Container Requirements: Use a designated, chemically resistant, and clearly labeled hazardous waste container[4]. The container must be kept tightly closed to prevent the release of vapors[4]. For solid forms of the chemical, such as powder, ensure the container is suitable to prevent dust generation[5][6].
-
Labeling: The waste container must be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste"[4]. If applicable, also include a "CANCER HAZARD" warning, as is often required for naphthalene-containing waste[7].
2. Handling Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, must be disposed of as hazardous solid waste[3][4][7]. Place these items in a designated solid hazardous waste container[4].
-
Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated container for halogenated organic aqueous waste[4].
3. Spill Management:
In the event of a spill, immediate and appropriate action is critical[3].
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area[3].
-
Wearing appropriate Personal Protective Equipment (PPE), absorb the spill with an inert material like vermiculite or sand[3].
-
Carefully collect the absorbed material into a sealed and labeled hazardous waste container[3].
-
Decontaminate the area with a suitable solvent, followed by soap and water[3].
-
-
Major Spills:
4. Final Disposal:
-
Waste Pickup: Once the hazardous waste container is full, arrange for its disposal through your institution's EHS-approved hazardous waste management service. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[6][8].
-
Incineration: Halogenated organic wastes are typically incinerated at regulated hazardous waste incinerators[9].
Experimental Workflow for Disposal
Caption: This flowchart outlines the key steps for the safe and compliant disposal of this compound.
References
- 1. This compound | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound = 96.0 GC 37763-43-2 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.igem.org [static.igem.org]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
Personal protective equipment for handling 1-Bromo-2-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1-Bromo-2-(bromomethyl)naphthalene, a compound utilized in various research and development applications. Due to its hazardous nature, strict adherence to the following protocols is essential to ensure personnel safety and a compliant laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is known to be a potent alkylating agent and is corrosive.[1] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
This compound is also a lachrymator, meaning it can induce tearing.[1] Some evidence suggests that similar bromomethylnaphthalene derivatives may have mutagenic properties.[1]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Br₂ | [2] |
| Molecular Weight | 299.99 g/mol | [2] |
| Appearance | Powder | |
| GHS Pictograms | Danger | [2] |
| Storage Temperature | 2-8°C | |
| Incompatibilities | Oxidizing agents, bases, alcohols, amines, steel, moisture | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the primary defense against exposure. The following equipment is mandatory when handling this compound:
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | A lab coat (flame-retardant if applicable) and chemical-resistant gloves (e.g., nitrile or neoprene).[1] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Experimental Protocols: Handling and Storage
General Handling Procedures:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Avoid Contact: Prevent all contact with skin and eyes.[1] Avoid inhaling dust, fumes, and vapors.[1]
-
Minimize Quantities: Use the smallest amount of the compound necessary for the experiment.[1]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[1]
-
Hygiene: Wash hands thoroughly after handling the material.[1]
Storage:
-
Store in a corrosives area.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store locked up.[3]
Spill Response Protocol
Immediate and appropriate action is critical in the event of a spill.
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]
-
Carefully collect the absorbed material into a sealed and labeled hazardous waste container.[1]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[1]
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others.[1]
-
If it is safe to do so, turn off all ignition sources.[1]
-
Close the laboratory doors and prevent entry.[1]
-
Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes empty containers, absorbent materials from spills, and contaminated PPE.[1]
-
Disposal Containers: Collect all waste in sealed, properly labeled containers.
-
Regulations: Dispose of all waste in accordance with institutional, local, and national hazardous waste regulations.[1][3]
-
Prohibited Disposal: Do not dispose of this material in standard laboratory trash or down the drain.[1][3]
Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

